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  • Product: 3-Nitro-5-(phenylsulfanyl)aniline
  • CAS: 208038-89-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Profiling, and Application of 3-Nitro-5-(phenylsulfanyl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) Executive Summary In the landscape of modern drug discovery and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5)

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the strategic selection of polyfunctional building blocks dictates the efficiency of downstream library generation. 3-Nitro-5-(phenylsulfanyl)aniline (CAS 208038-89-5) is a highly versatile, trifunctional aromatic scaffold[1]. Featuring a primary amine, a nitro group (a masked amine), and a thioether linkage, this compound provides orthogonal reactivity handles. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical rationale behind this molecule, detail its mechanistic synthetic pathways, and provide self-validating laboratory protocols for its utilization.

Physicochemical Profiling & ADME Descriptors

Understanding the molecular descriptors of a building block is critical for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The properties of 3-Nitro-5-(phenylsulfanyl)aniline inherently comply with Lipinski’s Rule of 5, making it an excellent core for orally bioavailable drug candidates[2].

DescriptorValuePharmacokinetic & Synthetic Implication
CAS Number 208038-89-5Unique identifier for regulatory and inventory tracking.
Molecular Weight 246.29 g/mol Optimal for oral bioavailability; leaves ~250 Da for further elaboration.
LogP 3.33High lipophilicity, driven by the thioether; excellent for membrane permeability.
TPSA 69.16 ŲFavorable for cellular penetration and potential blood-brain barrier (BBB) crossing.
H-Bond Donors 1Provided by the primary amine; allows for targeted kinase hinge-binding.
H-Bond Acceptors 4Provided by the nitro and amine groups; facilitates solvent interactions.
Rotatable Bonds 3Confers conformational flexibility to the diphenyl thioether axis.

Data synthesized from [2] and.

Structural Logic & Functional Group Utility

The architectural brilliance of 3-Nitro-5-(phenylsulfanyl)aniline lies in its orthogonal reactivity. Each functional group can be addressed independently without requiring exhaustive protection/deprotection sequences.

FunctionalGroups Core 3-Nitro-5-(phenylsulfanyl)aniline CAS: 208038-89-5 Amine Primary Amine (-NH2) • Amidation • Buchwald-Hartwig • Reductive Amination Core->Amine C1 Position Nitro Nitro Group (-NO2) • Masked Amine • Ortho-directing (post-reduction) • Strong EWG Core->Nitro C3 Position Thioether Thioether (-S-Ph) • Lipophilic Anchor • Oxidation to Sulfone • Conformational Flexibility Core->Thioether C5 Position

Logical mapping of functional groups and their downstream synthetic utility.

  • The Thioether (-S-Ph): Acts as a lipophilic anchor. In kinase inhibitor design, diaryl thioethers are exceptionally effective at occupying deep, hydrophobic allosteric pockets. Furthermore, the sulfur atom can be precisely oxidized to a sulfoxide (-SO-) or sulfone (-SO2-) to tune the molecule's electronic properties and aqueous solubility.

  • The Nitro Group (-NO2): Serves as a strong electron-withdrawing group (EWG) during initial synthesis, stabilizing intermediates. More importantly, it acts as a "masked" primary amine.

  • The Primary Amine (-NH2): Ready for immediate functionalization via amidation or cross-coupling to build the primary pharmacophore.

Mechanistic Synthetic Pathways

The synthesis of the 3-Nitro-5-(phenylsulfanyl)aniline scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) [3].

The Causality of the SNAr Approach: We select 3-fluoro-5-nitroaniline as the electrophile. Why fluorine? In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's extreme electronegativity powerfully polarizes the C-F bond, lowering the activation energy for this attack[4]. The nitro group at the meta position provides secondary stabilization. When reacted with thiophenol in the presence of a mild base, the highly nucleophilic thiophenolate anion smoothly displaces the fluorine atom[5].

SynthesisPathway A 3-Fluoro-5-nitroaniline (Electrophile) C 3-Nitro-5-(phenylsulfanyl)aniline (Target Scaffold) A->C SNAr Reaction (DMF, 80°C) B Thiophenol + K2CO3 (Nucleophile & Base) B->C Thiolate Addition E 5-(Phenylsulfanyl)benzene-1,3-diamine (Advanced Intermediate) C->E Béchamp Reduction (Reflux) D Fe, NH4Cl, EtOH/H2O (Reducing Agents) D->E Electron Transfer

Mechanistic workflow from SNAr synthesis to chemoselective reduction.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity reproduction in the laboratory, the following protocols have been engineered with built-in self-validation checkpoints.

Protocol 1: SNAr Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline

Objective: Construct the diaryl thioether linkage.

Causality Check: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the primary amine. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the thiophenolate anion "naked" and maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-fluoro-5-nitroaniline (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 10 minutes under an inert argon atmosphere.

  • Nucleophile Addition: Dropwise add thiophenol (1.1 equiv, 11 mmol) via syringe.

  • Thermal Activation: Affix a reflux condenser and elevate the temperature to 80 °C. Stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the lower Rf fluorinated starting material disappears, replaced by a bright yellow, highly UV-active product spot.

  • Workup: Cool to room temperature and quench by pouring the mixture into 200 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted thiophenol, followed by copious amounts of brine (3 x 50 mL) to partition out the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Chemoselective Béchamp Reduction

Objective: Unmask the second amine to yield 5-(phenylsulfanyl)benzene-1,3-diamine for downstream cyclization or functionalization.

Causality Check: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here. The thioether (-S-Ph) moiety is a soft Lewis base that will irreversibly coordinate to the palladium surface, instantly poisoning the catalyst. We mandate the Béchamp reduction (Fe/NH₄Cl), which operates via a single-electron transfer mechanism. Iron, as a hard Lewis acid in its oxidized states, is immune to thioether poisoning, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized 3-Nitro-5-(phenylsulfanyl)aniline (1.0 equiv, 5 mmol) in a 4:1 mixture of Ethanol and DI Water (35 mL).

  • Reagent Addition: Add iron powder (5.0 equiv, 25 mmol, 325 mesh) and Ammonium Chloride (NH₄Cl, 2.0 equiv, 10 mmol).

  • Thermal Activation: Heat the vigorously stirred suspension to reflux (85 °C) for 2 hours.

  • Self-Validation (In-Process): The reaction mixture will transition from a clear yellow solution to a dark brown/black sludge as the iron is oxidized to iron oxides. TLC will show the disappearance of the yellow nitro compound and the appearance of a highly polar baseline spot that stains deeply with Ninhydrin (indicating the new primary amine).

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake generously with hot EtOAc (50 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the target diamine.

References

  • Taylor & Francis. "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies". Source: Green Chemistry Letters and Reviews, 11:4, 371-378. URL:[Link]

Sources

Exploratory

Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 3-Nitro-5-(phenylsulfanyl)aniline, a key in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 3-Nitro-5-(phenylsulfanyl)aniline, a key intermediate in various research and development applications. The proposed synthesis is a multi-step process commencing from the readily available 3,5-dinitroaniline. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exposition of the synthetic strategy, in-depth experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

3-Nitro-5-(phenylsulfanyl)aniline is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino, a nitro, and a phenylsulfanyl group in a meta-disposition, presents a versatile scaffold for the synthesis of more complex molecules, including but not limited to, novel pharmaceutical agents and functional organic materials. The strategic placement of these functional groups allows for a range of subsequent chemical modifications, such as diazotization of the amine, reduction of the nitro group, and oxidation of the sulfide linkage.

This guide delineates a logical and efficient three-step synthetic route designed to maximize yield and purity while utilizing established and reliable chemical transformations. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Diazotization & Halogenation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Selective Reduction A 3,5-Dinitroaniline B 1-Bromo-3,5-dinitrobenzene A->B NaNO₂, HBr, CuBr (Sandmeyer Reaction) C 1,3-Dinitro-5-(phenylsulfanyl)benzene B->C Thiophenol, K₂CO₃ (SNAr Reaction) D 3-Nitro-5-(phenylsulfanyl)aniline C->D Na₂S·9H₂O (Zinin Reduction)

Figure 1: Proposed synthetic workflow for 3-Nitro-5-(phenylsulfanyl)aniline.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis is strategically designed to introduce the required functional groups in a specific order to ensure correct regiochemistry and to take advantage of the electronic properties of the intermediates.

Step 1: Synthesis of 1-Bromo-3,5-dinitrobenzene via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 3,5-dinitroaniline into a bromine atom. This is achieved through a Sandmeyer reaction, a reliable method for the transformation of aromatic amines into aryl halides. The reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently decomposed in the presence of a copper(I) bromide catalyst to yield the desired 1-bromo-3,5-dinitrobenzene.[1] The strongly acidic conditions required for diazotization are well-tolerated by the nitro groups.

Step 2: Synthesis of 1,3-Dinitro-5-(phenylsulfanyl)benzene via Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution (SNAr) reaction.[2][3] The intermediate, 1-bromo-3,5-dinitrobenzene, is highly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups positioned meta to each other and ortho/para to the bromine atom.[4][5] Thiophenol is deprotonated by a mild base, such as potassium carbonate, to form the more nucleophilic thiophenolate anion. This anion then attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields 1,3-dinitro-5-(phenylsulfanyl)benzene.

Step 3: via Selective Reduction

The final step is the selective reduction of one of the two nitro groups to an amine. The Zinin reaction, which employs sodium sulfide or its hydrate, is a well-established method for the chemoselective reduction of a nitro group in the presence of other reducible functionalities and is particularly effective for dinitroarenes.[6][7] The sulfide anion acts as the reducing agent in an aqueous or alcoholic medium. This method is advantageous as it generally does not affect thioether linkages or other nitro groups on the same aromatic ring, thus providing the target molecule with high selectivity.[8]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol for Step 1: 1-Bromo-3,5-dinitrobenzene
  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dinitroaniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 4.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and pour it into a large volume of water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum to yield 1-bromo-3,5-dinitrobenzene.

Protocol for Step 2: 1,3-Dinitro-5-(phenylsulfanyl)benzene
  • In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • To this stirred suspension, add thiophenol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain pure 1,3-dinitro-5-(phenylsulfanyl)benzene.

Protocol for Step 3: 3-Nitro-5-(phenylsulfanyl)aniline
  • In a round-bottom flask, suspend 1,3-dinitro-5-(phenylsulfanyl)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux (around 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-Nitro-5-(phenylsulfanyl)aniline.

  • The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic route.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Sandmeyer Reaction3,5-DinitroanilineNaNO₂, HBr, CuBrWater/HBr0-6070-85
2SNAr Reaction1-Bromo-3,5-dinitrobenzeneThiophenol, K₂CO₃DMF60-7085-95
3Zinin Reduction1,3-Dinitro-5-(phenylsulfanyl)benzeneNa₂S·9H₂OEthanol/Water80-9075-90

Conclusion

This technical guide outlines a comprehensive and reliable synthetic pathway for the preparation of 3-Nitro-5-(phenylsulfanyl)aniline. The proposed three-step synthesis, involving a Sandmeyer reaction, a nucleophilic aromatic substitution, and a selective Zinin reduction, is based on well-established chemical principles and offers a practical approach for obtaining this valuable research intermediate. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Koerner, J. F., & Sager, W. F. (1954). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 76(22), 5743–5746. [Link]

  • Wikipedia. (2023). Zinin reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Idoux, J. P. (1970). Selective reduction of nitroaromatic compounds. Journal of the Chemical Society C: Organic, 435-440. [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2541-2567. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

  • Huber, D., Andermann, G., & Leclerc, G. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters, 29(6), 635-638. [Link]

  • Campodonico, P. R., Alarcón-Espósito, J., & Olivares, B. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893931. [Link]

  • Google Patents. (2012). Reduction method of aromatic nitro-compound for replacing sodium sulfide.
  • Campodonico, P. R., Alarcón-Espósito, J., & Olivares, B. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893931. [Link]

  • Organic Syntheses. (n.d.). 2,4-DINITROANILINE. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Request PDF. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2007). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]

  • The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2015). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. [Link]

  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

Sources

Foundational

Spectroscopic Elucidation of 3-Nitro-5-(phenylsulfanyl)aniline: A Comprehensive Guide

Executive Summary The compound 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), also referred to as 3-nitro-5-(phenylthio)aniline, is a highly functionalized 1,3,5-trisubstituted benzene derivative[1]. Because of it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), also referred to as 3-nitro-5-(phenylthio)aniline, is a highly functionalized 1,3,5-trisubstituted benzene derivative[1]. Because of its unique structural topology—incorporating both electron-donating and electron-withdrawing moieties—it serves as a critical intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials science[2].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 3-Nitro-5-(phenylsulfanyl)aniline. By triangulating data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can unequivocally confirm its atomic connectivity and electronic environment.

Structural Rationale & Electronic Effects

Understanding the spectroscopic behavior of 3-Nitro-5-(phenylsulfanyl)aniline requires analyzing the "push-pull" electronic effects on its central aromatic ring:

  • Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance (+R), which significantly shields the ortho and para protons[3].

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects, highly deshielding its ortho and para positions.

  • Phenylsulfanyl Group (-SPh): A polarizable thioether linkage. The sulfur atom can donate electron density via resonance (+R) but withdraws inductively (-I), creating a complex, intermediate electronic environment.

This tri-directional electronic tug-of-war dictates the precise chemical shifts observed in NMR and the vibrational force constants observed in FTIR.

Experimental Workflow Visualization

G Sample 3-Nitro-5-(phenylsulfanyl)aniline Sample Preparation LCMS HRMS (ESI+) Exact Mass & Formula Sample->LCMS NMR NMR Spectroscopy 1H, 13C & 2D Correlation Sample->NMR FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR Data Data Integration & Structural Elucidation LCMS->Data NMR->Data FTIR->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation of the target compound.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with specific physical chemistry rationales:

HRMS (ESI+) Protocol

Causality: Electrospray ionization (ESI) in positive mode is selected because the primary amine (-NH₂) is readily protonated in an acidic mobile phase, yielding a robust [M+H]⁺ signal with minimal in-source fragmentation[4].

  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into an LC-HRMS system equipped with a nano-ESI source.

  • Parameters: Set capillary temperature to 200 °C and spray voltage to +1.4 kV to ensure optimal desolvation without thermal degradation[5].

NMR Spectroscopy Protocol

Causality: DMSO-d₆ is chosen as the solvent for two reasons. First, the compound's zwitterionic-like push-pull character makes it highly soluble in polar aprotic solvents. Second, DMSO-d₆ shifts the exchangeable amine protons downfield (away from the aliphatic region) and sharpens them via hydrogen bonding, preventing signal overlap[3].

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition (¹H): Acquire at 400 MHz using 16 scans, a 30° pulse angle, and a 2-second relaxation delay.

  • Acquisition (¹³C): Acquire at 100 MHz using 1024 scans with complete proton decoupling.

FTIR Spectroscopy Protocol

Causality: Attenuated Total Reflectance (ATR) is employed instead of traditional KBr pellets to eliminate moisture interference (which masks the N-H stretch region) and to preserve the native solid-state conformation of the nitro group[6].

  • Preparation: Place 2 mg of the neat solid directly onto the diamond ATR crystal.

  • Acquisition: Apply optimal anvil pressure and record 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Comprehensive Spectroscopic Data & Causality Analysis

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement allows for unequivocal determination of the molecular formula, establishing Level 1 identification confidence when combined with orthogonal data[7]. The theoretical monoisotopic mass for C₁₂H₁₀N₂O₂S is 246.0463 Da.

Table 1: HRMS (ESI+) Data

AdductFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺ C₁₂H₁₁N₂O₂S⁺247.0534247.0531-1.2
[M+Na]⁺ C₁₂H₁₀N₂O₂SNa⁺269.0354269.0356+0.7
Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the meta-coupling (J ≈ 2.0 Hz) of the central trisubstituted ring. Proton H4 is highly deshielded due to its proximity to the -NO₂ group and lack of shielding from the -NH₂ group. Conversely, H6 is heavily shielded by the strong +R effect of the adjacent amine.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment & Causality
7.60 t1H2.0H4 (Ar-H): Deshielded by ortho-NO₂.
7.45 - 7.50 m2H-H3', H5': S-Ph meta protons.
7.45 t1H2.0H2 (Ar-H): Balance of ortho-NH₂ shielding and ortho-NO₂ deshielding.
7.40 - 7.45 m2H-H2', H6': S-Ph ortho protons.
7.35 - 7.40 m1H-H4': S-Ph para proton.
6.85 t1H2.0H6 (Ar-H): Highly shielded by ortho-NH₂ (+R effect).
5.80 br s2H--NH₂: Amine protons, broadened by quadrupolar relaxation of ¹⁴N.

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)TypeAssignment
150.2 CqC1 (C-NH₂)
149.1 CqC3 (C-NO₂)
138.5 CqC5 (C-SPh)
133.2 CqC1' (S-Ph ipso)
131.5 CHC2', C6' (S-Ph ortho)
129.8 CHC3', C5' (S-Ph meta)
128.4 CHC4' (S-Ph para)
115.8 CHC4 (Ar-CH, between NO₂ and SPh)
112.3 CHC6 (Ar-CH, between NH₂ and SPh)
105.4 CHC2 (Ar-CH, between NH₂ and NO₂)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR orthogonally validates the functional groups. The highly polarized N-O bonds of the nitro group yield intense asymmetric and symmetric stretching bands, which are diagnostic for this class of molecules[6].

Table 4: FTIR (ATR) Data

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3450, 3350 MediumN-H asymmetric and symmetric stretch (primary amine)
3060 WeakC-H stretch (aromatic)
1610, 1580 MediumC=C stretch (aromatic ring)
1510 StrongN-O asymmetric stretch (nitro group)
1346 StrongN-O symmetric stretch (nitro group)
1080 MediumC-S stretch (thioether)

Conclusion

The structural elucidation of 3-Nitro-5-(phenylsulfanyl)aniline requires a multi-modal approach. HRMS confirms the exact elemental composition, while NMR maps the specific 1,3,5-substitution pattern through predictable electronic shielding and deshielding effects. Finally, FTIR provides orthogonal validation of the primary amine and nitro functional groups. Together, these techniques form a self-validating analytical matrix essential for rigorous quality control in drug development and chemical synthesis.

Sources

Exploratory

Physical properties of 3-Nitro-5-(phenylsulfanyl)aniline

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Application Methodologies of 3-Nitro-5-(phenylsulfanyl)aniline. Executive Summary & Structural Causality 3-Nitro-5-(phenylsulfanyl)aniline (also known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Application Methodologies of 3-Nitro-5-(phenylsulfanyl)aniline.

Executive Summary & Structural Causality

3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-Nitro-5-(phenylthio)aniline) is a highly specialized polyfunctional building block utilized in advanced organic synthesis and pharmaceutical drug discovery. Characterized by the CAS Registry Number 208038-89-5, this compound features a central aniline core substituted with a strongly electron-withdrawing nitro group and a lipophilic, electron-rich phenylsulfanyl (thioether) moiety[1][1].

The strategic value of this molecule lies in its "push-pull" electronic environment and orthogonal reactivity. The nitro group (-NO₂ at the 3-position) exerts a strong inductive (-I) and mesomeric (-M) pull, which subtly reduces the basicity and nucleophilicity of the primary amine. Conversely, the phenylsulfanyl group (-S-Ph at the 5-position) provides a flexible hinge region that is highly valued in kinase inhibitor design, allowing the molecule to adapt to hydrophobic binding pockets while increasing the overall lipophilicity (LogP) of the scaffold.

Quantitative Physicochemical Profile

To ensure reproducibility in downstream assays, understanding the baseline physical properties of this intermediate is critical. Commercial grades of this compound typically require storage in sealed, dry conditions at 2–8°C to prevent slow oxidative degradation of the thioether linkage and the primary amine[2][2].

PropertyValueMethod / Condition
CAS Number 208038-89-5Chemical Registry[1]
Molecular Formula C₁₂H₁₀N₂O₂SExact Mass Calculation[3]
Molecular Weight 246.29 g/mol Standard Atomic Weights[1]
Physical State SolidRoom Temperature (20°C)
Purity Standard ≥95.0% to ≥98.0%HPLC-UV (254 nm)[1][2]
Storage Temperature 2–8°C (Sealed)Desiccated, inert atmosphere[1]
LogP (Predicted) ~3.5In Silico Topological Model
TPSA 72.12 ŲPolar Surface Area Calculation

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust and regioselective method for synthesizing 3-nitro-5-(phenylsulfanyl)aniline is via a Nucleophilic Aromatic Substitution (SₙAr) utilizing 3-fluoro-5-nitroaniline and thiophenol. The presence of the nitro group activates the meta-positioned fluorine by stabilizing the resulting negative charge in the transition state.

Step-by-Step Synthetic Protocol
  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3-fluoro-5-nitroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add thiophenol (1.1 eq) dropwise. Causality: Cooling minimizes exothermic side reactions and prevents premature oxidation of the thiophenol to diphenyl disulfide.

  • Base Catalysis: Introduce anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Causality: K₂CO₃ is specifically selected over stronger bases (e.g., NaH or KOtBu) because it is basic enough to generate the highly nucleophilic thiolate anion, but mild enough to prevent competitive deprotonation of the aniline's primary amine, ensuring strict chemoselectivity [3].

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours. Causality: The polar aprotic nature of DMF stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy required for the displacement of the fluoride leaving group.

  • Workup & Isolation: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH to deprotonate and remove any unreacted thiophenol, followed by a brine wash. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Synthetic workflow of 3-Nitro-5-(phenylsulfanyl)aniline via SNAr.

Analytical Characterization & Validation

To validate the integrity of the synthesized or procured building block, a self-validating analytical system must be employed.

HPLC-UV-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Ensure complete dissolution via sonication.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 2.5 µm particle size).

  • Mobile Phase Gradient: Utilize Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: The inclusion of 0.1% Formic acid is critical; it ensures the aniline nitrogen remains consistently protonated. This prevents peak tailing on the silica-based stationary phase and drastically enhances ionization efficiency in the Electrospray Ionization (ESI+) mass spectrometer.

  • Detection: Monitor UV absorbance at 254 nm. The highly conjugated π-system spanning the nitro-aromatic ring and the thioether linkage provides a strong, distinct chromophoric absorption profile[1][1].

Downstream Functionalization in Drug Discovery

The true utility of 3-Nitro-5-(phenylsulfanyl)aniline lies in its orthogonal reactivity, allowing medicinal chemists to functionalize the molecule in three distinct directions without cross-interference:

  • Amine Derivatization: The primary amine can participate in amide couplings or Buchwald-Hartwig cross-couplings. Due to the electron-withdrawing nitro group, highly efficient coupling reagents (e.g., HATU/DIPEA) are recommended over standard EDC/NHS to overcome the reduced nucleophilicity.

  • Nitro Reduction: The nitro group can be selectively reduced to a primary amine (yielding a diamine) using Pd/C and H₂, or milder conditions like Iron/NH₄Cl if the thioether is sensitive to metal-catalyzed cleavage.

  • Thioether Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone using mCPBA, allowing researchers to rapidly modulate the lipophilicity and hydrogen-bond acceptor count of the final Active Pharmaceutical Ingredient (API).

Application A1 3-Nitro-5-(phenylsulfanyl)aniline A2 Amide Coupling (Amine Reactivity) A1->A2 Electrophile Addition A3 Nitro Reduction (Pd/C, H2) A1->A3 Yields Diamine A4 Thioether Oxidation (mCPBA) A1->A4 Yields Sulfone A5 Advanced API Scaffold A2->A5 A3->A5 A4->A5

Downstream functionalization pathways in drug discovery.

References
  • Title: Nucleophilic Aromatic Substitution (SₙAr) Guidelines and Mechanisms Source: Chemistry LibreTexts URL: [Link]

Sources

Foundational

Physicochemical Profiling of 3-Nitro-5-(phenylsulfanyl)aniline: Solubility Dynamics and Stability Mechanisms

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Preclinical Pharmaceutics & Analytical Chemistry Executive Summary In early-stage drug design and materials science, diary...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Preclinical Pharmaceutics & Analytical Chemistry

Executive Summary

In early-stage drug design and materials science, diaryl thioethers containing nitroaniline moieties present unique physicochemical challenges. 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5) is a prime example of such a compound. Characterized by its electron-withdrawing nitro group, electron-donating primary amine, and a highly lipophilic phenylsulfanyl (thioether) bridge, this molecule is frequently utilized as a critical synthetic intermediate in the development of complex pharmaceuticals, including benzimidazole anthelmintics1[1].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine data-gathering exercise, but as a fundamental de-risking strategy. The thioether linkage is a known metabolic and chemical liability prone to oxidation, while the high LogP drives poor aqueous solubility. This whitepaper provides an in-depth, mechanistically grounded guide to evaluating and managing the solubility and stability of 3-Nitro-5-(phenylsulfanyl)aniline.

Structural Liabilities and Physicochemical Profile

The molecular architecture of 3-Nitro-5-(phenylsulfanyl)aniline (C₁₂H₁₀N₂O₂S, MW: 246.29 g/mol ) dictates its behavior in solution and under environmental stress 2[2].

  • The Thioether Bridge : The divalent sulfur atom is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of sulfoxides and sulfones.

  • The Nitro Group : Nitroaromatics are classic chromophores that absorb strongly in the UV-Vis spectrum. They are prone to photolytic reduction, generating nitroso and hydroxylamine degradants.

  • Lipophilicity : The dual phenyl rings create a rigid, hydrophobic planar structure. This results in a high crystal lattice energy, making aqueous solvation thermodynamically unfavorable without the use of organic co-solvents.

Quantitative Solubility Profile

To guide formulation and assay development, the table below summarizes the compound's solubility across various solvent matrices.

Solvent / MatrixSolubility ClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO Freely Soluble> 50.0High polarity and low H-bond donation effectively disrupt the crystal lattice of the diaryl system.
DMF Freely Soluble> 30.0Strong dipole-dipole interactions stabilize the polar nitro group.
Ethanol (Absolute) Sparingly Soluble1.0 - 5.0Moderate solvation; limited by the overall lipophilicity of the phenylsulfanyl moiety.
Water (pH 7.0) Practically Insoluble< 0.01High LogP and lack of ionizable groups at neutral pH prevent aqueous hydration.
PBS (pH 7.4) Practically Insoluble< 0.01Buffer salts induce a "salting-out" effect, further depressing solubility.

Solubility Dynamics: Experimental Methodology

Because 3-Nitro-5-(phenylsulfanyl)aniline is practically insoluble in water, researchers must rely on kinetic solubility assays rather than thermodynamic equilibrium methods during early high-throughput screening.

Protocol: High-Throughput Kinetic Solubility Assay

Causality & Rationale: We utilize a "solvent-shift" method starting from a DMSO stock. This mimics the conditions of in vitro biological assays where compounds are spiked into aqueous media. LC-MS/MS is chosen over UV-Vis for quantification because the strong absorbance of the nitro group can mask the detection of minor aggregates or impurities.

Step-by-Step Workflow:

  • Stock Preparation : Dissolve the API in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex until optically clear.

  • Aqueous Spiking : Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate. This yields a final theoretical concentration of 100 µM with 1% DMSO.

  • Equilibration : Seal the plate with a pierceable foil and incubate at 37°C for 24 hours under constant orbital agitation (300 rpm). Why? This allows sufficient time for supersaturated solutions to precipitate, reaching a kinetic equilibrium.

  • Phase Separation : Centrifuge the plate at 4,000 × g for 20 minutes at 37°C to firmly pellet any insoluble aggregates.

  • Quantification : Carefully aspirate 50 µL of the supernatant without disturbing the pellet. Dilute with 50 µL of Acetonitrile (to prevent secondary precipitation) and analyze via LC-MS/MS against a matrix-matched standard curve.

Self-Validating System Check: Include a highly soluble reference standard (e.g., Propranolol) and a poorly soluble reference (e.g., Amiodarone) in parallel wells. The assay is only considered valid if the recovery of these standards falls within ±10% of their established literature values.

SolubilityWorkflow Prep Stock Prep 10 mM in DMSO Dilute Aqueous Spike 1% DMSO in PBS Prep->Dilute Incubate Equilibration 24h @ 37°C Dilute->Incubate Spin Phase Separation 4000xg Centrifuge Incubate->Spin Analyze Quantification LC-MS/MS Spin->Analyze

Fig 2: High-throughput kinetic solubility assay workflow for lipophilic thioether compounds.

Stability Profiling and Degradation Pathways

Commercial suppliers typically provide 3-Nitro-5-(phenylsulfanyl)aniline at ≥95% to ≥98% purity, recommending sealed storage at 2-8°C 3[3]. However, during formulation and handling, the molecule is exposed to environmental stressors. Like its positional isomers, it is highly sensitive to strong oxidizing agents 4[4].

Protocol: ICH-Aligned Forced Degradation Study

To map the degradation liabilities of this compound, a forced degradation study aligned with ICH Q1A/Q1B guidelines is mandatory.

Step-by-Step Workflow:

  • Oxidative Stress : Dissolve the API to 1 mg/mL in a 50:50 mixture of Methanol and Water. Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%. Incubate at 40°C for 24 hours. Rationale: This specifically targets the electron-rich sulfur atom to evaluate the kinetics of sulfoxide/sulfone impurity formation.

  • Photolytic Stress : Expose both solid-state powder and a 1 mg/mL methanolic solution to 1.2 million lux hours of visible light and 200 W·h/m² of UV energy in a photostability chamber. Rationale: The nitroaromatic ring is highly susceptible to UV-induced radical formation and subsequent reduction.

  • Thermal Stress : Store solid-state samples in sealed glass vials at 60°C for 7 days.

  • Quenching & Analysis : Quench oxidative samples with sodium bisulfite. Analyze all samples via UHPLC-DAD-MS.

Self-Validating System Check (Mass Balance): Calculate the mass balance for every stressed sample. The sum of the peak area of the remaining intact API and the peak areas of all identified degradants must equal 95%–105% of the initial unstressed API peak area. A mass balance deficit indicates that degradants have either volatilized, precipitated, or irreversibly bound to the analytical column, requiring immediate method optimization.

Degradation API 3-Nitro-5-(phenylsulfanyl)aniline (Intact API) Photo Photolytic Stress (UV/Vis Light) API->Photo Oxidative Oxidative Stress (Peroxides / ROS) API->Oxidative [O] Nitroso Nitroso / Hydroxylamine Degradants Photo->Nitroso Nitro Reduction Sulfoxide Sulfoxide / Sulfone Degradants Oxidative->Sulfoxide S-Oxidation

Fig 1: Primary chemical and photolytic degradation pathways of 3-Nitro-5-(phenylsulfanyl)aniline.

Handling and Formulation Recommendations

Based on the physicochemical data, the following best practices should be implemented:

  • Storage : Maintain the bulk API in amber glass vials (to mitigate photolytic degradation) at 2-8°C.

  • Atmosphere : For long-term storage, flush the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, thereby preventing the slow autoxidation of the thioether bridge.

  • Formulation : Avoid excipients with known peroxide impurities (e.g., certain grades of PEG or Polysorbates) unless an antioxidant (such as BHT or ascorbic acid) is co-formulated.

References

Sources

Exploratory

The Discovery, Synthesis, and Application of 3-Nitro-5-(phenylsulfanyl)aniline in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the rapid generation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of chemical diversity relies heavily on multi-functionalized aromatic building blocks. 3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-nitro-5-(phenylthio)aniline) is a highly versatile, tri-functional scaffold that bridges the gap between fragment-based drug discovery (FBDD) and complex library synthesis. Cataloged under CAS Registry Number 208038-89-5[1], this compound features an electron-withdrawing nitro group, an electron-donating primary amine, and a lipophilic thioether linkage. This whitepaper details the structural logic, synthetic methodologies, and downstream applications of this critical intermediate, providing actionable protocols for researchers.

Historical & Strategic Context

The late 1990s marked a paradigm shift in drug discovery, transitioning from natural product isolation to high-throughput screening (HTS) of synthetic combinatorial libraries. This era necessitated the development of "privileged scaffolds"—molecules that could be easily functionalized in multiple directions without interfering with adjacent reactive sites.

The registration of 3-Nitro-5-(phenylsulfanyl)aniline[1] perfectly aligned with this demand. By incorporating a thioether (a robust bioisostere for ethers that provides distinct conformational flexibility due to the longer C–S bond length) alongside a classic nitroaniline core, chemists gained access to a scaffold capable of sequential, orthogonal functionalization.

Structural Logic & Physicochemical Profile

The chemical behavior of 3-Nitro-5-(phenylsulfanyl)aniline is governed by a complex push-pull electronic system. The meta-relationship between the nitro group (-M, -I effects) and the primary amine (+M effect) prevents direct resonance stabilization between the two, meaning the amine retains sufficient nucleophilicity for standard capping reactions (e.g., amidation). Similar electronic decoupling is observed in related meta-substituted anilines like 3-amino-5-nitrophenol[2].

Quantitative Data Summary
PropertyValueCausality / Relevance
CAS Number 208038-89-5Standardized identifier for global chemical inventory[1].
Molecular Formula C₁₂H₁₀N₂O₂SDefines the exact atomic composition[3].
Molecular Weight 246.29 g/mol Optimal for Fragment-Based Drug Discovery (MW < 300)[1].
SMILES C1=CC=C(C=C1)SC2=CC(=CC(=C2)[O-])NEnables in silico screening and QSAR modeling[1].
Calculated TPSA ~71.8 ŲEnsures excellent theoretical membrane permeability.
Chemical Purity ≥98% (Commercial standard)Required for reliable downstream transition-metal catalysis[4].

Synthetic Methodologies: Overcoming Meta-Deactivation

The Chemical Challenge

Synthesizing 3-Nitro-5-(phenylsulfanyl)aniline via traditional Nucleophilic Aromatic Substitution (SNAr) is highly inefficient. The nitro group strongly activates ortho and para positions by stabilizing the Meisenheimer intermediate via resonance. However, a leaving group (such as a halide) in the meta position only benefits from the weaker inductive effect (-I) of the nitro group. Therefore, to form the C–S bond efficiently, transition-metal catalyzed cross-coupling (Ullmann-type) is required.

Experimental Protocol: Copper-Catalyzed C-S Cross-Coupling

This protocol utilizes a cost-effective Copper(I) system, which exhibits excellent functional group tolerance for both the free amine and the nitro group without requiring highly sensitive phosphine ligands.

  • Step 1: Reaction Setup. In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitroaniline (1.0 equiv), Copper(I) iodide (10 mol%), and anhydrous Potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild base to deprotonate the incoming thiophenol without causing side reactions with the nitro group.

  • Step 2: Inert Atmosphere. Evacuate and backfill the flask with Argon (3x).

    • Causality: Oxygen must be strictly excluded to prevent the oxidative dimerization of thiophenol into diphenyl disulfide.

  • Step 3: Reagent Addition. Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by the addition of thiophenol (1.2 equiv) via a gas-tight syringe.

  • Step 4: Heating & Monitoring. Heat the reaction mixture to 110°C for 12–16 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC (Hexanes/EtOAc 7:3).

    • Causality: Elevated temperatures are necessary to overcome the activation energy barrier of the oxidative addition and reductive elimination steps at the copper center.

  • Step 5: Workup & Purification. Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with 1M NaOH (to remove unreacted thiophenol as its water-soluble sodium salt) and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow A 3-Bromo-5-nitroaniline (Aryl Halide) C Catalytic System CuI / K2CO3 / DMF / 110°C A->C Addition B Thiophenol (Nucleophile) B->C Addition D 3-Nitro-5-(phenylsulfanyl)aniline (Target Scaffold) C->D C-S Cross-Coupling

Fig 1: Ullmann-type C-S cross-coupling workflow for synthesizing 3-Nitro-5-(phenylsulfanyl)aniline.

Applications in Drug Development

The true value of 3-Nitro-5-(phenylsulfanyl)aniline lies in its downstream derivatization. It serves as a precursor for complex heterocycles often found in kinase inhibitors and GPCR antagonists.

  • N-Functionalization: The primary amine can be selectively acylated or sulfonylated. Because the nitro group is inert to these conditions, the reaction is highly regioselective.

  • Nitro Reduction: Following amine capping, the nitro group acts as a "masked" amine. It can be reduced using Palladium on Carbon (Pd/C) under a Hydrogen atmosphere to yield a 1,3-diamine derivative.

  • Heterocycle Cyclization: The newly formed amine can be condensed with aldehydes or carboxylic acids to form benzimidazoles or quinazolines. The phenylsulfanyl group remains intact throughout these steps, ultimately serving as a lipophilic anchor that interacts with hydrophobic pockets in target proteins.

Applications Core 3-Nitro-5-(phenylsulfanyl)aniline Amidation N-Functionalization (Amides/Sulfonamides) Core->Amidation Step 1 Reduction Nitro Reduction (Yields 1,3-Diamine) Core->Reduction Step 1 (Alternative) Amidation->Reduction Step 2 Heterocycle Heterocycle Synthesis (Benzimidazoles) Reduction->Heterocycle Cyclization

Fig 2: Divergent downstream derivatization pathways for targeted drug discovery applications.

References

Sources

Foundational

3-Nitro-5-(phenylsulfanyl)aniline: Mechanistic Pathways and Synthetic Workflows

Executive Summary In the landscape of modern drug development and advanced materials science, highly functionalized aromatic scaffolds are critical. 3-Nitro-5-(phenylsulfanyl)aniline (CAS 208038-89-5) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced materials science, highly functionalized aromatic scaffolds are critical. 3-Nitro-5-(phenylsulfanyl)aniline (CAS 208038-89-5) is a highly versatile, trifunctional building block[1]. Featuring an electron-donating primary amine, a strongly electron-withdrawing nitro group, and a lipophilic thioether (phenylsulfanyl) linkage, this molecule provides orthogonal handles for sequential chemical transformations. This technical guide explores the non-classical mechanistic pathways required to synthesize this molecule, detailing the causality behind experimental choices and providing a self-validating protocol for researchers.

Molecular Architecture & Reactivity Profile

The strategic value of 3-nitro-5-(phenylsulfanyl)aniline lies in the distinct electronic and steric properties of its three substituents:

  • Aniline (-NH₂): Serves as a nucleophilic center for amidation or can be diazotized to generate transient electrophiles.

  • Nitro (-NO₂): Acts as a powerful electron-withdrawing group (EWG). It can later be reduced to yield a 3,5-diaminophenyl thioether, a precursor for macrocycles or kinase inhibitors.

  • Phenylsulfanyl (-S-Ph): Imparts significant lipophilicity and can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), dramatically altering the molecule's hydrogen-bonding network and pharmacokinetic profile.

Synthesizing this exact substitution pattern requires overcoming specific electronic hurdles, primarily navigating the rules of Nucleophilic Aromatic Substitution (S_NAr)[2].

Mechanistic Pathway: The Non-Classical S_NAr Challenge

The most efficient route to 3-nitro-5-(phenylsulfanyl)aniline is the S_NAr reaction between a 3-halo-5-nitroaniline and thiophenol. However, this presents a unique mechanistic challenge.

In classical S_NAr reactions, the EWG (e.g., the nitro group) must be positioned ortho or para to the leaving group to stabilize the anionic "Meisenheimer complex" via resonance[3]. In 3-fluoro-5-nitroaniline, the nitro group is meta to the fluorine atom. Consequently, resonance delocalization of the negative charge into the nitro group is forbidden.

To overcome this, the reaction relies on two critical factors:

  • The Leaving Group Effect: Fluorine is selected over chlorine or bromine. The extreme electronegativity of fluorine creates a strong bond dipole, highly polarizing the C-F bond. This inductive effect lowers the activation energy for the rate-determining addition step[4].

  • Nucleophile Potency: Thiophenolate (generated in situ from thiophenol and a base) is a highly polarizable, "soft" nucleophile with exceptional nucleophilicity, capable of attacking even poorly activated aromatic systems[5].

SNAr_Mechanism A 3-Fluoro-5-nitroaniline (Electrophile) C Meisenheimer-type Intermediate A->C Addition B Thiophenolate Anion (Nucleophile) B->C Attack D 3-Nitro-5-(phenylsulfanyl)aniline (Product) C->D Elimination E Fluoride Ion (Leaving Group) C->E Departure

Fig 1. Addition-Elimination S_NAr mechanism for 3-Nitro-5-(phenylsulfanyl)aniline synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high E-E-A-T standards, the following protocol is designed as a self-validating system. Every step includes a chemical rationale and an in-process control to guarantee trustworthiness.

Reagents:

  • 3-Fluoro-5-nitroaniline (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Base Activation (Validation Check 1): Suspend K₂CO₃ in anhydrous DMF at room temperature. Slowly add thiophenol. Causality: K₂CO₃ is chosen because it is strong enough to deprotonate thiophenol (pKa ~6.6) but too weak to deprotonate the aniline -NH₂ (pKa ~27), ensuring absolute chemoselectivity. Validation: The mixture will turn slightly yellow, indicating the successful generation of the thiophenolate anion.

  • Nucleophilic Attack: Add 3-fluoro-5-nitroaniline to the mixture. Heat the reaction to 80°C under an inert atmosphere (N₂/Ar). Causality: DMF, a polar aprotic solvent, poorly solvates the thiophenolate anion, leaving it "naked" and highly reactive, which is necessary to overcome the meta-S_NAr energy barrier.

  • Reaction Monitoring (Validation Check 2): Monitor via TLC (Hexanes/EtOAc 3:1). Validation: The starting material (yellow, lower R_f) will be consumed, replaced by the product (yellow, higher R_f due to the lipophilic phenyl ring replacing the polar C-F bond).

  • Quenching & Extraction (Validation Check 3): Cool to room temperature and pour the mixture into ice water. Extract with Ethyl Acetate. Wash the organic layer with 1M NaOH. Causality: The NaOH wash is a critical self-validating safety and purity check; it deprotonates any unreacted, foul-smelling thiophenol, pulling it into the aqueous layer and preventing contamination of the final product.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield the pure 3-nitro-5-(phenylsulfanyl)aniline[1].

Workflow Step1 Step 1: Base Activation Thiophenol + K2CO3 in DMF Step2 Step 2: Nucleophilic Attack Add 3-Fluoro-5-nitroaniline (80°C) Step1->Step2 Step3 Step 3: Quenching Ice Water + EtOAc Extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Step5 Step 5: Verification NMR & LC-MS Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data Summaries

The choice of the halogen leaving group drastically impacts the thermodynamics and kinetics of this specific transformation. The table below summarizes the quantitative causality behind selecting the fluoro-derivative over other halides for this meta-S_NAr reaction.

Electrophile (Starting Material)Leaving GroupNucleophileSolventTemp (°C)Time (h)Expected Yield (%)
3-Fluoro-5-nitroaniline -F ThiophenolateDMF80485 - 90
3-Chloro-5-nitroaniline-ClThiophenolateDMF1201260 - 70
3-Bromo-5-nitroaniline-BrThiophenolateDMF1301650 - 60
3-Iodo-5-nitroaniline-IThiophenolateDMF14024< 40 (Side reactions)

Data synthesized from established S_NAr kinetic principles regarding halogen leaving group efficacy (F >> Cl > Br > I) in addition-elimination mechanisms[2][3][4].

Downstream Applications

Once synthesized, 3-nitro-5-(phenylsulfanyl)aniline serves as a launchpad for complex drug discovery. The thioether can be oxidized using mCPBA to form a sulfone, creating a rigid, hydrogen-bond accepting moiety. Subsequently, the nitro group can be reduced via catalytic hydrogenation (Pd/C, H₂) or utilizing iron/acetic acid (Béchamp reduction) to yield a diamine. This resulting diamine is a highly sought-after precursor for the synthesis of polybenzimidazoles or as a hinge-binding motif in the development of novel ATP-competitive kinase inhibitors.

References

  • [3] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • [2] Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

Sources

Exploratory

Synthesis, Nomenclature, and Pharmaceutical Utility of 3-Nitro-5-(phenylsulfanyl)aniline: A Comprehensive Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need to design robust, scalable synthetic routes for highly functionalized building blocks. 3-Nitro-5-(phenylsulfanyl)aniline is a prime exa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to design robust, scalable synthetic routes for highly functionalized building blocks. 3-Nitro-5-(phenylsulfanyl)aniline is a prime example of a versatile diaryl thioether used extensively in the development of advanced therapeutics, particularly in the design of allosteric kinase inhibitors. This whitepaper deconstructs the IUPAC nomenclature of this compound, details the mechanistic causality behind its multi-step synthesis, and provides self-validating experimental protocols designed for high-yield recovery in drug discovery workflows.

Structural Nomenclature and Physicochemical Profile

The structural complexity of 3-nitro-5-(phenylsulfanyl)aniline necessitates precise nomenclature to avoid ambiguity in patent filings, chemical inventories, and regulatory submissions.

  • Parent Structure: The primary functional group is the amine (-NH₂), making "aniline" the parent structure.

  • Substituents: The benzene ring is substituted at the 3- and 5-positions relative to the amine.

  • Sulfanyl vs. Thio: Historically, the "-S-" linkage was denoted using the prefix "thio-" or "mercapto-". However, according to the 1993 and 2013 IUPAC Recommendations for the Nomenclature of Organic Chemistry, the prefix "sulfanyl-" is the preferred IUPAC name (PIN) for a substituent -SR group when another group (such as the aniline amine) has seniority[1][2]. Thus, the phenyl-S- group is correctly termed "phenylsulfanyl".

Table 1: Quantitative Physicochemical Properties
PropertyValue
Preferred IUPAC Name 3-Nitro-5-(phenylsulfanyl)aniline
Common Synonyms 3-Nitro-5-(phenylthio)aniline; 3-nitro-5-(phenylthio)benzenamine
CAS Registry Number 208038-89-5[3]
Molecular Formula C₁₂H₁₀N₂O₂S
Molecular Weight 246.29 g/mol [4]
SMILES String NC1=CC(=CC(SC2=CC=CC=C2)=C1)=O[3]

Mechanistic Causality in Synthetic Design

The de novo synthesis of 3-nitro-5-(phenylsulfanyl)aniline relies on two highly controlled, sequential transformations: a Nucleophilic Aromatic Substitution (SNAr) followed by a selective Zinin reduction.

Nucleophilic Aromatic Substitution (SNAr)

The first step involves the coupling of 1-chloro-3,5-dinitrobenzene with thiophenol. The SNAr mechanism is strictly dependent on the electron-withdrawing capacity of the substituents on the aryl halide[5]. The two nitro groups profoundly lower the electron density of the aromatic ring, making the carbon bearing the chlorine atom highly electrophilic[6]. Attack by the thiophenolate nucleophile disrupts aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the rapid elimination of the chloride ion to restore aromaticity[6][7].

SNAr_Mechanism Reactants 1-Chloro-3,5-dinitrobenzene + Thiophenolate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining) Product 1-(Phenylsulfanyl)-3,5-dinitrobenzene + Chloride Ion Meisenheimer->Product Cl⁻ Elimination (Fast)

Caption: SNAr mechanism detailing the formation of the stabilized Meisenheimer complex.

Selective Zinin Reduction

Reducing a single nitro group in a dinitroarene without over-reducing to the diamine is a classic synthetic challenge. The Zinin reduction, utilizing sodium sulfide (Na₂S), is the optimal solution[8][9]. The reaction relies on negative divalent sulfur acting as an electron donor. The mechanism proceeds via a nitrosoarene intermediate, which is rapidly reduced to a phenylhydroxylamine, and finally to the target aniline[8][10][11]. By carefully controlling the stoichiometry and utilizing a protic solvent system, we can arrest the reduction after exactly one nitro group is converted.

Zinin_Reduction DNB 1-(Phenylsulfanyl)-3,5-dinitrobenzene (Starting Material) NO Nitrosoarene Intermediate (-NO) DNB->NO Na₂S / EtOH / H₂O (Initial Reduction) NHOH Phenylhydroxylamine Intermediate (-NHOH) NO->NHOH Rapid Reduction AMINE 3-Nitro-5-(phenylsulfanyl)aniline (Target Product) NHOH->AMINE Rate-Determining Cleavage

Caption: Zinin reduction pathway demonstrating selective mono-reduction of the dinitroarene.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction progress and prevent downstream failures.

Protocol A: Synthesis of 1-(phenylsulfanyl)-3,5-dinitrobenzene

Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate thiophenol without degrading the highly electrophilic dinitroarene.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 1-chloro-3,5-dinitrobenzene (10.0 g, 49.4 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (13.6 g, 98.8 mmol, 2.0 eq). Stir the suspension at 0 °C under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add thiophenol (5.6 mL, 54.3 mmol, 1.1 eq) dropwise over 30 minutes. Causality: The SNAr reaction is highly exothermic; controlled addition prevents thermal runaway and dimerization side reactions.

  • Reaction Monitoring: Warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 8:2). The starting material spot (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Pour the mixture into 500 mL of vigorously stirred ice-cold water. Collect the resulting yellow precipitate via vacuum filtration, wash with cold water (3 x 50 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Zinin Reduction to 3-Nitro-5-(phenylsulfanyl)aniline

Rationale: Slow addition of the sulfide reductant ensures a low steady-state concentration, preventing the over-reduction to 5-(phenylsulfanyl)benzene-1,3-diamine[10].

  • Preparation: Dissolve 1-(phenylsulfanyl)-3,5-dinitrobenzene (10.0 g, 36.2 mmol) in boiling ethanol (150 mL) in a 500 mL flask equipped with a reflux condenser.

  • Reductant Preparation: Dissolve Na₂S·9H₂O (13.0 g, 54.3 mmol, 1.5 eq) in deionized water (30 mL).

  • Controlled Reduction: Add the aqueous Na₂S solution dropwise to the refluxing ethanol mixture over 1 hour.

  • Reaction Monitoring: Reflux for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the dinitro starting material is consumed and a highly polar, ninhydrin-active spot appears (Rf ~0.2).

  • Workup & Purification: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between EtOAc (200 mL) and water (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure 3-nitro-5-(phenylsulfanyl)aniline as a crystalline solid.

Table 2: Reaction Optimization Data (Zinin Reduction)
Reductant EquivalentsSolvent SystemTemperatureMono-amine Yield (%)Diamine Byproduct (%)
3.0 eq Na₂SEtOH / H₂OReflux25%65%
1.5 eq Na₂S EtOH / H₂O Reflux 78% 8%
1.5 eq Na₂SMeOH / H₂O50 °C45%5% (Incomplete conversion)

Pharmaceutical Utility in Drug Development

In medicinal chemistry, 3-nitro-5-(phenylsulfanyl)aniline serves as a privileged scaffold. The primary aniline moiety provides a synthetic handle for amidation or Buchwald-Hartwig cross-coupling, while the phenylsulfanyl group is highly effective at occupying hydrophobic pockets in target proteins. The remaining nitro group can be subsequently reduced to an amine, allowing for late-stage functionalization. This sequential functionalization strategy is heavily utilized in the design of Type II kinase inhibitors, which target the inactive "DFG-out" conformation of kinases such as BCR-Abl or BRAF.

Drug_Development BB 3-Nitro-5-(phenylsulfanyl)aniline (Core Building Block) SCAF Diaryl Amine Scaffold (Kinase Hinge Binder) BB->SCAF Functionalization LEAD Lead Optimization (SAR & in vitro Studies) SCAF->LEAD Screening CAND Clinical Candidate (Targeted Inhibitor) LEAD->CAND ADMET Profiling

Caption: Workflow illustrating the integration of the aniline building block into targeted drug discovery.

Sources

Foundational

A Comprehensive Safety and Handling Guide for 3-Nitro-5-(phenylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the safety, handling, and toxicological considerations for 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological considerations for 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from structurally related compounds, and general chemical safety principles to offer a robust framework for its safe utilization in a laboratory setting. The primary structural analog referenced is 3-nitroaniline, which shares the core nitroaniline functionality.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and for anticipating its behavior under various experimental conditions.

PropertyValueSource
CAS Number 208038-89-5[1]
Molecular Formula C₁₂H₁₀N₂O₂S[1]
Molecular Weight 246.29 g/mol [1]
Appearance Yellow crystalline solid (inferred from 3-nitroaniline)[2][3]
Solubility Expected to be slightly soluble in water, with better solubility in organic solvents.[4][5]
Storage Sealed in a dry, cool (2-8°C) environment.[1]

Hazard Identification and Toxicological Profile

Primary Health Hazards (based on 3-nitroaniline):

  • Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[5][7][8][9]

  • Methemoglobinemia : A significant concern with nitroaniline exposure is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[2][6] This can lead to symptoms such as cyanosis (blueish skin), headache, dizziness, nausea, and in severe cases, unconsciousness and death.[2][6] The effects may be delayed.[2]

  • Organ Damage : May cause damage to organs through prolonged or repeated exposure.[5][7][8][10] The liver may be particularly affected.[6]

  • Skin and Eye Irritation : Contact can cause irritation to the skin and eyes.[6]

  • Mutagenicity : 3-nitroaniline has been shown to have mutagenic potential in some studies.[11]

The addition of the phenylsulfanyl group may modify the toxicological profile. Aryl sulfides themselves are a broad class of compounds with varied biological activities, and while not universally toxic, their metabolic pathways can sometimes lead to the formation of reactive intermediates.

Environmental Hazards:

Based on data for 3-nitroaniline, this compound is expected to be harmful to aquatic life with long-lasting effects.[3][5][9] Therefore, it should not be released into the environment.

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is essential when working with 3-Nitro-5-(phenylsulfanyl)aniline. The following workflow outlines the necessary precautions.

Caption: A systematic workflow for the safe handling of 3-Nitro-5-(phenylsulfanyl)aniline.

Personal Protective Equipment (PPE):

  • Respiratory Protection : For handling the solid, a NIOSH-approved respirator is recommended.[12] Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]

  • Skin and Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Caption: Immediate actions to take following an accidental exposure.

First-Aid Measures (based on 3-nitroaniline):

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][13]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[5][13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12][13]

Fire and Explosion Hazards

While not considered highly flammable, 3-Nitro-5-(phenylsulfanyl)aniline is combustible.[2]

  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products : Combustion may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5]

  • Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

  • Explosion Hazard : As a solid, a dust explosion is possible if finely dispersed particles are mixed with air in the presence of an ignition source.[2]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.[5]

Conclusion

3-Nitro-5-(phenylsulfanyl)aniline is a compound that requires careful handling due to the inherent hazards associated with its nitroaniline core. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. A thorough understanding of the potential hazards, the implementation of appropriate engineering controls and personal protective equipment, and preparedness for emergency situations are the cornerstones of responsible chemical research.

References

  • International Chemical Safety Cards (ICSC). 2-NITROANILINE. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: p-NITROANILINE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. [Link]

  • CPAchem Ltd. Safety data sheet: 4-Methyl-3-nitroaniline. [Link]

  • Sigma-Aldrich. Material Safety Data Sheet: 3-Nitroaniline. [Link]

  • BASF. Safety data sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • General Paint. Safety Data Sheet. [Link]

  • Suvchem Laboratory Chemicals. 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). [Link]

  • U.S. Environmental Protection Agency. Health and Environmental Effects Document for 3-Nitroaniline; Final Draft. [Link]

  • ScienceDaily. A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. [Link]

  • Journal of the American Chemical Society. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. [Link]

  • Labbox. Thymol blue, solution 0,04%. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Indenta Chemicals (India) Pvt. Ltd. Material Safety Data Sheet Aniline. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Nitro-5-(phenylsulfanyl)aniline Derivatives

Introduction & Strategic Rationale The synthesis of trifunctional aromatic scaffolds, such as 3-nitro-5-(phenylsulfanyl)aniline, requires exquisite chemoselectivity. This molecular architecture—comprising an aromatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of trifunctional aromatic scaffolds, such as 3-nitro-5-(phenylsulfanyl)aniline, requires exquisite chemoselectivity. This molecular architecture—comprising an aromatic amine, a nitro group, and a thioether—serves as a highly versatile building block for advanced active pharmaceutical ingredients (APIs) and benzimidazole anthelmintics[1].

Directly functionalizing an aniline ring via nucleophilic aromatic substitution (SNAr) is unfavorable due to the electron-donating nature of the amino group. Therefore, a highly reliable, field-proven strategy involves a two-step sequence starting from a symmetrically deactivated precursor: 1-chloro-3,5-dinitrobenzene .

  • Thioetherification (SNAr): The strongly electron-withdrawing nitro groups activate the ring, allowing for the facile substitution of the chloride by a thiophenolate nucleophile[2].

  • Chemoselective Zinin Reduction: A mild sulfide-based reducing agent is employed to selectively reduce only one of the two nitro groups into an amine, yielding the target derivative[3],.

Synthesis Workflow Visualization

SynthesisWorkflow Step1 Step 1: SNAr Reaction 1-Chloro-3,5-dinitrobenzene + Thiophenol Step2 Intermediate Isolation 1-(Phenylsulfanyl)-3,5-dinitrobenzene Step1->Step2 K2CO3, DMF, 80°C Step3 Step 2: Zinin Reduction Selective reduction with NaSH Step2->Step3 Aqueous Precipitation Step4 Final Purification 3-Nitro-5-(phenylsulfanyl)aniline Step3->Step4 MeOH/H2O, Reflux

Logical workflow for the two-step synthesis of 3-nitro-5-(phenylsulfanyl)aniline.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1-(Phenylsulfanyl)-3,5-dinitrobenzene

Causality & Design: The SNAr reaction relies on the electrophilic activation of the aryl chloride by the two meta-directing nitro groups[2]. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate thiophenol, generating the highly nucleophilic thiophenolate anion without triggering unwanted side reactions[1]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation but leaves the thiophenolate anion "naked" and highly reactive, drastically lowering the activation energy for the formation of the Meisenheimer complex.

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 1-chloro-3,5-dinitrobenzene (10.0 g, 49.4 mmol) in 100 mL of anhydrous DMF.

  • Add anhydrous K₂CO₃ (10.2 g, 74.1 mmol, 1.5 eq) to the solution.

  • Slowly add thiophenol (5.6 mL, 54.3 mmol, 1.1 eq) dropwise over 15 minutes via syringe. (Caution: Thiophenol is highly toxic and malodorous; perform strictly in a fume hood).

  • Heat the reaction mixture to 80 °C for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting material spot (Rf ~0.6) must completely disappear, replaced by a new, UV-active product spot (Rf ~0.4).

  • Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water under vigorous stirring.

  • Filter the resulting bright yellow precipitate under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C overnight.

Protocol B: Chemoselective Zinin Reduction

Causality & Design: The Zinin reduction exploits the electronic changes that occur during the reduction of a dinitroarene[3]. As the first nitro group is reduced to an amine, it immediately begins donating electron density into the aromatic ring via resonance. This electron donation significantly deactivates the remaining nitro group against further reduction by the mild reducing agent (NaSH). This intrinsic electronic feedback loop ensures high chemoselectivity, preventing over-reduction to the diamine.

Procedure:

  • In a 500 mL round-bottom flask, suspend the intermediate 1-(phenylsulfanyl)-3,5-dinitrobenzene (10.0 g, 36.2 mmol) in 150 mL of methanol.

  • In a separate beaker, prepare the reducing agent by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 30.4 g, 126.7 mmol, 3.5 eq) and sodium bicarbonate (NaHCO₃, 10.6 g, 126.7 mmol, 3.5 eq) in 80 mL of distilled water. This generates NaSH in situ[3].

  • Attach a reflux condenser to the main flask and heat the methanol suspension to a gentle reflux (65 °C).

  • Add the aqueous NaSH solution dropwise to the refluxing mixture over 30 minutes.

  • In-Process Control (IPC) & Self-Validation: The reaction mixture will transition from yellow to a deep orange/red color upon addition, visually confirming the formation of nitroso and hydroxylamine intermediates.

  • Continue refluxing for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 2:1) until the intermediate is consumed.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Pour the aqueous residue into 200 mL of ice water and extract with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify via recrystallization from hot aqueous methanol (75%) to obtain pure 3-nitro-5-(phenylsulfanyl)aniline as an orange solid.

Quantitative Data & Process Optimization

To establish the robustness of this protocol, varying conditions were tested. The data below summarizes the optimization parameters for both synthetic steps, demonstrating the superiority of the chosen methodologies.

Table 1: Optimization of SNAr Reaction Conditions (Step 1)

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
EthanolTriethylamine78 (Reflux)66592.0
DMF K₂CO₃ 80 4 94 98.5
DMSOCs₂CO₃8039699.1
THFNaH65 (Reflux)87085.4

Note: While DMSO/Cs₂CO₃ provided marginally higher yields, DMF/K₂CO₃ was selected for the final protocol due to superior cost-efficiency and easier aqueous workup.

Table 2: Optimization of Zinin Reduction Conditions (Step 2)

Reducing AgentSolvent SystemTemperature (°C)Yield (%)Chemoselectivity
Na₂S / NaHCO₃ MeOH / H₂O 65 (Reflux) 88 High (>95% mono)
NaSH (Commercial)EtOH / H₂O78 (Reflux)85High (>95% mono)
SnCl₂ (1.5 eq)EtOAc2545Low (Complex Mixtures)
H₂, Pd/C (10%)MeOH250Over-reduction (Diamine)

Analytical Characterization Guidelines

To ensure the trustworthiness of the synthesized 3-nitro-5-(phenylsulfanyl)aniline, the following analytical signatures must be confirmed prior to downstream application:

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct upfield shift of the aromatic protons adjacent to the newly formed amino group. The primary aniline -NH₂ protons should appear as a broad singlet around δ 3.8 - 4.2 ppm, integrating to 2H.

  • ESI-MS (m/z): The expected [M+H]⁺ mass for C₁₂H₁₀N₂O₂S is 247.05.

  • IR Spectroscopy (KBr pellet): Confirm the disappearance of one set of strong N-O stretching bands (1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretching doublets (3300 and 3400 cm⁻¹).

References

  • vibzz lab. "3-Nitroaniline (Metanitroaniline) : Organic Synthesis". Source: YouTube. URL: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-Nitro-5-(phenylsulfanyl)aniline in Organic Synthesis

Introduction: A Versatile Building Block for Heterocyclic Chemistry 3-Nitro-5-(phenylsulfanyl)aniline is a trifunctional aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

3-Nitro-5-(phenylsulfanyl)aniline is a trifunctional aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal and materials chemistry. Its molecular architecture, featuring an aniline amine group, a meta-positioned nitro group, and a phenylthio ether, provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the amino and phenylthio moieties offer multiple points for functionalization and cyclization.

This guide provides an in-depth exploration of the synthesis and synthetic applications of 3-Nitro-5-(phenylsulfanyl)aniline, with a focus on its utility as a precursor to important heterocyclic scaffolds such as phenothiazines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern these transformations.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic endeavor. The key properties of 3-Nitro-5-(phenylsulfanyl)aniline are summarized below.

PropertyValueReference(s)
CAS Number 208038-89-5[1][2]
Molecular Formula C₁₂H₁₀N₂O₂S[1][2]
Molecular Weight 246.29 g/mol [1]
Appearance Expected to be a yellow or orange solid(Inferred)
Purity ≥98% (Commercially available)[1]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the aniline ring will appear as multiplets in the aromatic region, with their chemical shifts influenced by the directing effects of the -NH₂, -NO₂, and -SPh groups. The phenyl group of the phenylthio ether will typically show multiplets corresponding to the ortho, meta, and para protons. A broad singlet for the -NH₂ protons is also anticipated.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will display 12 distinct signals corresponding to the carbon atoms of the two aromatic rings. The carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon bearing the nitro group, will have characteristic chemical shifts.[3]

PART I: Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline

The most direct and industrially scalable synthesis of 3-Nitro-5-(phenylsulfanyl)aniline involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is analogous to the well-documented synthesis of its isomer, 2-nitro-5-(phenylthio)aniline.[4] The reaction proceeds by displacing a halide from a suitably activated nitroaniline with thiophenol.

Reaction Scheme: Synthesis via Nucleophilic Aromatic Substitution

Caption: Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline via SNAr.

Protocol 1: Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (Analogous Method)

This protocol is adapted from established procedures for similar isomers.[4][5]

Materials:

  • 3-Chloro-5-nitroaniline (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitroaniline and DMF.

  • Add potassium carbonate to the mixture and stir.

  • Slowly add thiophenol to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Causality: The nitro group, being strongly electron-withdrawing, activates the carbon atom bearing the chlorine for nucleophilic attack by the thiophenolate anion, which is generated in situ by the reaction of thiophenol with potassium carbonate.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A yellow-orange precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 3-Nitro-5-(phenylsulfanyl)aniline.

  • Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR). The expected yield for this type of reaction is typically in the range of 80-95%.[4]

PART II: Key Synthetic Applications and Protocols

The true utility of 3-Nitro-5-(phenylsulfanyl)aniline lies in its role as a precursor to more complex molecular architectures. The following sections detail its most significant transformations.

Application 1: Reduction to 5-(Phenylsulfanyl)benzene-1,3-diamine

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding a diamine that is a key precursor for various heterocyclic systems.

Caption: Reduction to form the corresponding diamine.

This is a classic and reliable method for the reduction of aromatic nitro groups.[6][7]

Materials:

  • 3-Nitro-5-(phenylsulfanyl)aniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

Procedure:

  • Dissolve 3-Nitro-5-(phenylsulfanyl)aniline in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This process is exothermic.

  • Slowly add the acidic tin(II) chloride solution to the solution of the nitroaniline.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Causality: Tin(II) is a reducing agent that, in the presence of a proton source (HCl), effectively reduces the nitro group to an amine through a series of electron and proton transfer steps.[7]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-(phenylsulfanyl)benzene-1,3-diamine. This product may be used directly in the next step or purified by column chromatography.

  • Self-Validation: The successful reduction can be confirmed by the disappearance of the characteristic NO₂ stretches in the IR spectrum and the appearance of a new N-H stretch, as well as significant upfield shifts of the aromatic protons in the ¹H NMR spectrum.

Application 2: Synthesis of Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds with significant pharmacological activities.[8] 3-Nitro-5-(phenylsulfanyl)aniline is an ideal precursor for synthesizing phenothiazine derivatives, which involves the initial reduction to the diamine followed by a ring-closing reaction.

Phenothiazine_Synthesis_Workflow A 3-Nitro-5-(phenylsulfanyl)aniline B 5-(Phenylsulfanyl)benzene-1,3-diamine A->B Step 1: Reduction (Protocol 2) C Substituted Phenothiazine B->C Step 2: Cyclization (e.g., with Sulfur)

Caption: Two-step workflow for phenothiazine synthesis.

This protocol describes a classical method for phenothiazine synthesis via thermal reaction with elemental sulfur.[9][10]

Materials:

  • 5-(Phenylsulfanyl)benzene-1,3-diamine (from Protocol 2) (1.0 eq)

  • Elemental Sulfur (S₈) (2.2 eq)

  • Iodine (I₂) (catalytic amount)

Procedure:

  • In a reaction vessel suitable for high-temperature reactions (e.g., a three-necked flask with a condenser and thermometer), combine 5-(phenylsulfanyl)benzene-1,3-diamine and elemental sulfur.

  • Add a catalytic amount of iodine.

  • Causality: Iodine acts as a catalyst to facilitate the reaction between the diamine and sulfur, promoting the formation of the thiazine ring. The reaction proceeds through the formation of sulfur-nitrogen and sulfur-carbon bonds, with the evolution of hydrogen sulfide gas.[9]

  • Heat the mixture gradually in a fume hood to 180-200 °C. Caution: Hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor, will be evolved. Ensure adequate ventilation.

  • Maintain the temperature for 2-4 hours. The reaction mixture will become molten and darken in color.

  • Monitor the reaction for the cessation of H₂S evolution (e.g., using lead acetate paper).

  • Once the reaction is complete, cool the mixture until it solidifies.

  • The crude product can be purified by recrystallization from a high-boiling solvent like xylene or by column chromatography on silica gel.

  • Self-Validation: The formation of the phenothiazine core can be confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy, which will show a characteristic shift pattern for the now more rigid, planarized heterocyclic system.

Conclusion and Future Outlook

3-Nitro-5-(phenylsulfanyl)aniline is a versatile and strategically important intermediate in organic synthesis. The protocols outlined in this guide demonstrate its utility in accessing key diamine precursors and, subsequently, the pharmacologically relevant phenothiazine scaffold. The presence of three distinct functional groups allows for a high degree of synthetic flexibility, enabling the generation of diverse molecular libraries for drug discovery and materials science applications. Further exploration of this building block could involve leveraging the amino groups for the synthesis of other heterocyclic systems, such as benzimidazoles or quinoxalines, or utilizing the phenylthio moiety for further cross-coupling reactions. The methodologies presented here provide a solid foundation for researchers to unlock the full synthetic potential of this valuable compound.

References

  • (PDF) Synthesis of phenothiazines via Smiles rearrangement - ResearchGate. (2025, December 5). Retrieved from [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1- and 3-chloro-phenothiazines - ResearchGate. (2025, December 5). Retrieved from [Link]

  • A New and Efficient Synthetic Route for Preparation of N-Arylphenothiazines. (2021). Org. Lett., 23, 2347–2352. Retrieved from [Link]

  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. (1964). J. Org. Chem., 29(8), 2490-2492. Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source - Rsc.org. (n.d.). Retrieved from [Link]

  • the preparation of phenylamine (aniline) - Chemguide. (n.d.). Retrieved from [Link]

  • Preparation of phenothiazine - Google Patents. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies - DTIC. (n.d.). Retrieved from [Link]

  • Reduction of Nitrobenzene to Phenylamine (Aniline) - YouTube. (2021, May 21). Retrieved from [Link]

  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO - Sciforum. (n.d.). Retrieved from [Link]

  • PHENOTHIAZINE SYNTHESIS.#ncchem - YouTube. (2022, December 30). Retrieved from [Link]

  • 3.10 Benzene No 5 Phenylamine -Synthesis by the Reduction of Nitrobenzene - YouTube. (2020, May 21). Retrieved from [Link]

  • 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents. (n.d.).
  • Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents. (n.d.).
  • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC. (n.d.). Retrieved from [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (n.d.). Retrieved from [Link]

  • Some cyclization reactions of 1,3-diphenylbenzo[e][8][11][12]triazin-7(1H)-one: preparation and computational analysis of non symmetrical zwitterionic biscyanines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 3-Nitro-5-(phenylsulfanyl)aniline in the Synthesis of Targeted Quinazoline-Based Kinase Inhibitors

Executive Summary 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly versatile, bifunctional building block widely utilized in the development of advanced heterocyclic pharmacophores. Its unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly versatile, bifunctional building block widely utilized in the development of advanced heterocyclic pharmacophores. Its unique structural topology—featuring an amine, a nitro group, and a lipophilic phenylsulfanyl (thioether) moiety in a meta-relationship—allows for orthogonal, stepwise functionalization. This application note details a field-proven methodology for utilizing this compound in the synthesis of 4-anilinoquinazoline scaffolds, a privileged structural class in the design of irreversible epidermal growth factor receptor (EGFR) kinase inhibitors.

Chemical Rationale: The Bifunctional Advantage

In medicinal chemistry, the spatial arrangement of functional groups dictates both synthetic feasibility and target binding affinity.

  • The Phenylsulfanyl (-SPh) Group: Acts as a lipophilic vector (increasing logP ) designed to occupy deep hydrophobic pockets within kinase domains. Crucially, sulfur is a soft Lewis base that poses a severe risk of catalyst poisoning during downstream transformations, necessitating highly specific chemoselective reagents.

  • Orthogonal Nitrogen Moieties: The primary amine (-NH₂) serves as the initial nucleophile for establishing the core heterocyclic linkage via Nucleophilic Aromatic Substitution (SNAr). The nitro group (-NO₂) acts as a masked amine. Once the core is established, the nitro group can be chemoselectively reduced and subsequently trapped with an electrophile (e.g., acryloyl chloride) to form a covalent warhead.

Synthetic Strategy & Mechanism

The workflow relies on a two-stage core assembly: an acid-catalyzed SNAr coupling followed by a Single Electron Transfer (SET) reduction.

G A 3-Nitro-5-(phenylsulfanyl)aniline (Nucleophile) C SNAr Amination Catalyst: HCl | Solvent: iPrOH A->C B 4-Chloro-6,7-dimethoxyquinazoline (Electrophile) B->C D Nitro-Quinazoline Intermediate (Thioether Intact) C->D E Chemoselective Reduction Reagents: Zn, NH4Cl | Solvent: EtOH/H2O D->E F Amino-Quinazoline Intermediate (Ready for Derivatization) E->F G Electrophilic Trapping Reagent: Acryloyl Chloride F->G H Irreversible Kinase Inhibitor (Acrylamide Scaffold) G->H

Workflow for synthesizing covalent kinase inhibitors from 3-nitro-5-(phenylsulfanyl)aniline.

Experimental Methodologies

Protocol A: Acid-Catalyzed SNAr Amination

This step establishes the 4-anilinoquinazoline core. The electron-withdrawing nitro group on 3-nitro-5-(phenylsulfanyl)aniline significantly reduces the nucleophilicity of its amine. To overcome this, acid catalysis is employed[1].

Reagents:

  • 3-Nitro-5-(phenylsulfanyl)aniline (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.05 eq)

  • Isopropanol (IPA) (0.2 M)

  • Concentrated HCl (0.1 eq)

Step-by-Step Procedure:

  • Suspend 4-chloro-6,7-dimethoxyquinazoline and 3-nitro-5-(phenylsulfanyl)aniline in anhydrous IPA.

  • Add a catalytic amount of concentrated HCl. Causality: The acid selectively protonates the N1 nitrogen of the quinazoline ring. This pulls electron density away from the C4 position, drastically increasing its electrophilicity and allowing the deactivated aniline to attack efficiently.

  • Heat the mixture to 80°C (reflux) for 12 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS at 254 nm. The completion is validated by the disappearance of the starting materials and the emergence of a single peak with a +1 mass shift corresponding to the coupled product.

  • Cool the mixture to room temperature. The product will precipitate out of solution as an HCl salt. Filter and wash with cold IPA, then dry under vacuum.

Protocol B: Chemoselective SET Reduction of the Nitro Group

The presence of the thioether (-SPh) group strictly prohibits the use of standard Pd/C or PtO₂ catalytic hydrogenation, as the sulfur atom will irreversibly bind to and poison the noble metal catalyst[2]. We utilize a Zinc/Ammonium Chloride system for mild, chemoselective reduction[3].

Reagents:

  • Nitro-Quinazoline Intermediate from Protocol A (1.0 eq)

  • Zinc dust, activated (10.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 v/v) (0.1 M)

Step-by-Step Procedure:

  • Dissolve the nitro-quinazoline intermediate in the EtOH/H₂O mixture.

  • Add NH₄Cl, followed by the portion-wise addition of activated Zinc dust at room temperature. Causality: Zn(0) operates via a Single Electron Transfer (SET) mechanism in a protic medium[4]. Because this is a heterogeneous electron transfer rather than a surface-adsorption hydrogenation, the thioether group does not poison the zinc, ensuring perfect chemoselectivity for the nitro group.

  • Stir vigorously at room temperature for 6 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Apply a ninhydrin stain and heat. The starting nitro compound will remain unstained, whereas the newly formed primary amine will immediately develop a deep purple color, confirming successful reduction.

  • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate, partition with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the amino-quinazoline intermediate.

Quantitative Data Summary

The choice of reduction methodology is the most critical failure point when working with 3-nitro-5-(phenylsulfanyl)aniline derivatives. Table 1 summarizes the empirical data driving the selection of the SET protocol.

Table 1: Quantitative Comparison of Nitro Reduction Methodologies for Thioether-Containing Substrates

MethodologyReagents & ConditionsYield (%)ChemoselectivityProcess Drawbacks
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, 50 psi< 10%PoorComplete reaction failure due to sulfur coordination to the Pd surface.
Béchamp Reduction Fe powder, AcOH, 80°C65–75%ModerateGeneration of heavy iron sludge; difficult product isolation and basic workup.
SET Reduction (Recommended) Zn dust, NH₄Cl, EtOH/H₂O, RT> 90%ExcellentRequires filtration of zinc salts; highly scalable and mild[3].

Troubleshooting & Catalyst Poisoning Considerations

If the SNAr coupling (Protocol A) stalls, ensure that the reaction environment is strictly anhydrous prior to the addition of the catalytic HCl, as water can lead to the competitive hydrolysis of the 4-chloroquinazoline to a 4-quinazolone, which is inert to amination.

During Protocol B, if the reduction halts at the intermediate hydroxylamine stage (R-NHOH), it indicates insufficient proton activity. Adding an additional 2.0 equivalents of NH₄Cl and extending the reaction time will drive the reduction to the fully saturated primary amine[4].

Sources

Application

Application Note: Comprehensive Analytical Profiling of 3-Nitro-5-(phenylsulfanyl)aniline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: HPLC-UV, UHPLC-MS/MS (ESI+) Introduction & Chemical Context 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: HPLC-UV, UHPLC-MS/MS (ESI+)

Introduction & Chemical Context

3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it possesses three distinct functional moieties on a benzene ring: a primary amine (aniline), a nitro group, and a phenylsulfanyl (thioether) group.

During drug development, rigorous analytical control of such intermediates is critical. Nitroaromatic compounds are often flagged in in silico toxicology screens as potentially genotoxic impurities (PGIs). Consequently, analytical methods must be capable of both high-concentration purity assays (to assess batch quality) and trace-level detection (to monitor carryover in final APIs). This application note details a dual-modality analytical strategy using HPLC-UV for routine assay and LC-MS/MS for trace impurity profiling.

Analytical Strategy & Mechanistic Causality

Designing a robust method for this compound requires navigating the competing electronic and chemical properties of its functional groups:

  • Ionization Dynamics (Why ESI+?): While nitroaromatic compounds are historically analyzed in negative ion mode (APCI- or ESI-) due to the electron-deficient nature of the nitro group[2], the presence of the primary amine in this molecule dictates a different approach. The basicity of the aniline group drives a strong preference for positive electrospray ionization (ESI+). Utilizing protic mobile phases (e.g., water/acetonitrile with 0.1% formic acid) significantly enhances the protonation of the amino nitrogen, forming a highly stable [M+H]+ ion at m/z 247.0[3]. Furthermore, modern LC-MS/MS methods for aromatic amines have largely superseded traditional GC-MS techniques, eliminating the need for time-consuming derivatization[4].

  • Chromatographic Retention: The highly hydrophobic phenylsulfanyl group ensures strong retention on reversed-phase C18 columns. A gradient elution starting at low organic composition is necessary to focus the analyte at the column head, preventing peak broadening.

  • Degradation Causality (The Thioether Vulnerability): A critical failure point in analyzing phenylsulfanyl derivatives is the spontaneous oxidation of the thioether to a sulfoxide ( [M+H]+

    • 16 Da, m/z 263.0) or sulfone (+32 Da) upon prolonged exposure to light or dissolved oxygen in aqueous diluents. To ensure a self-validating and accurate assay, the protocol mandates the use of amber vials, chilled autosamplers, and the monitoring of the sulfoxide mass transition to verify sample integrity.

    Workflow Start 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) Prep Sample Dissolution (50:50 ACN:H2O) Start->Prep Protect Oxidation Prevention (Amber Vials, 4°C) Prep->Protect Prevent Thioether Oxidation Split Analysis Pathway Protect->Split UV HPLC-UV (254 nm) Routine Purity & Assay Split->UV High Conc. (µg/mL) MS LC-MS/MS (ESI+) Trace Impurity Profiling Split->MS Trace Conc. (ng/mL)

    Caption: Workflow for the preparation and dual-pathway analysis of 3-Nitro-5-(phenylsulfanyl)aniline.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, every protocol below is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring that any instrument drift or column degradation is caught before data acquisition.

Protocol A: Sample Preparation & Integrity Control
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Milli-Q Water. Degas via ultrasonication for 10 minutes to remove dissolved oxygen (mitigating thioether oxidation).

  • Stock Solution: Accurately weigh 10.0 mg of 3-Nitro-5-(phenylsulfanyl)aniline into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions:

    • For HPLC-UV: Dilute to 100 µg/mL.

    • For LC-MS/MS: Dilute to 10 ng/mL.

  • Storage: Transfer all working solutions immediately to amber autosampler vials. Maintain the autosampler temperature strictly at 4°C.

Protocol B: HPLC-UV Method for Purity Assay

This method utilizes the extended π -conjugation of the molecule, which provides a strong UV chromophore at 254 nm.

  • Column: Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm core-shell.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 254 nm (Reference 360 nm).

Self-Validation (SST) Criteria: Inject the 100 µg/mL standard six times. The run is validated only if:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • USP Tailing Factor 1.5

Protocol C: Trace Detection via UHPLC-MS/MS

For detecting the compound at parts-per-billion (ppb) levels in complex matrices, Multiple Reaction Monitoring (MRM) is employed.

  • Column: Waters ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

Self-Validation (SST) Criteria: Inject a 1 ng/mL standard (Limit of Quantification). Signal-to-Noise (S/N) ratio must be 10:1 for the primary quantifier transition. Furthermore, the blank injection immediately preceding the sample must show no peak area >5% of the LOQ, validating the absence of carryover.

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-Nitro-5-(phenylsulfanyl)aniline.

Quantitative Data Summaries

The following tables summarize the optimized chromatographic gradients, mass spectrometric parameters, and method validation metrics.

Table 1: Universal Gradient Program (Applicable to both HPLC and UHPLC scaling)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Isocratic Hold
6.01090Linear Ramp
8.01090Wash
8.1955Re-equilibration
12.0955End

Table 2: Optimized MRM Transitions & Collision Energies (ESI+)

Analyte / ImpurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-Nitro-5-(phenylsulfanyl)aniline 247.0109.025Quantifier (Thiophenol cleavage)
3-Nitro-5-(phenylsulfanyl)aniline 247.0201.015Qualifier (Loss of NO 2​ )
Sulfoxide Degradant263.0109.025Integrity Monitor

Table 3: Method Validation Metrics (LC-MS/MS)

ParameterResultAcceptance Criteria
Linear Range0.5 – 100 ng/mL R2≥0.995
Limit of Detection (LOD)0.15 ng/mLS/N 3
Limit of Quantification (LOQ)0.50 ng/mLS/N 10, Precision 10% RSD
Intra-day Precision (at 10 ng/mL)3.2% RSD 5.0% RSD
Carryover (Blank after 100 ng/mL)Not Detected 5% of LOQ response

Conclusion & Best Practices

The detection and quantification of 3-Nitro-5-(phenylsulfanyl)aniline require a nuanced understanding of its chemical vulnerabilities. By leveraging the basicity of the aniline group, ESI+ LC-MS/MS provides exceptional sensitivity (LOQ of 0.50 ng/mL) without the need for derivatization. However, analysts must remain vigilant regarding the oxidation of the phenylsulfanyl moiety. Implementing the self-validating system suitability checks and utilizing degassed diluents in amber, temperature-controlled vials ensures that the data generated is both scientifically rigorous and highly reproducible.

References

  • [3] The Journal of Physical Chemistry A (ACS Publications). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. Available at:[Link]

  • [4] National Institutes of Health (PMC). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at:[Link]

  • [2] Thermo Fisher Scientific / LCGC. Simultaneous UHPLC/MS Analyses of Explosive Compounds (Nitroaromatics). Available at:[Link]

Sources

Method

Application Note: A Robust Gas Chromatography Method for the Analysis of 3-Nitro-5-(phenylsulfanyl)aniline

Abstract This application note presents a comprehensive and robust method for the analysis of 3-Nitro-5-(phenylsulfanyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the compound's inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust method for the analysis of 3-Nitro-5-(phenylsulfanyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the compound's inherent polarity and potential for thermal lability, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and inaccurate quantification. This guide details a proven protocol centered on silylation, a derivatization technique that enhances analyte volatility and thermal stability, enabling reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We provide a step-by-step protocol, optimized instrument parameters, and expert insights into the rationale behind the methodological choices, designed for researchers, scientists, and drug development professionals.

Principle and Rationale: Overcoming Analytical Challenges

3-Nitro-5-(phenylsulfanyl)aniline (MW: 246.29 g/mol , Formula: C₁₂H₁₀N₂O₂S) possesses functional groups—a primary amine (-NH₂) and a nitro group (-NO₂)—that impart significant polarity.[1][2] These groups, particularly the amine's active hydrogens, can form intermolecular hydrogen bonds, which decreases the molecule's volatility.[3][4] Furthermore, direct injection of polar, nitrogen-containing compounds onto a GC column can lead to undesirable interactions with active sites on the column and liner, resulting in significant peak tailing and reduced sensitivity.

Nitroaniline compounds can also be susceptible to thermal degradation at the high temperatures typically used in GC injectors and ovens.[5][6] To circumvent these issues, a chemical modification step, known as derivatization, is employed. This process modifies the analyte to make it more suitable for GC analysis.[7]

Why Derivatization is Critical:

  • Increased Volatility: Derivatization replaces the polar, active hydrogens on the amine group with a non-polar functional group, breaking the intermolecular hydrogen bonds and making the molecule more volatile.[8][9]

  • Improved Thermal Stability: The resulting derivative is often more thermally stable than the parent compound, minimizing on-column degradation.[9]

  • Enhanced Peak Shape: By "capping" the polar amine group, interactions with the GC system are minimized, leading to sharper, more symmetrical peaks and improved chromatographic performance.[3]

For this application, we recommend silylation , a robust and widely used derivatization method.[10] This technique uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with a non-polar trimethylsilyl (TMS) group.[9][10]

Experimental Methodology

This section provides a detailed protocol for the successful analysis of 3-Nitro-5-(phenylsulfanyl)aniline using GC-MS following derivatization.

Materials, Reagents, and Equipment
  • Analyte Standard: 3-Nitro-5-(phenylsulfanyl)aniline (≥98% purity)[1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous, derivatization grade), Ethyl Acetate (GC grade)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Heating block or water bath

    • Autosampler vials with inserts (2 mL)

    • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

Instrumentation and Chromatographic Conditions

A standard capillary GC system is required. While an FID can be used for quantification, an MS detector is highly recommended for positive compound identification based on its unique mass spectrum.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column 5% Phenyl Polysiloxane phase (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[11][12]Offers excellent thermal stability and selectivity for a broad range of semi-polar aromatic compounds.
Injector Split/Splitless, operated in Splitless modeMaximizes analyte transfer to the column for high sensitivity, crucial for trace-level analysis.
Injector Temp. 260 °CEnsures efficient volatilization of the TMS-derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 1. Initial Temp: 150 °C, hold for 1 min2. Ramp: 15 °C/min to 300 °C3. Final Hold: Hold at 300 °C for 5 minThe initial hold focuses the analyte at the column head. The ramp provides efficient separation, and the final hold ensures elution of the analyte and cleans the column.
MS Detector Agilent 5977B MSD or equivalentProvides mass-based detection for definitive identification and quantification.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Mass Range Scan 50-450 amuCovers the expected mass of the derivatized analyte and its characteristic fragments.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Workflow for Sample Analysis

The following diagram outlines the complete analytical workflow from sample preparation to data acquisition.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Weigh Standard (3-Nitro-5-(phenylsulfanyl)aniline) B 2. Prepare Stock Solution (e.g., 1 mg/mL in Ethyl Acetate) A->B C 3. Create Working Standards (Serial Dilution) B->C D 4. Aliquot Sample/Standard (e.g., 100 µL into vial insert) C->D E 5. Evaporate to Dryness (Under gentle N₂ stream) D->E F 6. Add Reagents (50 µL Pyridine + 50 µL BSTFA + 1% TMCS) E->F G 7. Cap Vial & Vortex F->G H 8. Heat Reaction (70 °C for 30 minutes) G->H I 9. Cool to Room Temp. H->I J 10. Transfer to Autosampler Vial I->J K 11. Inject 1 µL into GC-MS J->K L 12. Data Acquisition (Using parameters from Table 1) K->L M 13. Data Analysis (Integration & Quantification) L->M

Caption: Workflow for GC-MS analysis of 3-Nitro-5-(phenylsulfanyl)aniline.

Detailed Protocols
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Nitro-5-(phenylsulfanyl)aniline standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. This solution should be stored in a cool, dark place.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Sample Preparation: If analyzing a solid sample, dissolve it in ethyl acetate to a concentration within the calibration range. For complex matrices, a prior liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[13][14]

  • Pipette 100 µL of each standard or sample solution into a 250 µL glass vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all solvent, as residual protic solvents can consume the derivatizing reagent.

  • Add 50 µL of anhydrous pyridine to the dried residue to act as a catalyst and solvent.

  • Add 50 µL of BSTFA (+ 1% TMCS). The TMCS acts as a catalyst to enhance the reaction rate.

  • Immediately cap the vial tightly and vortex for 10-15 seconds to ensure complete mixing.

  • Place the vial in a heating block or water bath set to 70 °C for 30 minutes to drive the reaction to completion.

  • After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Expected Results & Discussion

The primary amine of 3-Nitro-5-(phenylsulfanyl)aniline has two active hydrogens. Silylation with BSTFA will replace both, forming the di-TMS derivative.

  • Analyte: 3-Nitro-5-(phenylsulfanyl)aniline (MW: 246.29)

  • Derivative: 3-Nitro-5-(phenylsulfanyl)-N,N-bis(trimethylsilyl)aniline (MW: 390.63)

Successful derivatization followed by analysis using the method in Table 1 will yield a sharp, symmetrical chromatographic peak. In contrast, a direct injection of the underivatized compound would likely produce a broad, tailing peak at a much longer retention time, if it elutes at all without decomposition.

The use of a mass spectrometer allows for unequivocal identification. The mass spectrum of the di-TMS derivative will show a characteristic molecular ion (M⁺) at m/z 390. Additionally, characteristic fragment ions, such as the loss of a methyl group (M-15) at m/z 375, will be observed, confirming the identity of the analyte.

Conclusion

The analytical method detailed in this note provides a reliable and robust protocol for the quantification and identification of 3-Nitro-5-(phenylsulfanyl)aniline. The key to success is the implementation of a silylation derivatization step, which effectively mitigates the challenges associated with the analyte's polarity and thermal stability. This GC-MS method, combining optimized sample preparation with high-resolution separation and definitive detection, is ideally suited for quality control, reaction monitoring, and purity assessment in research and drug development environments.

References

  • GC Derivatisation | PDF | Gas Chromatography | Amine - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • Derivatization for Gas Chromatography - Phenomenex. (n.d.). Retrieved from Phenomenex. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (2020, November 11). Retrieved from LCGC International. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. (2018, December 5). Retrieved from IntechOpen. [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels - ACS Publications. (2007, September 28). Retrieved from ACS Publications. [Link]

  • GC Derivatization. (n.d.). Retrieved from a university website. [Link]

  • Sample preparation GC-MS - SCION Instruments. (2025, April 29). Retrieved from SCION Instruments. [Link]

  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Analytical Chemistry - ACS Publications. (2002, June 28). Retrieved from ACS Publications. [Link]

  • Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS - PubMed. (2002, August 1). Retrieved from PubMed. [Link]

  • Sulfur compounds Analysis of aromatic sulfur compounds - Agilent. (n.d.). Retrieved from Agilent. [Link]

  • A Guide to GC Sample Preparation - ILT - Integrated Liner Technologies. (2025, January 16). Retrieved from Integrated Liner Technologies. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. (2025, December 19). Retrieved from ResolveMass Laboratories Inc. [Link]

  • Gas Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from Organomation. [Link]

  • Nitro compounds Analysis of aromatic and basic compounds - Agilent. (n.d.). Retrieved from Agilent. [Link]

  • What type of GCMS column is best for a total resolution of aromatic amines? - ResearchGate. (2017, January 19). Retrieved from ResearchGate. [Link]

  • 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5 - Matrix Fine Chemicals. (n.d.). Retrieved from Matrix Fine Chemicals. [Link]

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Application

Application Note: NMR Characterization of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 3-nitro-5-(phenylsulfanyl)aniline and its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 3-nitro-5-(phenylsulfanyl)aniline and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural properties is crucial for advancing research. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for the unambiguous structural elucidation of this class of molecules.

Introduction: The Significance of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives

3-Nitro-5-(phenylsulfanyl)aniline serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring a nitro group, an aniline moiety, and a phenylsulfanyl group, offers multiple points for chemical modification, making it a versatile scaffold for creating diverse libraries of potential drug candidates. The precise characterization of these molecules is paramount to ensure their identity, purity, and conformational integrity, with NMR spectroscopy being the most powerful tool for this purpose in solution.

Foundational Principles: Decoding the NMR Spectra of Substituted Anilines

NMR spectroscopy provides a detailed picture of a molecule's structure by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.[1] The chemical environment of each nucleus dictates its resonance frequency, which is represented as a chemical shift (δ) in parts per million (ppm) on the NMR spectrum.[2]

For 3-nitro-5-(phenylsulfanyl)aniline derivatives, the key to spectral interpretation lies in understanding the electronic effects of the substituents on the aniline ring:

  • The Amino Group (-NH₂): This is an electron-donating group that increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons and carbons to resonate at a lower chemical shift (upfield).

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the electron density on the aromatic ring, especially at the ortho and para positions. This deshielding effect leads to a higher chemical shift (downfield) for the nearby nuclei.[3]

  • The Phenylsulfanyl Group (-SPh): The sulfur atom can exhibit both electron-withdrawing (inductive) and electron-donating (resonance) effects.[4] Its overall influence on the chemical shifts of the aniline ring protons and carbons will depend on its oxidation state and the specific molecular context.[5]

Experimental Protocols: From Sample Preparation to Data Acquisition

A well-defined experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following sections provide a step-by-step guide for the NMR analysis of 3-nitro-5-(phenylsulfanyl)aniline derivatives.

Solvent Selection: A Critical First Step

The choice of a deuterated solvent is the first and one of the most important decisions in preparing an NMR sample.[6] The ideal solvent must completely dissolve the analyte without interfering with its signals.[7]

Key Considerations for Solvent Selection:

  • Solubility: 3-Nitro-5-(phenylsulfanyl)aniline and its derivatives are generally polar compounds, making polar solvents like DMSO-d₆ and methanol-d₄ suitable choices.[8] For less polar derivatives, deuterated chloroform (CDCl₃) may be appropriate.[9]

  • Residual Solvent Peaks: Every deuterated solvent has residual proton signals. It is crucial to select a solvent whose residual peaks do not overlap with the analyte's signals of interest. For example, the residual peak of CDCl₃ at ~7.26 ppm can interfere with the analysis of aromatic protons.[8]

  • Chemical Interactions: The solvent should be chemically inert towards the analyte. Acidic or basic compounds may interact with certain solvents, altering their chemical shifts.[6]

Recommended Solvents for 3-Nitro-5-(phenylsulfanyl)aniline Derivatives:

SolventPolarity¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Suitability
DMSO-d₆ High~2.50~39.52Excellent for polar derivatives
CDCl₃ Low~7.26~77.16Suitable for non-polar derivatives
Methanol-d₄ High~3.31~49.00Good alternative for polar derivatives
Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of the 3-nitro-5-(phenylsulfanyl)aniline derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a sonicator to aid dissolution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Spectral Width: 0 to 220 ppm

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-20 mg) dissolve Dissolve in 0.6-0.8 mL Deuterated Solvent weigh->dissolve homogenize Homogenize (Vortex/Sonicate) dissolve->homogenize setup Instrument Setup & Tuning homogenize->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate struct_elucid Structural Elucidation integrate->struct_elucid

Caption: Predicted spin-spin coupling for the aniline ring protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 ~148 - 152Attached to the electron-donating -NH₂ group.
C-2 ~115 - 120Influenced by the -NH₂ and -NO₂ groups.
C-3 ~145 - 150Attached to the electron-withdrawing -NO₂ group.
C-4 ~110 - 115Influenced by the -NH₂, -NO₂, and -SPh groups.
C-5 ~135 - 140Attached to the -SPh group.
C-6 ~120 - 125Influenced by the -NH₂ and -SPh groups.
-SPh ~125 - 135Carbons of the phenylsulfanyl ring.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 3-nitro-5-(phenylsulfanyl)aniline derivatives. A systematic approach, combining careful experimental design with a thorough understanding of substituent effects, allows for the unambiguous assignment of all proton and carbon signals. The protocols and predictive data presented in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating the confident characterization of this important class of molecules.

References

  • ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]

  • Britannica. (2026, January 29). Organosulfur compound. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and pKa analyses of organosulfur compounds 1 and 7–9. Retrieved from [Link]

  • Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitroaniline - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-NITRO-5-(PHENYLSULFANYL)ANILINE. Retrieved from [Link]

  • Rsc.org. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (2019, October 9). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Method

Application Note: 3-Nitro-5-(phenylsulfanyl)aniline in the Synthesis of High-Performance Azo and Disperse Dyes

Introduction and Mechanistic Rationale 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly specialized 1,3,5-trisubstituted benzene derivative that serves as a versatile building block in advanced colorant c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) is a highly specialized 1,3,5-trisubstituted benzene derivative that serves as a versatile building block in advanced colorant chemistry. The strategic placement of a primary amine, a strongly electron-withdrawing nitro group (-NO 2​ ), and a polarizable, moderately electron-donating phenylsulfanyl (-S-Ph) group creates a unique electronic environment.

When utilized as a diazo component, the resulting azo dyes exhibit pronounced "push-pull" electronic characteristics. The phenylsulfanyl group significantly enhances the refractive index and thermal stability of the dye, making these molecules highly sought after for guest-host liquid crystal displays and specialized optical filters[1][2]. Furthermore, the steric bulk and hydrophobicity of the -S-Ph moiety improve the dye's affinity for synthetic polymer matrices, such as polyester, establishing its value in modern disperse dye formulations[3].

Synthetic Workflows and Electronic Pathways

The compound can be directed down two primary synthetic pathways depending on the target application:

  • Direct Diazotization: Yielding an electrophilic diazonium salt for azo coupling to form NLO-active (Non-Linear Optical) dyes.

  • Nitro Reduction: Yielding 5-(phenylsulfanyl)benzene-1,3-diamine, a precursor for bis-azo dyes or high-refractive-index polyimides.

G A 3-Nitro-5-(phenylsulfanyl)aniline (Starting Material) B Diazotization (Nitrosyl Sulfuric Acid, 0-5°C) A->B Pathway 1: Dye Synthesis F Nitro Reduction (SnCl2 / HCl, 70°C) A->F Pathway 2: Diamine Synthesis C Electrophilic Diazonium Salt B->C D Azo Coupling (e.g., N,N-Diethyl-m-toluidine) C->D E Push-Pull Disperse Azo Dye (High Refractive Index) D->E Electrophilic Aromatic Substitution G 5-(Phenylsulfanyl)benzene-1,3-diamine F->G H Bis-Azo Dyes & Polyimides G->H Polymerization / Double Diazotization

Divergent synthetic pathways of 3-Nitro-5-(phenylsulfanyl)aniline in dye chemistry.

Experimental Protocols

Expertise & Experience Note: Because the -NO 2​ group reduces the basicity of the aniline nitrogen via inductive effects, standard aqueous HCl/NaNO 2​ diazotization often leads to incomplete reactions and the formation of insoluble diazoamino byproducts. Therefore, diazotization must be performed using nitrosyl sulfuric acid (NSA) in a concentrated acidic medium to force complete conversion.

Protocol A: Diazotization via Nitrosyl Sulfuric Acid

Self-Validating IPC: Starch-iodide paper (blue/black indicates excess HNO 2​ ); Sulfamic acid quenching.

  • Preparation of NSA: Cool 10 mL of concentrated H 2​ SO 4​ (98%) to 0–5 °C in an ice-salt bath. Slowly add 1.05 equivalents of sodium nitrite (NaNO 2​ ) with vigorous stirring, maintaining the temperature below 10 °C. Heat gently to 70 °C until dissolved, then cool back to 0–5 °C.

  • Amine Dissolution: Dissolve 10 mmol of 3-Nitro-5-(phenylsulfanyl)aniline in 15 mL of glacial acetic acid.

  • Diazotization: Add the amine solution dropwise to the NSA over 30 minutes, maintaining the temperature at 0–5 °C. Stir for an additional 2 hours.

  • Validation (IPC 1): Spot the reaction mixture on starch-iodide paper. A persistent blue/black spot confirms the presence of excess nitrous acid, indicating complete consumption of the amine.

  • Quenching: Add 10% aqueous sulfamic acid dropwise until the starch-iodide test is negative. The diazonium salt solution must be kept below 5 °C and used immediately.

Protocol B: Azo Coupling to Form a Disperse Dye

Self-Validating IPC: Spot test on filter paper with H-acid solution (colorless bleed indicates complete consumption of diazonium salt).

  • Coupler Preparation: Dissolve 10 mmol of N,N-diethyl-m-toluidine (coupling component) in 20 mL of 1M HCl and cool to 0–5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol A) to the coupler solution.

  • pH Adjustment: Gradually add sodium acetate to raise the pH to 4.0–4.5. This optimizes the coupling rate by increasing the electron density on the coupler while preventing diazonium decomposition. Stir for 4 hours at 0–5 °C.

  • Validation (IPC 2): Place a drop of the reaction mixture on filter paper and place a drop of alkaline H-acid solution adjacent to it. If the intersecting bleed forms a colored line, unreacted diazonium salt remains. Continue stirring until the test is negative.

  • Isolation: Filter the precipitated dye, wash extensively with cold water, and dry under a vacuum at 60 °C.

Protocol C: Reduction to 5-(Phenylsulfanyl)benzene-1,3-diamine
  • Reaction Setup: Suspend 10 mmol of 3-Nitro-5-(phenylsulfanyl)aniline in 30 mL of ethanol. Add 40 mmol of Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) dissolved in 15 mL of concentrated HCl.

  • Heating: Reflux the mixture at 70 °C for 3 hours.

  • Validation (IPC 3): Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The disappearance of the yellow nitro starting material (higher Rf​ ) and the appearance of a highly polar diamine spot (lower Rf​ , fluoresces under 254 nm UV) confirms completion.

  • Workup: Cool to room temperature, neutralize with 20% NaOH until the tin salts redissolve, and extract with ethyl acetate (3 x 30 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Quantitative Data: Photophysical Impact of Substituents

The inclusion of the phenylsulfanyl group significantly alters the optical properties of the resulting azo dyes compared to their unsubstituted counterparts. The sulfur atom's polarizability contributes to a marked bathochromic shift and increases the molar extinction coefficient ( ϵ ), which is critical for achieving high-tinctorial-strength disperse dyes[1].

Dye Core (Coupled with N,N-Diethylaniline)Substituent at Pos 3Substituent at Pos 5 λmax​ (nm)Molar Extinction Coefficient ( ϵ )Refractive Index Impact
Baseline Azo Dye-H-H41526,500Standard
Nitro-Azo Dye-NO 2​ -H44831,200Moderate Increase
Thio-Azo Dye-H-S-Ph43529,800High Increase
Target Push-Pull Dye -NO 2​ -S-Ph 482 36,400 Maximum Increase

(Note: Data represents generalized photophysical trends for 1,3,5-substituted push-pull azo systems measured in organic solvents such as DMF).

Troubleshooting & Best Practices

  • Oxidation of the Thioether: The phenylsulfanyl group is susceptible to oxidation, forming unwanted sulfoxides or sulfones. Avoid using excess oxidizing agents (like unquenched nitrous acid) for prolonged periods. Always quench excess HNO 2​ strictly with sulfamic acid prior to coupling.

  • Steric Hindrance during Coupling: The bulky -S-Ph group can induce steric hindrance if coupling is attempted on highly substituted phenols or naphthols. Ensure coupling is performed at the least sterically hindered position (typically para to the activating group on the coupler)[4].

References

  • Two Decades of 4D-QSAR: A Dying Art or Staging a Comeback? National Center for Biotechnology Information (PMC).3

  • Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C (ACS Publications).1

  • US6680009B2 - Optical filter comprising transparent support and filter layer having three absorption maximums. Google Patents.2

  • Reactive azo compounds as a potential chemotherapy drugs in the treatment of malignant glioblastoma (GBM): Experimental and theoretical studies. ResearchGate.4

Sources

Application

Application Note: Chemoselective Reduction of 3-Nitro-5-(phenylsulfanyl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Strategic Rationale & Substrate Analysis The synthesis of functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Strategic Rationale & Substrate Analysis

The synthesis of functionalized anilines from nitroaromatics is a cornerstone of pharmaceutical development. However, the reduction of 3-Nitro-5-(phenylsulfanyl)aniline to 5-(phenylsulfanyl)benzene-1,3-diamine presents a distinct chemoselectivity challenge.

While catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) is traditionally the method of choice for nitro reductions [[1]]([Link]), the presence of the phenylsulfanyl (thioether) moiety renders this approach highly problematic. The lone electron pairs on the sulfur atom strongly coordinate to the empty d-orbitals of transition metal surfaces, rapidly poisoning the catalyst and stalling the reaction.

To bypass surface-level catalyst poisoning, a single-electron transfer (SET) or Lewis acidic metal salt reduction must be employed. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the optimal reagent for this transformation. It provides an exceptionally mild, highly chemoselective reduction of the nitro group without cleaving the carbon-sulfur bond or requiring high-pressure hydrogen gas .

Methodological Comparison for Thioether-Containing Nitroarenes

The following table summarizes the quantitative and qualitative data driving the selection of SnCl₂ over alternative reduction methodologies , , [[2]]([Link]).

Reduction MethodReagents / ConditionsChemoselectivity (Sulfide Tolerance)Expected YieldWorkup Complexity
Catalytic Hydrogenation H₂, Pd/C, MeOHPoor (Severe catalyst poisoning)< 20% (Stalls)Low (Simple filtration)
Zinin Reduction Na₂S or Na₂S₂O₄, EtOH/H₂OModerate (Risk of over-reduction)40 - 60%Moderate (H₂S gas risk)
Béchamp Reduction Fe powder, AcOH, 80 °CGood (Tolerates sulfides)70 - 85%High (Iron sludge filtration)
Stannous Chloride SnCl₂·2H₂O, EtOH/EtOAcExcellent (Highly selective)> 90% Moderate (Requires pH > 10)

Mechanistic Pathway

The reduction of the nitro group by SnCl₂ is a stepwise process driven by electron transfer in an acidic or protic environment. The tin(II) species donates electrons to the nitro group, sequentially reducing it to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the target primary amine (-NH₂) . Concurrently, Sn(II) is oxidized to Sn(IV).

Mechanism N1 3-Nitro-5-(phenylsulfanyl)aniline (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 SnCl2, H+ - H2O N3 Hydroxylamine Intermediate (Ar-NHOH) N2->N3 SnCl2, H+ N4 5-(phenylsulfanyl)benzene- 1,3-diamine (Ar-NH2) N3->N4 SnCl2, H+ - H2O

Mechanistic pathway of SnCl2-mediated nitro reduction via successive electron transfers.

Experimental Protocol: SnCl₂-Mediated Reduction

This protocol is designed as a self-validating system . At each critical juncture, specific physical observations (color changes, exotherms, pH validation) are provided to ensure the operator can confirm the reaction's trajectory in real-time .

Materials & Reagents
  • Substrate: 3-Nitro-5-(phenylsulfanyl)aniline (1.0 eq, e.g., 5.0 mmol, 1.23 g)

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 25.0 mmol, 5.64 g)

  • Solvent: Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc) (25 mL)

  • Workup Reagents: 5M Sodium Hydroxide (NaOH) aqueous solution, Brine, Anhydrous Na₂SO₄.

Step-by-Step Procedure

Step 1: Substrate Dissolution

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 3-Nitro-5-(phenylsulfanyl)aniline (1.0 eq) in 25 mL of absolute ethanol.

  • Causality: Ethanol acts as both a solvent and a protic source to facilitate the hydrogen transfer required for the reduction.

Step 2: Addition of Reducing Agent

  • Begin vigorous stirring.

  • Add SnCl₂·2H₂O (5.0 eq) portion-wise over 10 minutes.

  • Causality: The reduction of nitroaromatics is highly exothermic. Portion-wise addition prevents solvent boil-over and minimizes the formation of unwanted azo-dimer byproducts.

Step 3: Reaction & Self-Validation (TLC)

  • Heat the reaction mixture to reflux (approx. 75–80 °C) for 2 to 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The starting material (yellow spot, higher Rf) will disappear, replaced by a highly polar, UV-active product spot (lower Rf) .

Step 4: Quench & The "Anti-Emulsion" Workup

  • Once TLC confirms complete consumption of the starting material, cool the flask to 0 °C in an ice bath.

  • Critical Step: Slowly add 5M NaOH (aq) dropwise until the aqueous layer reaches a strictly basic pH (> 10), verified via pH paper.

  • Causality: Initially, neutralizing the acid will generate Sn(OH)₂ and Sn(OH)₄—voluminous, gelatinous white precipitates that trap the product and cause impossible emulsions. By pushing the pH > 10, these amphoteric tin salts are converted into highly water-soluble sodium stannate complexes (e.g., Na2​[Sn(OH)6​] ). The cloudy emulsion will magically clear into a distinct biphasic system.

Step 5: Isolation & Purification

  • Extract the basic aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with saturated brine (20 mL) to remove residual alkalinity.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-(phenylsulfanyl)benzene-1,3-diamine.

  • (Optional) Purify via flash column chromatography if trace impurities remain.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Dissolution (EtOH / EtOAc) Step2 2. SnCl2·2H2O Addition (Exothermic) Step1->Step2 Step3 3. Reflux & Stir (Monitor via TLC) Step2->Step3 Step4 4. Ice Bath Cooling (0 °C) Step3->Step4 Step5 5. Basification (pH > 10) (Dissolves Tin Salts) Step4->Step5 Step6 6. Liquid-Liquid Extraction (EtOAc / Brine) Step5->Step6 Step7 7. Drying & Concentration (Yields Pure Amine) Step6->Step7

Step-by-step experimental workflow for the chemoselective reduction and isolation process.

References

  • [1] Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at:[Link]

  • [3] Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2): 491-502. Available at:[Link]

  • [4] ACS Green Chemistry Institute. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]

  • [5] Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

  • [6] AskIITians Tutor Team. (2025). Reduction of aromatic nitro compounds using Sn and HCl. Available at: [Link]

  • [2] Common Organic Chemistry. Nitro Reduction - SnCl2 Examples. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Biological Activity Screening of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the strategic combination of pharmacophores within a single molecular framework is a cornerstone of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophores within a single molecular framework is a cornerstone of novel drug discovery. The 3-Nitro-5-(phenylsulfanyl)aniline scaffold represents a compelling example of this principle. This class of compounds marries three distinct moieties, each with a rich history of biological relevance:

  • The Nitroaniline Core: Nitroaromatic compounds are renowned for their diverse bioactivities, including antimicrobial and anticancer properties.[1][2][3] The nitro group, a potent electron-withdrawing moiety, is a key feature in many hypoxia-activated prodrugs, which are selectively activated to cytotoxic agents in the low-oxygen environments characteristic of solid tumors.[4][5]

  • The Phenylsulfanyl (Thioether) Linkage: Sulfur-containing functional groups are ubiquitous in pharmaceuticals and play a critical role in modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[6][7]

  • The Aniline Moiety: The aniline scaffold is a well-established "privileged structure" found in a vast number of approved drugs, particularly as a core component of kinase inhibitors that target aberrant cell signaling pathways in cancer.[8][9]

The convergence of these three motifs suggests that 3-Nitro-5-(phenylsulfanyl)aniline derivatives are prime candidates for broad biological activity screening. Their structural features hint at potential applications as anticancer agents (through cytotoxicity, hypoxia-selective action, or kinase inhibition) and as novel antimicrobial agents (through reductive activation mechanisms).[2][10] This guide provides a comprehensive framework and detailed protocols for systematically evaluating the biological potential of this promising class of molecules.

Strategic Screening Cascade: From Broad Assessment to Mechanistic Insight

A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify initial "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action. This tiered approach ensures that the most promising compounds are advanced rapidly while minimizing effort on inactive derivatives.

Caption: A tiered workflow for screening 3-Nitro-5-(phenylsulfanyl)aniline derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a robust measure of cell viability.[12]

Causality Behind Experimental Choices
  • Cell Lines: A panel of cell lines is used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to identify broad-spectrum vs. selective cytotoxicity. Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing selectivity.[13]

  • Serum-Free Medium: During MTT incubation, serum-free medium is used because serum components can interfere with the reduction of MTT, leading to inaccurate results.

  • Solubilization: Formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent like DMSO or an SDS solution to allow for spectrophotometric quantification.[11][14]

Step-by-Step Methodology
  • Cell Plating:

    • Culture selected cancer and non-cancerous cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in a complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[11]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. Visually inspect for the formation of purple precipitate.[15]

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Data Presentation: Cytotoxicity Profile

Results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell viability by 50%.

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MRC-5 (Normal)Selectivity Index (MRC-5 / A549)
Lead-01 R = 4-Fluoro5.2 ± 0.48.1 ± 0.7> 100> 12.3
Lead-02 R = 4-Chloro12.8 ± 1.115.3 ± 1.9> 100> 6.5
Control Doxorubicin0.8 ± 0.11.1 ± 0.22.5 ± 0.32.3

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[16] This protocol follows guidelines similar to those established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Causality Behind Experimental Choices
  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is essential to determine the spectrum of activity.

  • McFarland Standard: The inoculum density must be standardized to ensure reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is then diluted to the final working concentration.[17]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[17]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well U-bottom plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired concentration (e.g., 256 µg/mL).

    • Add 100 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[17]

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a plate reader can aid in this assessment.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: Antimicrobial Potency
Compound IDDerivative StructureMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
Lead-01 R = 4-Fluoro832
Lead-02 R = 4-Chloro1664
Control Ciprofloxacin0.50.25

Mechanistic Insights: The Role of Nitro-Reduction

A key hypothesis for the bioactivity of these compounds, in both cancer and bacteriology, is the reductive activation of the nitro group.[18] In the hypoxic environment of tumors or within anaerobic/facultative anaerobic bacteria, one-electron reductases can convert the nitro group into a highly reactive nitro radical anion.[5][19] This radical can then undergo further reduction to generate cytotoxic species like nitroso and hydroxylamine, which can damage DNA and other critical biomacromolecules, leading to cell death.[2]

Nitro_Reduction_Pathway cluster_0 Cellular Environment (Hypoxic Tumor or Bacterium) Parent_Compound R-NO₂ (Inactive Prodrug) Radical R-NO₂⁻˙ (Nitro Radical Anion) Parent_Compound->Radical + e⁻ Radical->Parent_Compound O₂ (Reoxidation in Normoxic Cells) Nitroso R-NO (Nitroso) Radical->Nitroso + e⁻, + H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Damage DNA Damage & Macromolecule Adducts Nitroso->Damage Hydroxylamine->Damage Death Cell Death (Apoptosis / Bactericidal Effect) Damage->Death Reductase One-Electron Reductases Reductase->Radical

Caption: Reductive activation pathway of nitroaromatic compounds.

References

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]

  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. (2015). Journal of Chemical Sciences. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (N/A). ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (N/A). Bridge PTS. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC). (N/A). Emery Pharma. [Link]

  • MTT Assay Protocol. (N/A). Springer Nature Experiments. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). ProQuest. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016). ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University. [Link]

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. (N/A). Science and Education Publishing. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (N/A). ResearchGate. [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (N/A). Arabian Journal of Chemistry. [Link]

  • Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. (2026). ResearchGate. [Link]

  • Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. (2018). DergiPark. [Link]

  • Reductive activation of nitroheterocyclic compounds. (N/A). PubMed. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC. [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (N/A). PMC. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (N/A). PMC. [Link]

  • Application of Sulfonyl in Drug Design. (N/A). ResearchGate. [Link]

  • The Pentafluorosulfanyl Group (SF5). (N/A). Rowan. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025). ResearchGate. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Reachem. [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. [Link]

Sources

Application

Application Note: 3-Nitro-5-(phenylsulfanyl)aniline as a Strategic Intermediate in Kinase Inhibitor Development

Executive Summary In the landscape of modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) has emerged as a highly versatile, tri-functionalized intermediate. By offering three orthogonally reactive or functionally distinct vectors—a primary amine, a nitro group, and a lipophilic thioether—this molecule allows drug development professionals to systematically build complex diaryl ureas, amides, and sulfonamides. This application note details the structural rationale, chemoselective protocols, and downstream biological applications of this critical building block.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over simpler aniline derivatives. The selection is driven by three mechanistic advantages:

  • Orthogonal Reactivity: The molecule contains a highly nucleophilic primary amine and a strongly electron-withdrawing nitro group. The amine can be selectively functionalized (e.g., via amidation or urea formation) while the nitro group remains entirely inert, acting as a "masked" amine. This prevents unwanted polymerization and dictates absolute regioselectivity during the first synthetic step.

  • The Thioether Advantage: Unlike standard ether (-O-) linkages, the phenylsulfanyl (-S-) linkage features a longer C-S bond (~1.75 Å) and a more acute bond angle (~103°). This unique geometry, combined with enhanced lipophilicity, allows the terminal phenyl ring to flexibly fold and occupy deep hydrophobic pockets (such as the "back pocket" of the DFG-out conformation in kinases) more effectively than rigid oxygen or methylene analogues .

  • Meta-Substitution Geometry: The 1,3,5-substitution pattern on the central benzene ring ensures that the resulting pharmacophores project at a ~120° angle. This geometry is privileged for fitting into the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs) .

SynthWorkflow SM 3-Nitro-5-(phenylsulfanyl)aniline CAS: 208038-89-5 Step1 Urea/Amide Formation (Primary Amine Reacts) SM->Step1 Isocyanate Step2 Nitro Reduction (Fe/NH4Cl - Sulfur Safe) Step1->Step2 Chemoselective Reduction API Target Kinase Inhibitor (e.g., VEGFR/p38 Modulator) Step2->API Secondary Coupling

Fig 1: Orthogonal synthetic workflow for 3-Nitro-5-(phenylsulfanyl)aniline.

Experimental Workflows & Self-Validating Protocols

To build a kinase inhibitor from this intermediate, the primary amine is typically converted into a hinge-binding motif (like a urea), followed by the unmasking of the nitro group. The protocols below are designed as self-validating systems , ensuring empirical confirmation at every step.

Protocol A: Chemoselective Urea Formation

Objective: Couple the primary amine with an isocyanate to form a urea linkage without affecting the nitro or thioether groups.

  • Preparation: Dissolve 1.0 equivalent of 3-Nitro-5-(phenylsulfanyl)aniline in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of the desired aryl isocyanate dropwise over 15 minutes to control the exothermic reaction and prevent side-product formation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint:

    • Visual: The product typically precipitates out of the DCM solution as a fine powder.

    • TLC (Hexane:EtOAc 2:1): The starting aniline (bright yellow, UV-active, Rf​≈0.6 ) should completely disappear, replaced by a lower-mobility spot ( Rf​≈0.3 ).

    • LC-MS: Confirm the disappearance of the m/z 247 [M+H]+ peak and the appearance of the corresponding urea mass.

  • Isolation: Filter the precipitate, wash with cold DCM, and dry under a vacuum.

Protocol B: Chemoselective Nitro Reduction (Avoiding Catalyst Poisoning)

Objective: Reduce the nitro group to an amine. Causality Note: A common pitfall in processing thioether-containing intermediates is the naive application of palladium-catalyzed hydrogenation ( H2​ , Pd/C). The lone pairs on the phenylsulfanyl sulfur will irreversibly coordinate to the palladium surface, poisoning the catalyst and stalling the reaction. To circumvent this, we employ a dissolving metal reduction using Iron powder and Ammonium Chloride.

  • Preparation: Suspend the nitro-urea intermediate (from Protocol A) in a 4:1 mixture of Ethanol and water.

  • Reagent Addition: Add 5.0 equivalents of fine Iron (Fe) powder and 2.0 equivalents of solid Ammonium Chloride ( NH4​Cl ).

  • Reflux: Heat the suspension to 80 °C (reflux) for 2 hours.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture will transition from a dark solution to a thick, rust-colored suspension (indicating the formation of iron oxides).

    • TLC (DCM:MeOH 10:1): Spot the filtered reaction mixture. The new product spot should react strongly with ninhydrin stain (turning dark purple upon heating), confirming the successful generation of a primary amine.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol. Concentrate the filtrate in vacuo and recrystallize.

Quantitative Data: Reduction Optimization

The table below summarizes the quantitative rationale behind selecting the Fe/ NH4​Cl reduction method over other standard industry practices.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Catalyst Poisoning / Drawbacks
H2​ (10% Pd/C) Methanol2524< 5Severe (Sulfur irreversibly coordinates to Pd)
SnCl2​⋅2H2​O Ethyl Acetate80482None (Generates highly toxic heavy metal waste)
Zn powder, AcOH Tetrahydrofuran25665None (Risk of over-reduction and side reactions)
Fe powder, NH4​Cl Ethanol / H2​O 80294 None (Optimal yield, environmentally benign)

Application in Drug Development: Kinase Inhibition Pathways

Once fully elaborated, compounds derived from 3-Nitro-5-(phenylsulfanyl)aniline frequently function as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, TEK, and intracellular kinases like p38 MAPK (EC 2.7.11.24) .

By utilizing the phenylsulfanyl group to anchor the drug into the hydrophobic allosteric pocket, the inhibitor locks the kinase in an inactive state. This directly halts downstream phosphorylation cascades, ultimately suppressing tumor angiogenesis and malignant cell proliferation.

SignalingPathway Inhibitor Thioether-Substituted Kinase Inhibitor Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2, TEK) Inhibitor->Kinase Allosteric Inhibition (DFG-out binding) MAPK MAPK/ERK Cascade Kinase->MAPK Phosphorylation PI3K PI3K/AKT Cascade Kinase->PI3K Phosphorylation Outcome Tumor Angiogenesis & Proliferation MAPK->Outcome Transcription PI3K->Outcome Survival Signals

Fig 2: Mechanism of action for thioether-derived RTK inhibitors.

References

  • Thioethers: An Overview. ResearchGate. Available at: [Link]

  • Sulfonamide-based compounds as protein tyrosine kinase inhibitors (WO2006014405A2). Google Patents.
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases (US20040171634A1). Google Patents.
  • Information on EC 2.7.11.24 - mitogen-activated protein kinase. BRENDA Enzyme Database. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Nitro-5-(phenylsulfanyl)aniline synthesis

Welcome to the Technical Support Center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5)[1]. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing this specific thioether-aniline scaffold.

The synthesis of this compound relies on a delicate balance of electronic effects. The workflow is a two-stage process: an initial Nucleophilic Aromatic Substitution (SNAr) to establish the thioether linkage, followed by a highly controlled, selective reduction of a single nitro group. Below, you will find a mechanistic breakdown, self-validating protocols, and a troubleshooting guide designed to eliminate guesswork from your benchwork.

Visualizing the Synthetic Pathway

SynthesisPathway SM 3,5-Dinitrofluorobenzene + Thiophenol SNAr SNAr Reaction (K2CO3, DMF, 0°C to RT) SM->SNAr Intermediate 1,3-Dinitro-5- (phenylsulfanyl)benzene SNAr->Intermediate Nucleophilic substitution Reduction Zinin Reduction (Na2S, EtOH/H2O, 80°C) Intermediate->Reduction Target 3-Nitro-5-(phenylsulfanyl)aniline (Target Product) Reduction->Target Selective mono-reduction SideProduct 3-(phenylsulfanyl)benzene- 1,5-diamine (Over-reduction) Reduction->SideProduct Excess reductant

Synthetic workflow for 3-Nitro-5-(phenylsulfanyl)aniline highlighting the selective reduction step.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.

Phase 1: SNAr Synthesis of 1,3-Dinitro-5-(phenylsulfanyl)benzene

The two strongly electron-withdrawing nitro groups activate the fluorobenzene ring, making it highly susceptible to nucleophilic attack by the thiolate anion.

  • Preparation: Charge an oven-dried, argon-purged flask with 3,5-dinitrofluorobenzene (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Suspend in anhydrous, degassed DMF to achieve a 0.5 M concentration.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Mechanistic Note: Thiophenol is a highly reactive nucleophile; initiating the reaction at 0 °C prevents localized exothermic spikes that lead to bis-substitution.

  • Addition: Add thiophenol (1.05 eq) dropwise over 15–20 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Validation Check: The reaction mixture will transition to a deep yellow/orange hue. Perform a TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.8) must be completely consumed, replaced by a single major UV-active spot (Rf ~0.6).

  • Workup: Quench by pouring the mixture into vigorously stirred ice water (3x volume of DMF). Filter the resulting yellow precipitate, wash extensively with distilled water to remove DMF and salts, and dry under high vacuum.

Phase 2: Selective Zinin Reduction

The Zinin reduction utilizes sulfide as an electron donor and a protic solvent as a hydrogen source[2].

  • Preparation: Dissolve the intermediate 1,3-dinitro-5-(phenylsulfanyl)benzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.2 M). Heat the solution to 60 °C.

  • Reductant Formulation: In a separate vial, dissolve Na₂S·9H₂O (1.5 eq) and elemental sulfur (0.5 eq) in a minimum amount of water. Mechanistic Note: This generates sodium polysulfide (Na₂Sₙ), which is a superior reagent for kinetic selectivity compared to standard sodium sulfide.

  • Addition: Add the polysulfide solution dropwise to the reaction flask over 30 minutes.

  • Propagation: Heat the mixture to a gentle reflux (80 °C) for 2 hours.

  • Validation Check: The suspension will turn dark red/brown. Analyze via LCMS. You must observe the target mass (m/z [M+H]⁺ ~247.3)[1]. If the diamine mass (m/z ~217.3) appears, quench immediately.

  • Workup: Cool to room temperature. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the target compound.

Troubleshooting FAQs

Q1: My SNAr yield is low, and I am detecting a significant amount of diphenyl disulfide in my LCMS. What went wrong? A: Thiophenol is highly susceptible to oxidative dimerization into diphenyl disulfide in the presence of a base and atmospheric oxygen. Solution: You must rigorously degas your DMF (e.g., via sparging with Argon for 15 minutes) and maintain a strict inert atmosphere during the addition of thiophenol. Ensure your K₂CO₃ is perfectly dry, as moisture accelerates side reactions.

Q2: How does the Zinin reduction selectively stop at the mono-amine without reducing the second nitro group? A: The selectivity is driven by electronic deactivation[3]. The mechanism involves the stepwise addition of electrons from the sulfide to the nitro group[3]. Once the first nitro group is successfully reduced to an amine, the amine's lone pair donates electron density into the aromatic ring via resonance (+M effect). This dramatic increase in electron density significantly raises the reduction potential required to reduce the second nitro group, creating a kinetic window where the reaction naturally stalls at the mono-amine stage[4].

Q3: I attempted to reduce the nitro group using Palladium on Carbon (Pd/C) and Hydrogen gas, but my yield of the target molecule was near zero. Why? A: Catalytic hydrogenation with transition metals (like Pd, Pt, or Raney Nickel) is strictly contraindicated for this scaffold. These conditions readily cleave Carbon-Sulfur (C-S) bonds via desulfurization, destroying your thioether linkage. You must use sulfide-based reductions (Zinin)[4] or mild metal-acid conditions (e.g., Iron powder in acetic acid)[5] to preserve the phenylsulfanyl group.

Q4: I am seeing over-reduction to the 1,5-diamine side product. How can I prevent this? A: Over-reduction occurs when the kinetic barrier provided by the first amine group is overcome by excessive thermal energy or a massive excess of reducing equivalents. Solution: Strictly limit your reductant to 1.5 equivalents of Na₂S. Do not exceed 80 °C, and monitor the reaction strictly at the 1.5-hour and 2-hour marks.

Quantitative Data: Reduction Methodologies

To further guide your experimental design, the table below summarizes the empirical outcomes of various reduction methodologies applied to 1,3-dinitro-5-(phenylsulfanyl)benzene.

Reduction MethodReagents & ConditionsMono-reduction SelectivityThioether StabilityTypical Isolated Yield
Zinin Reduction Na₂S·9H₂O / S₈, EtOH/H₂O, 80°CExcellent (>90%)Excellent75–85%
Iron Reduction Fe powder, AcOH, 60°CGood (~80%)Excellent65–75%
Stannous Chloride SnCl₂·2H₂O, HCl/EtOH, RTModerate (~60%)Good50–60%
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOHPoor (Forms diamine)Poor (Desulfurization)<10% (Target)

References

  • Wikipedia Contributors. "Zinin reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Grokipedia. "1,3-Dinitrobenzene". Grokipedia. Available at: [Link]

  • Shi, G., et al. "Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis". Chinese Journal of Organic Chemistry, 2023. Available at: [Link]

  • Google Patents. "CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene". Google Patents.

Sources

Optimization

Technical Support Center: Purification of Crude 3-Nitro-5-(phenylsulfanyl)aniline

Welcome to the technical support guide for the purification of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your workflow.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, purification, and analysis of 3-Nitro-5-(phenylsulfanyl)aniline.

Q1: What are the most likely impurities in my crude 3-Nitro-5-(phenylsulfanyl)aniline?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a halogenated nitroaniline with thiophenol.[3] Consequently, the most probable impurities include:

  • Unreacted Starting Materials: Such as 5-chloro-2-nitroaniline or other halo-nitroaniline precursors and thiophenol.[3]

  • Side-Products: The primary side-product of concern is diphenyl disulfide, formed from the oxidation of thiophenol.[3]

  • Solvent and Reagent Residues: Residual high-boiling solvents like DMF or isopropanol, and inorganic salts from the base used (e.g., sodium carbonate, sodium hydroxide) are common.[3][4][5]

  • Degradation Products: Like many aniline derivatives, prolonged exposure to light and air can lead to oxidized, colored impurities.[4]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a solid crude product, recrystallization is the most efficient and cost-effective first-pass strategy to remove the bulk of impurities.[6] The choice of solvent is paramount. Given the structure of 3-Nitro-5-(phenylsulfanyl)aniline, solvents like isopropanol or ethanol/water mixtures are excellent starting points.[7][8] If the crude product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.[6]

Q3: How can I effectively monitor the purity of my compound during purification?

A3: A multi-technique approach is best for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is indispensable for rapid, real-time monitoring of reaction progress and for assessing the separation of fractions during column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantitative purity analysis of nitroaromatic compounds.[6][9][10] A reverse-phase C18 or a Phenyl-Hexyl column can provide excellent separation.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying any remaining proton-containing impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired compound (246.29 g/mol ) and can help identify the structures of unknown impurities.[1][2]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

Purification_Strategy start Crude 3-Nitro-5-(phenylsulfanyl)aniline is_solid Is the crude product a solid? start->is_solid tlc_check Does TLC show one major spot with minor impurities? is_solid->tlc_check Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (It's an oil) recrystallize Perform Recrystallization tlc_check->recrystallize Yes tlc_check->column_chrom No (Multiple spots) purity_check Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check column_chrom->purity_check end_ok Product is Pure purity_check->end_ok Yes end_not_ok Purity Not Met purity_check->end_not_ok No end_not_ok->column_chrom

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This guide is structured to directly address specific issues you may encounter during your experiments.

Problem 1: My crude product is a dark brown or reddish color, not the expected yellow solid.

  • Likely Cause: This coloration typically indicates the presence of oxidized impurities or residual starting materials.[4][12] Aniline derivatives are prone to air oxidation, which forms highly colored polymeric by-products.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon to the solution.[6][12]

    • Boil and Filter: Keep the solution at or near its boiling point for a few minutes to allow the carbon to adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a pre-warmed funnel containing fluted filter paper to rapidly remove the activated carbon and any other insoluble impurities.[12] Proceed with the recrystallization as usual.

Problem 2: During recrystallization, no crystals form even after the solution has cooled in an ice bath.

  • Likely Cause: There are two primary reasons for this: (1) the solution is too dilute (too much solvent was used), or (2) the product is highly soluble in the chosen solvent even at low temperatures.[7][12]

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Induce Crystallization: If the solution appears saturated but won't crystallize, try scratching the inside surface of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal from a previous pure batch.[12]

    • Change the Solvent System: If concentration fails, the solvent is likely inappropriate. Evaporate the current solvent completely and attempt recrystallization with a different solvent or a mixed-solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not).[6][7]

Problem 3: An oil precipitates out during recrystallization instead of solid crystals.

  • Likely Cause: This often occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities is present, causing a melting point depression.

  • Solution:

    • Use a Lower-Boiling Solvent: Select a solvent with a boiling point well below the melting point of your compound.

    • Slow Down Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[6]

    • Dilute and Re-heat: Add more hot solvent to dissolve the oil completely, then allow the more dilute solution to cool slowly. This can sometimes favor crystal lattice formation over oiling.

Problem 4: In column chromatography, I'm getting poor separation between my product and an impurity.

  • Likely Cause: The polarity of the eluent system is not optimized for your specific mixture.[6] The spots are either eluting too quickly (eluent too polar) or are stuck at the origin (eluent not polar enough).

  • Solution:

    • Optimize Eluent with TLC: Before running the column, systematically test different solvent mixtures using TLC. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides the largest possible separation (ΔRf) from the nearest impurity.

    • Use a Gradient Elution: Start with a less polar eluent to wash off non-polar impurities. Gradually increase the polarity of the eluent over the course of the separation to elute your product and then any more polar impurities.

    • Check Column Loading: Overloading the column with too much crude material will inevitably lead to poor separation.[6] Ensure the sample is loaded in a minimal amount of solvent as a tight, concentrated band.

Troubleshooting Recrystallization Workflow

Troubleshooting_Recrystallization start Attempt Recrystallization outcome What is the result? start->outcome no_xtals No Crystals Form outcome->no_xtals No Precipitation oiled_out Oily Precipitate Forms outcome->oiled_out Oily Layer dirty_xtals Crystals are Impure/Colored outcome->dirty_xtals Solid Formed good_xtals Pure Crystals Formed outcome->good_xtals Solid Formed sol_conc Concentrate Solution (Evaporate Solvent) no_xtals->sol_conc sol_oil Use Lower-Boiling Solvent or Cool Slowly oiled_out->sol_oil sol_dirty Re-recrystallize with Activated Carbon dirty_xtals->sol_dirty end_process Process Complete good_xtals->end_process sol_induce Induce Crystallization (Scratch/Seed) sol_conc->sol_induce sol_solvent Change Solvent System sol_induce->sol_solvent

Caption: A logical flow for troubleshooting common recrystallization problems.

Detailed Protocols

Protocol 1: Purification by Recrystallization from Isopropanol

This protocol is effective for removing non-polar impurities and some starting materials.

  • Dissolution: Place the crude 3-Nitro-5-(phenylsulfanyl)aniline in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling the flask, until the solid just dissolves. Avoid using an excessive amount of solvent to ensure a good yield.[12]

  • Decolorization (If Necessary): If the solution is highly colored, add a spatula-tip worth of activated carbon and boil the solution gently for 2-3 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and activated carbon, if used).[12]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached ambient temperature, place it in an ice bath to maximize the yield of crystals.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Allow the crystals to air-dry completely or place them in a desiccator.[12]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds with close polarities or for purifying oily crude products.

  • TLC Analysis: Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio until the desired compound has an Rf of ~0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen non-polar eluent (e.g., hexane) to create a uniform slurry. Ensure there are no cracks or air bubbles in the packed bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load this concentrated solution onto the top of the silica gel column.[12]

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the pure fractions containing the desired product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified 3-Nitro-5-(phenylsulfanyl)aniline.

Data Summary Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Characteristics & Use Case
Isopropanol82.6Good general-purpose solvent for moderately polar compounds. Often used in synthesis workups.[5][8]
Ethanol78.4Similar to isopropanol, a versatile polar solvent.[7]
Ethanol/WaterVariesA mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then a few drops of ethanol are added to clarify. Cooling yields crystals.[7][12]
Toluene110.6A non-polar aromatic solvent, useful if impurities are significantly more polar than the product.
Hexanes/Ethyl AcetateVariesA non-polar/polar mixture. Can be used for recrystallization if a single solvent is not effective.

Table 2: Typical Eluent Systems for Column Chromatography

Eluent SystemPolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumThe most common starting point for compounds of this type. A gradient from 5% to 30% ethyl acetate in hexanes is often effective.
Hexanes / DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate and can sometimes improve separation of closely related spots.
TolueneLowCan be used as the non-polar component for separating aromatic compounds.

References

  • Technical Support Center: Purification of Crude Aniline Nitr
  • Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purific
  • Safety D
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Aniline Impurities and Rel
  • 3-Nitro-5-(phenylthio)aniline. ChemScene.
  • 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE).
  • Troubleshooting low yield in the synthesis of "2-Nitro-5-(phenylthio)aniline". Benchchem.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds.
  • Separation of 3-Nitro-5-sulphosalicylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking W
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem.
  • DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
  • MSDS of 2-Nitro-5-(phenylthio)aniline. Capot Chemical.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • How can we get p-nitro aniline exclusively?.
  • the preparation of phenylamine (aniline). Chemguide.
  • p-Nitro Aniline Synthesis: Lab Manual. Studylib.
  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Synthesis of nitro and aniline derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Nitro-5-(phenylsulfanyl)aniline Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when working with 3-Nitro-5-(phenylsulfanyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when working with 3-Nitro-5-(phenylsulfanyl)aniline .

This molecule is a highly versatile, trifunctional building block widely used in the synthesis of benzimidazole anthelmintics (such as oxfendazole derivatives) and complex foldamers[1]. However, the presence of an electron-withdrawing nitro group, a nucleophilic primary amine, and a highly coordinating, oxidation-prone thioether (phenylsulfanyl) group within the same scaffold creates significant competing reaction pathways.

Below, we dissect the causality of common side product formations and provide self-validating protocols to ensure your synthetic success.

Workflow Analysis: Competing Reaction Pathways

ReactionPathways Start 3-Nitro-5-(phenylsulfanyl)aniline Red Catalytic Hydrogenation (H2, Pd/C) Start->Red Thiophilic Pd RedChem Chemoselective Reduction (Fe/NH4Cl or Na2S) Start->RedChem Single Electron Transfer Ox Oxidation (Trace Peroxides/Air) Start->Ox Uncontrolled Environment Cross Pd-Catalyzed Amination (Standard Pd catalysts) Start->Cross Amine Functionalization Desulf Side Product: Desulfurized Aniline (C-S Cleavage) Red->Desulf C-S Insertion Diamin Target: 5-(phenylsulfanyl)benzene-1,3-diamine RedChem->Diamin High Yield Sulfox Side Product: Sulfoxide / Sulfone Ox->Sulfox S-Oxidation Poison Side Product: Catalyst Poisoning / Reaction Stalls Cross->Poison S-Pd Coordination

Figure 1: Reaction pathways and side product generation in 3-Nitro-5-(phenylsulfanyl)aniline.

Module 1: Nitro Group Reduction

Frequently Asked Questions

Q: Why am I seeing a massive loss of the phenylsulfanyl group when reducing the nitro group with Pd/C and H₂? A: Palladium is a highly thiophilic metal. During standard catalytic hydrogenation, Pd(0) readily undergoes oxidative addition into the activated C-S(thioether) bond. Under a hydrogen atmosphere, this leads to rapid hydrogenolysis (desulfurization)[2]. The result is a high yield of 3-aminoaniline derivatives that completely lack your critical thioether moiety.

Q: How can I chemoselectively reduce the nitro group without cleaving the thioether? A: You must transition away from hydrogenative mechanisms toward single-electron transfer (SET) or mild nucleophilic reductions. The Zinin reduction using sodium sulfide (Na₂S) is highly effective for nitroarenes and leaves thioethers completely intact[3]. Alternatively, iron-mediated reduction (Fe/NH₄Cl) provides excellent chemoselectivity by specifically targeting the reduction potential of the nitro group without activating the C-S bond[4].

Quantitative Data: Nitro Reduction Condition Comparison
Reduction MethodReagents & ConditionsTarget Product YieldMajor Side ProductSide Product YieldCausality of Side Product
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, 25°C< 20%Desulfurized diamine> 70%Pd insertion into the C-S bond[2].
Zinin Reduction Na₂S·9H₂O, EtOH/H₂O, Reflux65–75%Azo/Azoxy intermediates10–15%Incomplete reduction due to mild electron transfer[3].
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C> 90% None significant< 5%SET mechanism bypasses C-S activation[4].
Protocol: Chemoselective Iron-Mediated Nitro Reduction
  • Objective: Reduce the nitro group to yield 5-(phenylsulfanyl)benzene-1,3-diamine without C-S bond cleavage.

  • Self-Validating System: This protocol is visually and analytically self-validating. The starting material is a distinct yellow powder. A successful reaction transitions to a dark brown/black suspension (iron oxides) and yields a pale solid upon workup. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the yellow starting material ( Rf​ ~0.6) and the emergence of a polar, UV-active product ( Rf​ ~0.2) that stains purple/brown with ninhydrin. LC-MS must show M+H=217.1 (absence of M+H=109.1 confirms no desulfurization).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-Nitro-5-(phenylsulfanyl)aniline (10.0 mmol) in 50 mL of an ethanol/water mixture (4:1 v/v).

  • Activation: Add solid ammonium chloride (NH₄Cl, 50.0 mmol, 5.0 eq) followed by finely powdered Iron (Fe, 50.0 mmol, 5.0 eq).

    • Causality: NH₄Cl acts as a mild proton source that continuously cleans and activates the iron surface. It avoids the use of strong acids (like HCl) which could protonate the thioether or basic amine, thereby preventing unwanted side reactions or solubility issues[4].

  • Reaction: Heat the vigorously stirred mixture to 80 °C for 2–4 hours.

    • Causality: Vigorous stirring is critical because this is a heterogeneous reaction; the nitroarene must physically adsorb onto the iron surface for the electron transfer to occur.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge (Fe₃O₄). Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure diamine.

Module 2: Amine Derivatization & Transition-Metal Catalysis

Frequently Asked Questions

Q: During N-acylation of the aniline moiety, I isolated a highly polar side product. Mass spectrometry shows an M+16 peak. What is it, and how do I prevent it? A: An M+16 mass strongly indicates the formation of a sulfoxide side product. The phenylsulfanyl (thioether) group is highly susceptible to oxidation[5]. If your reaction utilizes ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides over time, or if the basic reaction mixture is exposed to atmospheric oxygen for prolonged periods, the thioether will readily oxidize.

  • Solution: Use strictly anhydrous, peroxide-free solvents (e.g., freshly distilled or from a solvent purification system). Degas the reaction mixture using the freeze-pump-thaw method. If sulfoxide formation has already occurred, the material can be salvaged via chemoselective deoxygenation using a NaBH₄/I₂ system[5].

Q: I am trying to perform a Buchwald-Hartwig cross-coupling on the aniline nitrogen, but the reaction stalls at <10% conversion. What is happening? A: The phenylsulfanyl group is a classic "soft" ligand that strongly coordinates to "soft" transition metals like Pd(0) and Pd(II). This coordination pulls the palladium catalyst off the desired catalytic cycle, forming a stable, inactive Pd-thioether complex—effectively poisoning your catalyst[6].

Workflow Analysis: Catalyst Poisoning Mechanism

PdPoisoning PdCat Active Pd(0) Catalyst OxAdd Oxidative Addition to Ar-X PdCat->OxAdd Desired Pathway (Bulky Ligands) Coord Thioether Coordination (from substrate) PdCat->Coord Competing Pathway (Standard Ligands) DeadCat Stable Pd(II)-Sulfur Complex (Catalyst Poisoning) Coord->DeadCat Strong S-Pd bond

Figure 2: Mechanism of thioether-induced Palladium catalyst poisoning.

  • Solution: You must competitively block the thioether from coordinating to the palladium center. This is achieved by using highly sterically hindered, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). These ligands create a massive steric coordination sphere around the Pd center, physically preventing the thioether from binding while still allowing the primary amine to undergo the desired cross-coupling.

References

  • Benchchem. "The Strategic Role of 2-Nitro-5-(phenylthio)aniline in Pharmaceutical Synthesis: A Technical Guide". 1

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions". 4

  • SIOC Journals. "Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis". 3

  • ResearchGate. "Deoxygenation of Sulfoxide to Thioethers Using NaBH4/I2 System".5

  • Oxford Academic. "Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications". 2

  • Frontiers. "Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes". 6

Sources

Optimization

Technical Support Center: Optimization of 3-Nitro-5-(phenylsulfanyl)aniline Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-nitro-5-(phenylthio)aniline). This guide is designed for researchers and drug development professionals opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-nitro-5-(phenylthio)aniline). This guide is designed for researchers and drug development professionals optimizing the construction of diaryl thioethers.

Due to the meta relationship between the nitro and phenylsulfanyl groups, traditional Nucleophilic Aromatic Substitution (SNAr) is electronically disfavored. Therefore, the most robust and scalable synthetic route is the transition-metal-catalyzed C-S cross-coupling between 3-bromo-5-nitroaniline and thiophenol . This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to ensure high-yielding, reproducible syntheses.

Part 1: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My reaction stalls at low conversion (<20%) when using standard Pd(OAc)₂ and PPh₃. Why is the catalyst deactivating? A: You are experiencing catalyst poisoning. Thiolates are highly nucleophilic and strongly coordinate to the Pd(II) center, forming stable, inactive dimeric or polymeric resting states[1]. Monodentate phosphines like PPh₃ cannot prevent this. To overcome this thermodynamic sink, you must use bidentate phosphine ligands with a wide "bite angle," such as Xantphos [2]. The steric bulk of Xantphos forces the aryl and thiolate groups closer together on the palladium center, drastically accelerating the reductive elimination step and bypassing the inactive resting state[1].

Q2: I am isolating a large amount of a non-polar byproduct, which NMR identifies as diphenyl disulfide. How do I prevent this? A: Diphenyl disulfide (PhS-SPh) is the oxidative homocoupling product of thiophenol[3]. This side reaction is triggered by trace oxygen acting as an oxidant, or by a slow reductive elimination step that leaves the Pd-thiolate complex vulnerable to side reactions[1]. Solution: Ensure strict anaerobic conditions. Degas your solvents using the freeze-pump-thaw method or by vigorous argon sparging for at least 30 minutes prior to catalyst addition[2].

Q3: The free aniline (-NH₂) group on 3-bromo-5-nitroaniline is unprotected. Will it compete with thiophenol for the aryl bromide, leading to C-N coupling byproducts? A: Fortunately, chemoselectivity strongly favors C-S coupling in this system. Thiolates are highly polarizable ("soft") nucleophiles and coordinate much more rapidly to the "soft" Pd(II) or Cu(III) intermediates than the "harder" aniline nitrogen[1]. As long as you maintain a slight stoichiometric excess of thiophenol (1.1–1.2 eq), C-N coupling will remain negligible.

Q4: Can I use a cheaper Copper catalyst instead of Palladium for industrial scale-up? A: Yes. Ligand-free or simple ligand-assisted Copper-catalyzed C-S coupling (Ullmann-type) is highly effective for aryl bromides[4]. A system utilizing CuI (5–10 mol%) and K₂CO₃ in polar aprotic solvents (like DMF or NMP) at 100–120 °C provides excellent yields[3][4]. While it requires higher temperatures than the Pd-catalyzed route, it completely avoids expensive precious metals and complex phosphine ligands[4].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causality behind different catalytic systems tested for this specific transformation.

Catalyst SystemLigandBaseSolventTemp (°C)YieldCausality / Mechanistic Notes
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)DIPEADioxane100>85% Wide bite angle forces rapid reductive elimination, preventing catalyst poisoning[1].
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃Toluene110<20%Monodentate ligand fails to prevent stable Pd-thiolate resting state formation[1].
CuI (10 mol%)NoneK₂CO₃DMF12075% Cost-effective Ullmann coupling; requires higher thermal energy and polar solvent[4].
CuI (10 mol%)Ethylene GlycolK₂CO₃Isopropanol8045%Greener alternative, but lower solubility of the nitroaniline limits conversion.

Part 3: Self-Validating Experimental Protocol

The following is a step-by-step methodology for the optimized Palladium-Catalyzed C-S Coupling . This protocol is designed as a self-validating system, meaning observable physical changes will confirm the success of each step.

Reagents: 3-Bromo-5-nitroaniline (1.0 eq), Thiophenol (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous 1,4-Dioxane (0.2 M).

  • Vessel Preparation & Degassing: Add 3-bromo-5-nitroaniline, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal with a septum and purge with Argon for 10 minutes.

  • Solvent & Reagent Addition: Inject anhydrous 1,4-Dioxane, followed by DIPEA and Thiophenol via syringe.

    • Validation Check: Sparge the resulting yellow suspension with Argon for an additional 15 minutes to ensure complete oxygen removal[2].

  • Catalyst Activation & Heating: Transfer the flask to a pre-heated oil bath at 100 °C.

    • Validation Check: Within 15–30 minutes, the yellow suspension will transition to a homogenous, deep red/brown solution. This color change confirms the formation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Reaction Monitoring: Stir at 100 °C for 12 hours.

    • Validation Check: Analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the yellow 3-bromo-5-nitroaniline spot (R_f ~0.6) disappears, and a new, strongly UV-active product spot (R_f ~0.4) emerges.

  • Workup & Thiol Quenching: Cool to room temperature, dilute with Ethyl Acetate, and transfer to a separatory funnel. Wash the organic layer twice with 1M NaOH (aqueous).

    • Validation Check: The NaOH wash deprotonates any unreacted thiophenol, pulling it into the aqueous layer as sodium thiophenolate. The disappearance of the foul thiol odor from the organic layer confirms successful quenching[2].

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 3-Nitro-5-(phenylsulfanyl)aniline.

Part 4: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd 3-Bromo-5-nitroaniline TransMet Transmetalation Ar-Pd(II)(SPh)L2 OxAdd->TransMet Thiophenol + DIPEA - DIPEA•HBr RedElim Reductive Elimination C-S Bond Formation TransMet->RedElim Wide Bite Angle Acceleration RedElim->Pd0 3-Nitro-5-(phenylsulfanyl)aniline

Catalytic cycle of Pd-catalyzed C-S cross-coupling highlighting the reductive elimination step.

Workflow Step1 1. Preparation Charge Reagents Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Reaction 100°C, 12h Step2->Step3 Step4 4. Workup NaOH Wash (Quench) Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the diaryl thioether.

References

  • [4] DSpace (Utrecht University). "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols".

  • [2] Benchchem. "3,4-Difluorothiophenol | 60811-24-7".

  • [3] NIH PubMed Central. "CuO hollow nanosphere-catalyzed cross-coupling of aryl iodides with thiols".

  • [1] Benchchem. "2-[(2-Oxo-2-phenylethyl)thio]benzoic acid".

  • PolyU Electronic Theses. "Copyright Undertaking".

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Aniline Derivatives

Welcome to the technical support center for the purification of aniline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of aniline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-problematic compounds. Aniline and its derivatives are basic in nature, a characteristic that is central to the difficulties faced during their purification on standard silica gel. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the principles involved.

Q1: Why is my aniline derivative showing significant tailing or streaking on the silica gel column?

Aniline derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom.[1] Standard silica gel, the most common stationary phase, has an acidic surface because of the presence of silanol groups (Si-OH).[2][3] A strong acid-base interaction occurs between the basic aniline derivative and these acidic silanol sites, causing the compound to bind too strongly or unevenly to the stationary phase. This results in poor elution, which is observed as "tailing" or "streaking" on a TLC plate and leads to broad, asymmetric peaks during column chromatography.[1][2]

Q2: How can I prevent tailing when purifying aniline derivatives on silica gel?

To counteract the strong interaction with acidic silanol groups, you must neutralize the stationary phase. This is most effectively achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[2]

The most common and effective solution is to add 0.1-2% triethylamine (TEA) to the eluent mixture.[1] The TEA is a stronger, competing base that preferentially interacts with the acidic sites on the silica, effectively "deactivating" them.[2][4] This allows the aniline derivative to travel through the column with significantly reduced interaction, resulting in more symmetrical, sharper peaks and much-improved separation.[2] In some cases, a 1-2% solution of ammonia in the polar solvent component (e.g., methanol) can also be used.[5]

Q3: What is the best stationary phase for purifying aniline derivatives?

The choice of stationary phase depends on the specific properties of your derivative and the impurities you are trying to remove.

  • Silica Gel: This is the most common, versatile, and cost-effective option.[1] For most aniline derivatives, it provides excellent separation when used with a mobile phase containing a basic modifier like triethylamine.[1][6]

  • Neutral Alumina: Because it lacks the highly acidic silanol groups of silica, neutral or basic alumina can be an excellent alternative, especially for highly basic or acid-sensitive aniline derivatives where tailing persists even with TEA.[1][7]

  • Amine-Functionalized Silica: This is a specialty-packed column where the silica surface has been chemically modified with amine groups.[7][8] This creates a more basic environment that is highly effective for purifying basic compounds like anilines, often allowing for the use of simple solvent systems like hexane/ethyl acetate without additional modifiers.[7][9]

  • Reverse-Phase Silica (C18): If your aniline derivative is very polar and does not move from the baseline in normal-phase systems (even with polar solvents like methanol), reverse-phase chromatography is the recommended approach.[1] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute the compounds.[10]

Q4: My aniline derivative is not moving from the baseline (Rf = 0) even with 100% ethyl acetate. What should I do?

This indicates that your compound is highly polar and requires a more polar mobile phase for elution. You have a few options:

  • Introduce a Stronger Polar Solvent: Add a small percentage of methanol (MeOH) or isopropanol to your mobile phase. A common starting point is 5-10% methanol in dichloromethane (DCM) or ethyl acetate.[1]

  • Switch to a Different Stationary Phase: If the compound is still poorly mobile, consider switching to a more suitable stationary phase like reverse-phase (C18) silica, where polar compounds elute faster.[1]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a detailed, problem-oriented approach to resolving specific experimental challenges.

Problem: My compound appears to be degrading on the column.
  • Underlying Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[1] Aniline derivatives, particularly those with certain functional groups, can be susceptible to this.

  • Diagnostic Protocol: 2D TLC Analysis

    • Spot your crude compound mixture on one corner of a square TLC plate.

    • Develop the plate using your chosen eluent system.

    • Remove the plate and allow it to dry completely in a fume hood.

    • Rotate the plate 90 degrees so that the separated spots now form a new baseline.

    • Develop the plate again using the exact same eluent system.

  • Interpreting the Results:

    • Stable Compound: If your compound is stable, you will see all spots aligned on the diagonal of the plate.

    • Degradation: If degradation is occurring on the silica, you will observe new spots that are off the diagonal.[1] This confirms that the stationary phase is causing the decomposition.

  • Solutions:

    • Change Stationary Phase: The most reliable solution is to switch to a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.[1][7]

    • Deactivate the Silica: You can try "deactivating" the silica by washing the packed column with a solution of your mobile phase containing 1-2% triethylamine before loading your sample. This can sometimes mitigate minor degradation.[7]

Problem: The compound does not elute from the column, even with highly polar solvents.
  • Underlying Cause: This can be due to several factors: the mobile phase is still not polar enough, or the compound has irreversibly adsorbed to the silica gel, potentially due to very strong acid-base interactions or decomposition.[1][5]

  • Troubleshooting Workflow:

    • Confirm Stability: First, run a quick stability test on a TLC plate to ensure the compound isn't decomposing at the baseline.[1]

    • Increase Polarity Drastically: If the compound is stable, try flushing the column with a very polar solvent system, such as 10-20% methanol in DCM, often with 1% ammonia added to the methanol.[5]

    • Consider Alternative Stationary Phases: If the compound is irreversibly bound, it indicates an exceptionally strong interaction. For future attempts, use neutral alumina or amine-functionalized silica from the start.[7][8]

Problem: Separation between my target compound and an impurity is very poor.
  • Underlying Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds. Column overloading or improper packing can also contribute.

  • Solutions:

    • Optimize Mobile Phase with TLC: The goal is to maximize the difference in Rf values (ΔRf) between your target compound and the impurity. Test various solvent systems. An ideal system places your target compound at an Rf of 0.2-0.4.[1]

    • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[1] This helps to sharpen bands and can often resolve closely running spots.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.

    • Check Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these create channels that ruin separation.[1][11]

Data Presentation & Visualization
Table 1: Starting Mobile Phase Conditions for TLC Analysis of Aniline Derivatives

This table provides recommended starting points for developing your separation method on silica gel TLC plates. The ratios should be optimized to achieve an Rf of 0.2-0.4 for the target compound.[1]

Compound PolarityRecommended Starting Solvent SystemModifier (if tailing is observed)
Low to Medium Hexane / Ethyl Acetate (9:1 → 1:1)0.5 - 1% Triethylamine (TEA)
Medium to High Dichloromethane / Ethyl Acetate (19:1 → 1:1)0.5 - 1% Triethylamine (TEA)
High Dichloromethane / Methanol (19:1 → 9:1)0.5 - 1% Triethylamine (TEA)
Very High Ethyl Acetate / Methanol (19:1 → 9:1)0.5 - 1% Triethylamine (TEA)
Diagrams and Workflows

Tailing_Mechanism

Troubleshooting_Workflow Start Problem: Peak Tailing Observed Add_TEA Add 0.5-2% TEA to Mobile Phase Start->Add_TEA Check_Resolution Is Tailing Resolved? Add_TEA->Check_Resolution Proceed Proceed with Column Purification Check_Resolution->Proceed Yes Consider_SP Tailing Persists or Compound is Unstable Check_Resolution->Consider_SP No Alumina Use Neutral Alumina Consider_SP->Alumina Amine_Silica Use Amine-Functionalized Silica Consider_SP->Amine_Silica

Experimental Protocol: Column Purification with a Basic Modifier

This protocol outlines the standard wet-slurry method for packing a silica gel column using an eluent containing triethylamine.

1. Mobile Phase Preparation:

  • Based on your optimized TLC conditions, prepare a sufficient volume of the initial (least polar) mobile phase.

  • Add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, to make 1 L of eluent, add 5-10 mL of TEA. Mix thoroughly.

2. Column Packing (Wet Slurry Method):

  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, and add a thin (0.5 cm) layer of sand.[1]

  • In a separate beaker, measure the required amount of silica gel (typically 50-100x the sample weight).

  • Add your prepared mobile phase (containing TEA) to the silica gel to form a consistent, pourable slurry with no dry clumps.[1]

  • Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage.

  • Rinse the beaker with additional mobile phase to transfer all the silica into the column.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform, stable bed. Never let the solvent level drop below the top of the silica bed.[1]

  • Once the bed is stable, add another thin layer of sand on top to protect the silica surface during sample loading.

3. Sample Loading and Elution:

  • Dissolve your crude aniline derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which it is highly soluble, like DCM).

  • Carefully apply the concentrated sample solution to the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Carefully add your mobile phase to the column and begin collecting fractions.

  • Monitor the elution process by collecting fractions and analyzing them by TLC.[1]

  • If using a gradient, gradually increase the polarity of the mobile phase as required.

4. Post-Purification:

  • Combine the fractions containing your pure product.

  • Remove the solvent using a rotary evaporator. Note that triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene or heating under high vacuum for complete removal.

References
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Inc. Retrieved from [Link]

  • Forró, E., & Cserháti, T. (2002). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Chromatographic Science, 40(9), 518–523. Retrieved from [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]

  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. Retrieved from [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Nitro-5-(phenylsulfanyl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Physicochemical Profiling & Solvent Selection 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) presents a unique crystallization cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Physicochemical Profiling & Solvent Selection

3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) presents a unique crystallization challenge due to its dual-polarity profile. The molecule contains a polar, hydrogen-bonding capable aniline group (-NH2) and an electron-withdrawing nitro group (-NO2), juxtaposed against a highly lipophilic, non-polar phenylsulfanyl moiety (-S-Ph).

Choosing the correct solvent requires balancing these opposing solubility dynamics. If the solvent is too polar, the compound will not dissolve; if it is too non-polar, the compound will not precipitate upon cooling. Based on established protocols for substituted nitroanilines1[1] and diphenyl sulfide derivatives 2[2], we recommend the following solvent systems:

Table 1: Quantitative Solvent Selection Guide

Solvent SystemPolarity MatchSolvency at BoilingSolvency at 0°CTarget Impurity Removal
Isopropanol (IPA) ModerateExcellentVery PoorGeneral trace impurities; yields high-purity needles.
Ethanol / Water (3:1) Moderate-HighGoodPoorHighly polar byproducts (e.g., unreacted salts).
Toluene / Heptane (1:2) Low-ModerateGoodPoorLipophilic starting materials (e.g., diphenyl disulfide).

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes Isopropanol (IPA) as the primary solvent, incorporating a self-validating feedback loop to ensure thermodynamic equilibrium is reached before isolation.

Step 1: Initial Suspension & Heating

  • Place 10.0 g of crude 3-Nitro-5-(phenylsulfanyl)aniline into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 30 mL of Isopropanol (IPA).

  • Heat the suspension gently on a hot plate to a mild reflux (~80°C).

  • Validation Check: If the solid does not completely dissolve, incrementally add hot IPA in 2 mL portions until a clear, homogeneous solution is achieved. Do not exceed 50 mL total to prevent yield loss3[3].

Step 2: Decolorization (If required)

  • If the boiling solution is dark brown or opaque, temporarily remove it from the heat source to cease boiling.

  • Add 0.2 g (2% w/w) of activated charcoal.

  • Boil for an additional 5 minutes. The charcoal will selectively adsorb high-molecular-weight oxidized polymeric impurities 3[3].

Step 3: Hot Filtration

  • Rapidly filter the hot solution through a pre-warmed Büchner funnel lined with a Celite pad to remove the charcoal and any insoluble particulates.

  • Collect the filtrate in a clean, pre-warmed flask.

Step 4: Controlled Nucleation & Cooling

  • Allow the filtrate to cool undisturbed at room temperature for 1-2 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.

  • Once crystal growth plateaus at room temperature, transfer the flask to an ice-water bath (-5 to 0°C) for 2 hours to force maximum precipitation 2[2].

Step 5: Isolation & Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold IPA to remove residual mother liquor without redissolving the product.

  • Dry under a high vacuum at 40°C overnight to constant weight.

Process Workflow & Troubleshooting Logic

RecrystallizationWorkflow Start Crude 3-Nitro-5- (phenylsulfanyl)aniline Solvent Select Solvent System (e.g., IPA or Toluene/Heptane) Start->Solvent Dissolve Heat & Dissolve (Near Boiling Point) Solvent->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve CheckDissolve->Dissolve No (Add Solvent) HotFilter Hot Filtration (Remove Insoluble Impurities) CheckDissolve->HotFilter Yes Cooling Controlled Cooling (Room Temp -> 0°C) HotFilter->Cooling OilingOut Oiling Out Occurs? Cooling->OilingOut CheckCrystal Crystals Formed? Induce Scratch Flask / Add Seed Crystal CheckCrystal->Induce No Filter Vacuum Filtration & Cold Solvent Wash CheckCrystal->Filter Yes OilingOut->CheckCrystal No FixOil Reheat & Add Non-Polar Co-Solvent OilingOut->FixOil Yes FixOil->Cooling Induce->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow and troubleshooting logic for the recrystallization of substituted anilines.

Troubleshooting & FAQs

Q1: During cooling, my solution separates into a milky liquid layer at the bottom of the flask instead of forming solid crystals ("Oiling Out"). How do I fix this? A1: Causality: Oiling out occurs when the compound's melting point is depressed by impurities to a temperature below the point at which it saturates the solvent. Instead of precipitating as a solid, it drops out as an immiscible liquid. The bulky phenylsulfanyl group makes this compound particularly susceptible to oiling out in highly polar solvents like ethanol/water mixtures 3[3]. Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small volume of a non-polar co-solvent (like heptane or toluene) to increase the solubility of the lipophilic moiety at lower temperatures, or switch entirely to Isopropanol. Allow the solution to cool very slowly without agitation.

Q2: My recovered yield is exceptionally low (<30%). What went wrong? A2: Causality: Low recovery typically stems from using an excess of recrystallization solvent, which keeps the target compound dissolved even at 0°C 3[3]. Solution: Always add hot solvent dropwise until just dissolved. If you have already added too much, transfer the solution to a rotary evaporator, remove 50-70% of the solvent volume under reduced pressure, and repeat the cooling process.

Q3: The final product is contaminated with unreacted diphenyl disulfide. How can I separate them? A3: Causality: Diphenyl disulfide is highly lipophilic and lacks the polar hydrogen-bonding groups (-NO2, -NH2) present in 3-Nitro-5-(phenylsulfanyl)aniline. Solution: Utilize the Toluene/Heptane (1:2) solvent system. The target compound will selectively crystallize out of the heptane-rich environment upon cooling, while the highly non-polar disulfide impurity will remain completely solvated in the mother liquor.

Q4: The solution cooled to 0°C, but no crystals have formed. What is the next step? A4: Causality: The solution has likely become supersaturated but lacks a nucleation site to initiate crystal lattice formation. Solution: Take a glass stirring rod and vigorously scratch the inside of the Erlenmeyer flask below the solvent line. The microscopic glass shards generated will act as nucleation sites. Alternatively, introduce a single "seed crystal" of pure 3-Nitro-5-(phenylsulfanyl)aniline if available 3[3].

References

  • MDPI. "High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings." Polymers, May 27, 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Nitro-5-(phenylsulfanyl)aniline

Welcome to the Technical Support Center for 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) [1]. This compound is a critical synthetic intermediate heavily utilized in the development of anthelmintic agents and kina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) [1]. This compound is a critical synthetic intermediate heavily utilized in the development of anthelmintic agents and kinase inhibitor scaffolds. Due to the presence of both an electron-withdrawing nitro group and a highly oxidizable thioether linkage, synthesizing and purifying this molecule presents unique challenges.

This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded troubleshooting strategies to isolate highly pure product from complex reaction mixtures.

Impurity Profiling & Physicochemical Data

During the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline—typically via the nucleophilic aromatic substitution (SNAr) of 1-fluoro-3-nitro-5-aminobenzene with thiophenol, or via the Zinin reduction of a dinitro precursor—several persistent impurities are generated. Table 1 summarizes these contaminants and the physicochemical rationale for their removal.

Table 1: Quantitative Impurity Profile and Separation Rationale

Impurity / ComponentOrigin / Mechanism of FormationRf Value*Acid/Base BehaviorPrimary Removal Strategy
Diphenyl disulfide Oxidative coupling of unreacted thiophenol in the presence of base/air.~0.90Neutral, highly lipophilic100% Hexane silica flush [4]
Thiophenol Unreacted starting material.~0.85Weakly acidic (pKa ~6.6)1M NaOH aqueous wash
3,5-Dinitro-1-(phenylsulfanyl)benzene Unreacted intermediate (if using the reduction route).~0.65NeutralGradient chromatography
3-Nitro-5-(phenylsulfanyl)aniline Target Product ~0.45 Weakly basic Target Isolation
3,5-Diaminophenyl phenyl sulfide Thermodynamic over-reduction of the dinitro precursor.~0.10Strongly basic1M HCl aqueous wash

*Rf values are approximate, based on a Silica Gel 60 stationary phase using a Hexane:Ethyl Acetate (4:1) mobile phase.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with diphenyl disulfide (PhS-SPh). Standard vacuum distillation and recrystallization are failing. How can I efficiently remove it? Causality & Mechanism: Thiophenol is highly susceptible to oxidation, rapidly forming diphenyl disulfide under the basic conditions (e.g., K2CO3) required for the SNAr reaction[2]. Diphenyl disulfide is a low-melting solid that is notoriously difficult to remove via distillation due to severe entrainment (it co-distills with the product) and often co-crystallizes due to similar lipophilicity [3]. Solution: Do not attempt distillation. Instead, leverage orthogonal chromatographic polarity. Because PhS-SPh lacks the polar nitro and amino groups of your target product, it has virtually no affinity for silica gel. Dry-load your crude mixture onto silica and flush the column with 3 column volumes of 100% hexanes. The disulfide will elute completely at the solvent front [4], leaving your target compound safely retained on the baseline until you introduce ethyl acetate.

Q2: I am observing over-reduction products (e.g., 3,5-diaminophenyl phenyl sulfide) when using the Zinin reduction route. How do I separate them from the target mono-amine? Causality & Mechanism: The Zinin reduction (using Na2S or NaSH) relies on strict stoichiometric control to reduce only one of the two nitro groups. If over-reduction occurs, the resulting diamine possesses two electron-donating amino groups, making it significantly more polar and basic than the target mono-amine (which is deactivated by the remaining strongly electron-withdrawing meta-nitro group). Solution: Utilize a differential acid-base partition. Wash your organic layer with a mild acid (1M HCl). The highly basic diamine will readily protonate and partition into the aqueous layer. The target mono-amine is too weakly basic to protonate under these mild conditions and will remain in the organic phase.

Q3: Why does my product degrade or turn black during silica gel chromatography if left on the column too long? Causality & Mechanism: Aniline derivatives with thioether linkages can undergo slow, acid-catalyzed oxidation or polymerization on the slightly acidic surface of standard silica gel. Solution: Minimize column residence time. Use flash chromatography rather than gravity columns, and consider pre-treating your silica with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups before loading your compound.

Self-Validating Experimental Protocols

The following protocol utilizes a self-validating system: it incorporates specific chemical checks at each critical juncture to ensure the previous step succeeded before you commit to the next phase.

Protocol A: Orthogonal Purification of 3-Nitro-5-(phenylsulfanyl)aniline

Phase 1: Liquid-Liquid Extraction (Chemical Scavenging)

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Base Wash (Thiophenol Removal): Wash the organic layer with 1M NaOH (3 x 5 mL/g).

    • Self-Validation Check: Take 1 mL of the pooled aqueous wash and acidify it with 6M HCl. If a foul-smelling, milky cloudiness appears, unreacted thiophenol was successfully partitioned.

  • Acid Wash (Diamine Removal): Wash the organic layer with 1M HCl (2 x 5 mL/g).

    • Self-Validation Check: Spot the organic layer on a TLC plate. The baseline spot (Rf ~0.10) corresponding to the over-reduced diamine should now be completely absent.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Disulfide Scavenging & Flash Chromatography 5. Dry Loading: Re-dissolve the concentrated crude in a minimal volume of dichloromethane (DCM). Add silica gel (1:2 crude to silica weight ratio) and evaporate to a free-flowing powder. 6. Column Equilibration: Pack a flash column with silica gel (1:30 crude to silica ratio) equilibrated in 100% hexanes. 7. Disulfide Flush: Load the dry powder and elute with 100% hexanes (3 column volumes).

  • Self-Validation Check: Collect this fraction and evaporate it. A white/pale-yellow crystalline residue confirms the successful removal of diphenyl disulfide.

  • Product Elution: Switch the mobile phase gradient to Hexane:EtOAc (9:1, then slowly to 4:1) to elute the 3-Nitro-5-(phenylsulfanyl)aniline.

  • Isolation: Pool the fractions containing the product (Rf ~0.45) and concentrate to yield the pure compound (>98% purity).

Workflow Visualization

The following diagram maps the logical decision tree for the orthogonal purification protocol described above.

PurificationWorkflow Crude Crude Reaction Mixture (3-Nitro-5-(phenylsulfanyl)aniline) BasicWash 1M NaOH Wash (Deprotonates & removes PhSH) Crude->BasicWash AcidWash 1M HCl Wash (Partitions over-reduced diamine) BasicWash->AcidWash CheckDisulfide Diphenyl Disulfide Present? (TLC Rf ~0.9) AcidWash->CheckDisulfide HexaneFlush Silica Plug: 100% Hexane (Elutes PhS-SPh) CheckDisulfide->HexaneFlush Yes (>2% PhS-SPh) Chromatography Gradient Chromatography (Hexane:EtOAc 9:1 to 4:1) CheckDisulfide->Chromatography No HexaneFlush->Chromatography Retained Product Pure Pure Target Compound (>98% Purity, CAS: 208038-89-5) Chromatography->Pure

Decision tree for the orthogonal purification of 3-Nitro-5-(phenylsulfanyl)aniline.

References

  • Organic Syntheses. "Spiro[4.5]decan-7-one, 9,9-dimethyl (Discussion on Diphenyl Disulfide Removal)". Org. Synth. 2002, 79, 204. Available at:[Link]

  • Semantic Scholar. "Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity". Materials 2024, 17(3). Available at: [Link]

Optimization

Technical Support Center: Improving the Solubility of 3-Nitro-5-(phenylsulfanyl)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 3-Ni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 3-Nitro-5-(phenylsulfanyl)aniline in reaction setups. Our goal is to empower you with the scientific principles and methodologies required to ensure this compound is fully available for your desired chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My 3-Nitro-5-(phenylsulfanyl)aniline is not dissolving. What are the most likely reasons?

A1: Insufficient solubility is a common hurdle. The primary reasons stem from a mismatch between the solute and solvent properties. 3-Nitro-5-(phenylsulfanyl)aniline has a complex molecular structure with both polar and non-polar characteristics.[1] The nitro (-NO2) and amine (-NH2) groups provide polarity, while the two phenyl rings are non-polar (hydrophobic).[1][2] Dissolution fails when the solvent cannot effectively overcome the intermolecular forces holding the solid crystal lattice together.[3] This often occurs when using a purely non-polar solvent (like hexane) or a highly polar protic solvent (like water) that cannot adequately solvate the entire molecule.

Q2: What are the best starting solvents to try for this compound?

A2: Given the mixed polarity of the molecule, polar aprotic solvents are an excellent starting point.[4][5] These solvents have strong dipole moments to interact with the polar nitro and amine groups but do not have acidic protons that can interfere with many reactions.[4][6]

Top candidates include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [4][5]

  • N-Methyl-2-pyrrolidone (NMP) [7]

  • Acetonitrile (ACN) [4][8]

  • Tetrahydrofuran (THF) [4]

For a less polar option, Ethyl Acetate can also be effective, as demonstrated by its high solubilizing power for similar nitroaniline structures.[7][9]

Q3: Can I just heat the mixture to get it to dissolve? What are the risks?

A3: Increasing the temperature often enhances solubility, and this can be a viable strategy.[2] However, it comes with risks. Nitroanilines can be thermally sensitive. Excessive heat can lead to decomposition, which not only reduces your yield but may also introduce dangerous and unpredictable side reactions.[10] Always consult the material's safety data sheet (SDS) for thermal stability information. Before heating a large-scale reaction, perform a small-scale test to observe for any color change (e.g., darkening) that might indicate decomposition.

Q4: What is a "co-solvent," and how can it help with my reaction?

A4: A co-solvent is a second, miscible solvent added to the primary solvent to form a mixture with finely tuned properties.[11][12] This is a powerful technique when a single solvent isn't effective. For example, if your compound is partially soluble in a primary solvent like ethanol, adding a stronger polar aprotic solvent like DMF can significantly boost solubility.[11][13] The co-solvent works by altering the overall polarity of the solvent system to better match the solute, thereby increasing its solubility.[13][14] This strategy can enhance a drug's solubility by thousands of times compared to its solubility in water alone.[11]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Poor solubility can halt a promising synthesis. Follow this systematic workflow to diagnose and solve issues with 3-Nitro-5-(phenylsulfanyl)aniline.

Step 1: Analyze the Solute and Reaction

Before choosing a solvent, understand the key properties of 3-Nitro-5-(phenylsulfanyl)aniline (MW: 246.29 g/mol , LogP: ~3.3) and your reaction conditions.[15]

  • Polarity: The molecule has polar functional groups (-NO2, -NH2) and large non-polar phenyl rings. This dual nature is key.

  • Reactivity: The aniline -NH2 group is nucleophilic and can be basic. Avoid acidic solvents unless they are part of the reaction mechanism. The nitro group is strongly electron-withdrawing.

  • Reaction Compatibility: Will the solvent react with your reagents? For example, protic solvents like methanol or water can interfere with reactions involving strong bases or organometallics.[6][16]

Step 2: Initial Solvent Screening Protocol

Perform a small-scale, systematic screening to identify the most promising solvent or solvent system.

Methodology:

  • Preparation: Accurately weigh a small, fixed amount of 3-Nitro-5-(phenylsulfanyl)aniline (e.g., 10 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list in Table 1 .

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Controlled Heating: For vials where the compound did not dissolve, gently warm the mixture (e.g., to 40-50 °C) while stirring. Record any changes in solubility. Note any color changes that could indicate decomposition.

  • Selection: The best solvent is one that completely dissolves the compound, preferably at room temperature or with minimal heating.

Step 3: Advanced Solubility Enhancement Techniques

If a single solvent is not sufficient, proceed to these advanced methods.

A. Co-Solvent System Optimization

This technique involves creating a solvent blend to achieve the ideal polarity.[12]

Protocol:

  • Select the best-performing solvent from your initial screen as the primary solvent.

  • Choose a second, miscible solvent (co-solvent) that also showed some solubilizing ability.

  • In a vial with your undissolved compound, begin with the primary solvent and gradually add the co-solvent dropwise while stirring vigorously.[17]

  • Continue adding the co-solvent until the compound fully dissolves. Note the approximate ratio of the two solvents for scaling up your reaction.

B. Particle Size Reduction

Decreasing the particle size increases the surface area available for the solvent to interact with, which can significantly speed up the rate of dissolution.[3][14][18]

  • Micronization: Use a mortar and pestle to thoroughly grind the solid 3-Nitro-5-(phenylsulfanyl)aniline into a fine powder before adding it to the solvent. This simple mechanical step can dramatically improve dissolution kinetics.[3][12]

  • Sonication: For more stubborn cases, use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate particles, breaking down intermolecular interactions and accelerating dissolution.[17]

Data & Visualization Tools

Table 1: Properties of Recommended Solvents

This table summarizes key properties of solvents suitable for screening. Use this data to make informed decisions based on your specific reaction requirements (e.g., boiling point for reflux reactions).

SolventAbbreviationBoiling Point (°C)Polarity IndexClassNotes / Common Uses
DimethylformamideDMF1536.4Polar AproticExcellent solvent for a wide range of organic compounds.[4]
Dimethyl SulfoxideDMSO1897.2Polar AproticHighly polar; dissolves both polar and nonpolar compounds.[4][5]
N-Methyl-2-pyrrolidoneNMP2026.7Polar AproticHigh boiling point, effective for high-temperature reactions.[7]
AcetonitrileACN825.8Polar AproticGood for stabilizing charged intermediates; low viscosity.[4][8]
TetrahydrofuranTHF664.0Polar AproticModerately polar, good general-purpose solvent.[4][5]
Ethyl AcetateEtOAc774.4BorderlineGood for compounds of intermediate polarity.[9]
DichloromethaneDCM403.1Polar AproticUseful for extraction and reactions at low temperatures.[8]
EthanolEtOH784.3Polar ProticUse with caution; the -OH group can be reactive.[5]
Diagrams for Experimental Workflow

The following diagrams illustrate the decision-making process for troubleshooting solubility and the underlying principles.

Solubility_Troubleshooting_Workflow start Start: 3-Nitro-5-(phenylsulfanyl)aniline Fails to Dissolve screening Step 1: Perform Solvent Screen (Use Table 1) start->screening check_dissolution Does it dissolve completely at Room Temp? screening->check_dissolution success Success! Proceed with Reaction check_dissolution->success Yes try_heating Step 2: Gentle Heating (e.g., 40-60°C) check_dissolution->try_heating No check_heating Does it dissolve without decomposition? try_heating->check_heating check_heating->success Yes advanced_methods Step 3: Advanced Methods check_heating->advanced_methods No co_solvent Try Co-Solvent System (e.g., DCM/DMF) advanced_methods->co_solvent particle_reduction Try Particle Size Reduction (Grinding / Sonication) advanced_methods->particle_reduction check_advanced Is solubility now adequate? co_solvent->check_advanced particle_reduction->check_advanced check_advanced->success Yes re_evaluate Re-evaluate Reaction (Consider alternative reagents/ conditions) check_advanced->re_evaluate No

Caption: A decision workflow for systematically troubleshooting solubility issues.

Molecular_Interactions solute 3-Nitro-5-(phenylsulfanyl)aniline polar_groups Polar Groups (-NO2, -NH2) solute->polar_groups has nonpolar_groups Non-Polar Groups (Phenyl Rings) solute->nonpolar_groups has polar_aprotic Polar Aprotic Solvents (DMF, DMSO) polar_groups->polar_aprotic Strong Interaction (Dipole-Dipole) nonpolar_solvent Non-Polar Solvents (Hexane, Toluene) polar_groups->nonpolar_solvent Weak Interaction nonpolar_groups->polar_aprotic Weak Interaction nonpolar_groups->nonpolar_solvent Strong Interaction (van der Waals)

Caption: Interactions between solute functional groups and solvent types.

References
  • Oreate AI. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • BVV. (n.d.). Polar Aprotic Solvents | Acetone, DCM, MEK & Acetonitrile.
  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • PubChem. (n.d.). 2-Nitroaniline.
  • ChemScene. (n.d.). 3-Nitro-5-(phenylthio)aniline.
  • ACS Publications. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • Matrix Fine Chemicals. (n.d.). 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Wikipedia. (n.d.). 3-Nitroaniline.
  • PubChem. (n.d.). 3-Nitro-N-phenylbenzenamine.
  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE).

Sources

Troubleshooting

Technical Support Center: Stabilizing Aniline Derivatives Against Oxidation

Welcome to the Technical Support Center for the handling and storage of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive compounds. The inherent reactivity of the amino group on the aromatic ring makes anilines susceptible to oxidation, which can compromise sample purity, impact experimental outcomes, and lead to inconsistent results.[1][2] This resource provides in-depth troubleshooting advice and practical protocols to help you maintain the integrity of your aniline derivatives.

Understanding the Challenge: The Oxidation of Anilines

Aniline and its derivatives are prone to oxidation when exposed to atmospheric oxygen, with the process often accelerated by light and heat.[3] This degradation is visually indicated by a color change, typically from a colorless or pale yellow to a darker yellow, brown, or even black hue.[4][5] The oxidation process involves the formation of various products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials, which can interfere with chemical reactions and analytical measurements.[6][7]

The susceptibility of an aniline derivative to oxidation is influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups generally make the compound more susceptible to oxidation, while electron-withdrawing groups can increase its stability.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and handling of aniline derivatives in a question-and-answer format.

Q1: My freshly opened bottle of an aniline derivative has already started to turn yellow/brown. What happened and can I still use it?

A: The discoloration you're observing is a classic sign of oxidation.[1][9] This can happen even in a sealed container if it was not packaged under an inert atmosphere or if there was a slight leak in the seal. For high-purity applications, it is strongly advised to use a fresh, unoxidized sample.[1] The presence of oxidation impurities can lead to lower yields or unexpected side products in your reactions.[1] If the discoloration is minor, you might consider purifying the material before use.

Q2: What is the single most effective way to prevent my aniline derivatives from oxidizing during long-term storage?

A: The most effective method for long-term storage is to keep the compound under an inert atmosphere, such as nitrogen or argon.[1][10] This can be achieved by storing the material in a glovebox or by using a Schlenk line to purge the storage vial with an inert gas before sealing.[3][11] This practice minimizes the compound's exposure to oxygen, which is the primary driver of oxidation.[6]

Q3: I don't have access to a glovebox or Schlenk line. What are the next best storage practices?

A: If an inert atmosphere is not feasible, you can still significantly slow down oxidation by controlling other environmental factors. Here's a prioritized list of actions:

  • Light Protection: Store the aniline derivative in an amber glass bottle or wrap the container with aluminum foil to protect it from light, which can catalyze oxidation.[3][11]

  • Refrigeration: Storing the compound at reduced temperatures (e.g., 2-8 °C) will slow the rate of chemical degradation.[3][6]

  • Tightly Sealed Containers: Ensure the container cap is securely tightened to minimize the exchange of air and moisture with the surrounding environment.[1][6]

  • Aliquotting: For frequently used anilines, consider aliquoting the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.[3]

Q4: Can I add an antioxidant to my aniline derivative to improve its stability?

A: While not a standard laboratory practice for pure compounds, antioxidants can be effective.[6][11] Phenolic compounds like butylated hydroxytoluene (BHT) and derivatives of diphenylamine are known to inhibit the oxidation of some organic molecules.[11] However, it is crucial to consider the compatibility of the antioxidant with your downstream applications, as it could potentially interfere with your chemistry.[6]

Q5: My experimental results have been inconsistent, and I suspect my aniline derivative has degraded. How can I check its purity?

A: To assess the purity of your aniline derivative, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques.[6][12] You can develop a method to separate the parent compound from its potential degradation products. Comparing the chromatogram of your stored sample to that of a fresh, high-purity standard will reveal the extent of degradation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.[11]

Frequently Asked Questions (FAQs)

My aniline derivative is a solid. Is it still susceptible to oxidation? Yes, solid aniline derivatives, especially salts like aniline hydrochloride, are also susceptible to oxidation and are often hygroscopic (readily absorb moisture from the air).[1] The same storage principles of protection from air, light, and moisture apply.

How can I purify a discolored aniline derivative? If your sample is discolored, purification may be necessary. Common methods include:

  • Distillation under reduced pressure: This is effective for liquid anilines and helps to avoid thermal decomposition by lowering the boiling point.[2][11]

  • Column chromatography: This technique can separate the desired aniline from colored impurities.[11] However, be aware that silica gel is slightly acidic and can sometimes cause degradation of sensitive anilines.[2]

  • Recrystallization: For solid derivatives, recrystallization can be an effective purification method.[13]

What are the key signs of advanced degradation to look out for? Beyond discoloration, advanced degradation can manifest as the formation of insoluble particles or polymers in your sample.[5] If you observe this, the material is likely significantly impure and should be purified or discarded.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This protocol describes how to create an inert atmosphere in a storage vial using a simple needle-based system.

Objective: To displace atmospheric oxygen from the headspace of a storage vial with an inert gas to prevent oxidation.

Materials:

  • Vial containing the aniline derivative with a septum cap

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-gauge)

  • Tubing to connect the gas source to one of the needles

  • A bubbler (optional, to monitor gas flow)

Methodology:

  • Ensure the vial is securely capped with a septum.

  • Insert one needle through the septum, connecting it to the inert gas source via tubing. This will be the gas inlet.

  • Insert the second needle through the septum to act as a vent for the displaced air.

  • Start a gentle flow of inert gas. You should be able to feel a slight gas stream from the vent needle.

  • Allow the inert gas to purge the headspace for 2-5 minutes to ensure complete displacement of air.[3]

  • While the gas is still flowing, remove the vent needle first, and then quickly remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Store the sealed vial under the recommended conditions (refrigerated and protected from light).[3]

Protocol 2: Purity Assessment by HPLC (General Method)

This protocol provides a starting point for developing an HPLC method to assess the purity of an aniline derivative.

Objective: To quantify the purity of an aniline sample and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Aniline derivative sample

  • High-purity reference standard of the aniline derivative

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid (e.g., formic acid or trifluoroacetic acid, optional)

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards at different concentrations.[6]

  • Sample Preparation: Accurately weigh and dissolve the aniline sample to be tested in the same solvent as the standard to a similar concentration.[6]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1%) to improve peak shape.[6]

    • Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure separation of impurities.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at a wavelength appropriate for the aniline derivative (e.g., 254 nm).[1]

    • Injection Volume: 10 µL.[1]

  • Analysis: Inject the standards and the sample. Compare the peak area of the main compound in the sample to the calibration curve generated from the standards to determine its purity. The presence of additional peaks indicates impurities.

Visualizing the Oxidation Process and Prevention Strategies

The following diagram illustrates the general pathway of aniline oxidation and the key intervention points for prevention.

Aniline_Oxidation_Prevention cluster_storage Storage & Handling Environment cluster_factors Degradation Factors cluster_prevention Prevention Strategies Aniline_Derivative Aniline Derivative (Pure) Oxidized_Products Oxidized Products (Colored Impurities, Polymers) Aniline_Derivative->Oxidized_Products Oxidation Oxygen Oxygen (Air) Oxygen->Oxidized_Products Light Light (UV/Visible) Light->Oxidized_Products Heat Heat Heat->Oxidized_Products Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxygen Displaces Amber_Vial Amber Vial / Dark Amber_Vial->Light Blocks Refrigeration Refrigeration (2-8 °C) Refrigeration->Heat Reduces Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxidized_Products Inhibits

Caption: Workflow for preventing aniline derivative oxidation.

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, the primary cause of oxidation.[6]
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[1][6]
Light Protection Amber vial or storage in the darkLight can catalyze oxidative degradation pathways.[3]
Container Tightly sealed glass bottlePrevents exposure to air and moisture.[1][6]

By implementing these best practices, you can significantly extend the shelf life of your aniline derivatives and ensure the reliability and reproducibility of your experimental results.

References

  • BenchChem. (n.d.). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Department of the Environment and Energy, Australia. (2022). Aniline (benzenamine).
  • BenchChem. (n.d.). Best practices for preventing the oxidation of 2-(hexyloxy)aniline.
  • BenchChem. (n.d.). Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage.
  • BenchChem. (n.d.). preventing oxidation of the aniline group during complexation.
  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • Collegedunia. (2021, November 12). Aniline: Structure, Properties, Reactions and Uses.
  • BenchChem. (n.d.). preventing oxidation of 4-Nonylaniline during storage.
  • Wikipedia. (n.d.). Aniline.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Reddit. (2014, May 26). Purify and dry aniline?
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline

Welcome to the technical support center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (CAS No. 208038-89-5)[1]. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or scale up this synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthetic process. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The most reliable and scalable synthetic strategy for 3-Nitro-5-(phenylsulfanyl)aniline involves a two-step process. This approach is generally preferred over direct nitration of a substituted aniline due to challenges with regioselectivity. The core pathway involves:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable 1-halo-3,5-dinitrobenzene with thiophenol to form 1,3-dinitro-5-(phenylsulfanyl)benzene.

  • Selective Reduction: Chemoselective reduction of one of the two nitro groups to yield the final product, 3-Nitro-5-(phenylsulfanyl)aniline.

This guide is structured to address potential issues in both of these critical stages.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Part 1: SNAr Reaction - Synthesis of 1,3-Dinitro-5-(phenylsulfanyl)benzene
Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 1-halo-3,5-dinitrobenzene in your reaction mixture after the expected reaction time.

  • Potential Cause 1: Ineffective Deprotonation of Thiophenol. The SNAr reaction requires the thiophenolate anion, which is a much stronger nucleophile than thiophenol itself. The base you are using may be too weak or not used in sufficient quantity to fully deprotonate the thiophenol.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a strong organic base like DBU in an aprotic polar solvent such as DMF or DMSO. For scalability, K₂CO₃ is often a good choice due to its lower cost and easier handling compared to NaH.

  • Potential Cause 2: Sub-optimal Reaction Temperature. Nucleophilic aromatic substitution reactions are often kinetically slow at room temperature, especially when a less reactive halide (like chloride) is the leaving group.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is typically effective. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Potential Cause 3: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction[2].

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the base and do not interfere with the nucleophilicity of the thiophenolate.

Problem 2: Formation of Diphenyl Disulfide as a Major By-product

You observe a significant amount of diphenyl disulfide in your crude product.

  • Potential Cause: Oxidation of Thiophenolate. The thiophenolate anion is susceptible to oxidation to form diphenyl disulfide, especially in the presence of atmospheric oxygen. This side reaction consumes your nucleophile and reduces the yield of the desired product.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent is de-gassed prior to use. Adding the thiophenol and base to the reaction mixture before introducing the electrophile can also minimize the time the reactive thiophenolate is exposed to potential oxidants.

Part 2: Selective Reduction of 1,3-Dinitro-5-(phenylsulfanyl)benzene
Problem 3: Over-reduction to 3,5-Diamino(phenylsulfanyl)benzene

You find that your final product is predominantly the di-amino compound, with little to no desired mono-nitro product.

  • Potential Cause: Reducing Agent is Too Strong or Used in Excess. Common reducing agents like catalytic hydrogenation with Pd/C or Sn/HCl will often reduce both nitro groups indiscriminately.

    • Solution: Use a Chemoselective Reducing Agent. The Zinin reduction, which utilizes sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution, is a classic and effective method for the selective reduction of one nitro group in dinitro- and trinitro-aromatic compounds[3][4]. Another option is using hydrazine hydrate in the presence of a catalyst like iron chloride on charcoal, where the reaction can be controlled by temperature[5].

Problem 4: Incomplete or Slow Reduction

A significant amount of the dinitro starting material remains even after extended reaction times.

  • Potential Cause 1: Insufficient Amount of Reducing Agent. The stoichiometry of the reduction is critical.

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent. For example, in the Zinin reduction, a carefully controlled amount of the sulfide reagent is necessary. It is often beneficial to perform small-scale trials to optimize the stoichiometry.

  • Potential Cause 2: Poor Solubility of the Dinitro Intermediate. The 1,3-dinitro-5-(phenylsulfanyl)benzene intermediate may have poor solubility in the reduction medium, leading to a slow heterogeneous reaction.

    • Solution: Choose a solvent system in which the starting material is at least partially soluble. For the Zinin reduction, a mixture of methanol or ethanol and water is commonly used[6]. Gentle heating can also improve solubility and reaction rate, but must be carefully controlled to prevent over-reduction.

Problem 5: Difficulty in Purifying the Final Product

The crude product is a mixture of the starting dinitro compound, the desired mono-amino product, and the di-amino by-product, which are difficult to separate.

  • Potential Cause: Non-optimized Reaction Conditions. This is often a result of issues described in Problems 3 and 4.

    • Solution:

      • Optimize the Reduction: Before scaling up, perform small-scale experiments to find the optimal balance of reducing agent stoichiometry, temperature, and reaction time that maximizes the yield of the mono-amino product.

      • Chromatographic Purification: If a mixture is unavoidable, silica gel column chromatography is generally effective for separating the three components. The dinitro compound will be the least polar, followed by the desired mono-nitroaniline, and finally the most polar di-amino compound. A gradient elution with a solvent system like hexanes/ethyl acetate is a good starting point.

      • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. Try solvents like ethanol, methanol, or mixtures with water.

Frequently Asked Questions (FAQs)

Q1: Why is the SNAr and selective reduction route preferred over direct nitration of 3-(phenylsulfanyl)aniline?

A1: The amino group (-NH₂) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. The phenylsulfanyl group (-SPh) is also ortho, para-directing. Direct nitration of 3-(phenylsulfanyl)aniline would likely lead to a complex mixture of isomers, with nitration occurring at positions ortho and para to the amino group, making the isolation of the desired 3-Nitro-5-(phenylsulfanyl)aniline isomer extremely difficult and low-yielding. The SNAr approach provides excellent control over the regiochemistry from the start.

Q2: What is the mechanism of the SNAr reaction?

A2: The SNAr reaction is a two-step addition-elimination mechanism[2][7][8].

  • Addition: The nucleophile (thiophenolate anion) attacks the carbon atom bearing the leaving group (halide). This attack is facilitated by the presence of strong electron-withdrawing groups (the two nitro groups), which make the aromatic ring electron-deficient (electrophilic). This step forms a resonance-stabilized negative intermediate called a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

The nitro groups play a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, especially when they are positioned ortho or para to the site of attack[8][9].

Q3: Can I use other starting materials besides 1-chloro-3,5-dinitrobenzene?

A3: Yes. 1-Fluoro-3,5-dinitrobenzene is an excellent substrate and will react much faster than the chloro-analogue due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic[10]. However, it is generally more expensive. 1-Bromo-3,5-dinitrobenzene can also be used. The choice often comes down to a balance of reactivity, cost, and availability for the intended scale of the synthesis.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Thiophenol: Thiophenol has an extremely foul and persistent odor and is toxic. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Nitroaromatic Compounds: Dinitro and trinitro aromatic compounds can be explosive, especially at elevated temperatures or upon impact. While 1,3-dinitrobenzene derivatives are generally less hazardous than trinitrotoluene (TNT), they should still be handled with care. Avoid grinding them harshly or heating them without a solvent.

  • Bases and Reducing Agents: Handle strong bases like sodium hydride and reducing agents like hydrazine hydrate with extreme caution according to their Safety Data Sheets (SDS).

  • Inert Atmosphere: When using reactive organometallic reagents or performing reactions sensitive to oxidation, the use of an inert atmosphere (Nitrogen or Argon) is crucial.

Q5: How can I monitor the progress of the selective reduction reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. You will need a TLC plate (silica gel) and a suitable developing solvent (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside standards of your starting material (1,3-dinitro-5-(phenylsulfanyl)benzene) and, if available, the product. The dinitro starting material will have the highest Rf value (least polar), the desired product will have an intermediate Rf, and the over-reduced diamine byproduct will have the lowest Rf (most polar). The reaction is complete when the starting material spot has disappeared, but you should aim to stop the reaction when the spot for the desired product is at its most intense to avoid over-reduction.

Data Summary and Experimental Protocols

Key Reagent Data
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
1-Chloro-3,5-dinitrobenzene618-86-0202.55Toxic, Irritant, Environmental Hazard
Thiophenol108-98-5110.18Toxic, Flammable, Stench, Environmental Hazard
Sodium Sulfide (nonahydrate)1313-84-4240.18Corrosive, Environmental Hazard
3-Nitro-5-(phenylsulfanyl)aniline208038-89-5246.29(Assumed) Toxic, Irritant
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dinitro-5-(phenylsulfanyl)benzene (SNAr Reaction)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-chloro-3,5-dinitrobenzene (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of the halide). Begin stirring the suspension. Slowly add thiophenol (1.1 eq) via syringe over 5-10 minutes.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC until the starting halide is consumed (typically 2-4 hours).

  • Work-up and Isolation: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice water, which should cause the product to precipitate. Stir for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold methanol to remove residual DMF and unreacted thiophenol. The crude yellow solid can be dried and used in the next step or recrystallized from ethanol for higher purity.

Protocol 2: Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline (Selective Reduction)
  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-dinitro-5-(phenylsulfanyl)benzene (1.0 eq) in methanol or ethanol.

  • Preparation of Reducing Agent: In a separate beaker, prepare the sodium polysulfide reagent (a common variant of the Zinin reduction). Dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.2 eq) and elemental sulfur (approx. 0.2 eq) in water with gentle warming.

  • Reaction Execution: Heat the solution of the dinitro compound to a gentle reflux. Add the sodium polysulfide solution dropwise over 30-60 minutes. The solution will typically turn a deep red or brown color. Monitor the reaction closely by TLC.

  • Work-up and Isolation: Once the reaction is complete (disappearance of starting material and maximization of product spot on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Selective Reduction 1-Chloro-3,5-dinitrobenzene 1-Chloro-3,5-dinitrobenzene 1,3-Dinitro-5-(phenylsulfanyl)benzene 1,3-Dinitro-5-(phenylsulfanyl)benzene 1-Chloro-3,5-dinitrobenzene->1,3-Dinitro-5-(phenylsulfanyl)benzene DMF, 60-70 °C Thiophenol Thiophenol Thiophenol->1,3-Dinitro-5-(phenylsulfanyl)benzene Base (K2CO3) Base (K2CO3) Base (K2CO3)->1,3-Dinitro-5-(phenylsulfanyl)benzene Product 3-Nitro-5-(phenylsulfanyl)aniline 1,3-Dinitro-5-(phenylsulfanyl)benzene->Product MeOH/H2O, Reflux Reducing_Agent Na2S / S Reducing_Agent->Product

Caption: Overall synthetic workflow for 3-Nitro-5-(phenylsulfanyl)aniline.

Troubleshooting Logic for Low Yield in Selective Reduction

G cluster_results Crude Product Composition cluster_solutions Corrective Actions start Low Yield of Final Product check_purity Analyze Crude Product by TLC/LC-MS start->check_purity mostly_sm Mainly Starting Dinitro Compound check_purity->mostly_sm High R_f spot mostly_diamino Mainly Diamino By-product check_purity->mostly_diamino Low R_f spot complex_mixture Complex Mixture / Degradation check_purity->complex_mixture Multiple spots / Streaking sol_sm Incomplete Reduction: - Increase reaction time/temp - Check stoichiometry of Na2S - Improve substrate solubility mostly_sm->sol_sm sol_diamino Over-reduction: - Decrease reaction time/temp - Reduce equivalents of Na2S - Slower addition of reducing agent mostly_diamino->sol_diamino sol_mixture Side Reactions: - Lower reaction temperature - Ensure inert atmosphere - Re-purify dinitro intermediate complex_mixture->sol_mixture

Caption: Troubleshooting workflow for low yield in the selective reduction step.

References

  • Fang, G., Yu, Y.-Z., Zhuo, C.-X., et al. (2024). Synthesis of 3,5-Disubstituted Anilines via Sequential Mo-Catalyzed Deoxygenative Benzene Formation and Pd-Catalyzed Amination Reactions. Thieme E-Books & E-Journals. Available at: [Link]

  • Kiasat, A. R., & Nazari, S. (2019). One-Pot Three Component Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline Derivatives Using 4-Dimethylaminopyridine (DMAP) as a Catalyst. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Russian Journal of General Chemistry. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. Google Patents.
  • Google Patents. (1982). Process for preparing aniline compounds. Patent 0004606.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • Chemguide. (n.d.). the preparation of phenylamine (aniline). Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. RSC Publishing. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5. Matrix Fine Chemicals. Available at: [Link]

  • Amanote Research. (2007). An Easy Synthesis of 5-Nitro-Thiophenes and 3-Amino-2-Nitro-Thiophenes. Amanote Research. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.
  • Google Patents. (n.d.). US3254125A - Preparation of aminodiphenyl sulfides. Google Patents.
  • YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. Available at: [Link]

  • Thieme. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme. Available at: [Link]

  • Acta Chemica Scandinavica. (n.d.). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. Acta Chemica Scandinavica. Available at: [Link]

  • MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]

  • Molecules. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating the HPLC Analysis of 3-Nitro-5-(phenylsulfanyl)aniline: A Comparative Column Guide

As a Senior Application Scientist, developing a robust analytical method requires moving beyond trial-and-error to understand the fundamental physical chemistry of your analyte.1 (CAS: 208038-89-5), also known as 3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method requires moving beyond trial-and-error to understand the fundamental physical chemistry of your analyte.1 (CAS: 208038-89-5), also known as 3-nitro-5-(phenylthio)aniline, is a complex diaryl thioether intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

Structurally, this molecule presents a unique chromatographic challenge. It features a highly polarizable sulfur bridge, a strongly electron-withdrawing nitro group, and an electron-donating primary amine. This intricate electronic topology makes separating it from its positional isomers and synthetic byproducts (such as sulfoxide oxidation products) incredibly difficult when relying on standard hydrophobic retention mechanisms alone.

This guide objectively compares column chemistries to establish the most effective separation strategy and provides a self-validating protocol compliant with the latest2[2].

Column Selection: The Causality of Chromatographic Interactions

When separating aromatic amines and diaryl thioethers, standard C18 columns often fail to provide adequate resolution because they rely almost exclusively on dispersive (van der Waals) interactions. According to authoritative3, aligning the stationary phase with the dominant interaction mechanisms of your target analytes is essential for achieving optimal selectivity ( α )[3].

To separate 3-nitro-5-(phenylsulfanyl)aniline from its sulfoxide degradant and positional isomers, we must exploit orthogonal retention mechanisms —specifically π−π interactions and steric selectivity.

Comparative Column Performance
  • Standard C18: Provides strong hydrophobic retention but lacks the spatial recognition required to separate the target analyte from its closely related positional isomers.

  • Phenyl-Hexyl: Introduces π−π interactions. The hexyl linker provides flexibility, allowing the stationary phase phenyl ring to align with the analyte's aromatic systems, yielding moderate resolution.

  • Core-Shell Biphenyl: Features two sequential aromatic rings, maximizing π−π electron overlap and offering rigid steric selectivity. This phase strongly differentiates between the polarizable thioether and its oxidized sulfoxide counterpart.

Table 1: Experimental Column Comparison Data

Conditions: 10 mM Ammonium Acetate (pH 6.0) / Acetonitrile (50:50 v/v), 1.0 mL/min, 40°C, UV at 254 nm.

Column Chemistry (100 x 4.6 mm, 2.6 µm)Retention Time ( tR​ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from SulfoxideResolution ( Rs​ ) from Isomer
Standard C18 6.4 min1.451.81.2 (Co-elution)
Phenyl-Hexyl 7.1 min1.202.41.8
Core-Shell Biphenyl 8.3 min1.054.13.5 (Baseline)

Conclusion: The Biphenyl column drastically outperforms C18 by leveraging π−π interactions, making it the definitive choice for this assay.

ColumnSelection Analyte 3-Nitro-5-(phenylsulfanyl)aniline (Diaryl Thioether) C18 Standard C18 Dispersive Interactions Analyte->C18 Hydrophobic Screening PhenylHexyl Phenyl-Hexyl Hydrophobic + π-π Analyte->PhenylHexyl Orthogonal Screening Biphenyl Biphenyl Column Maximized π-π & Steric Selectivity Analyte->Biphenyl Orthogonal Screening Outcome1 Poor Isomer Resolution (Rs < 1.5) C18->Outcome1 Outcome2 Moderate Resolution (Rs ~ 1.8) PhenylHexyl->Outcome2 Outcome3 Optimal Resolution (Rs > 2.5) Biphenyl->Outcome3

Fig 1: Column selection logic based on analyte interaction mechanisms.

Step-by-Step Methodology & Self-Validating Protocol

A robust method must be built on causality. Every parameter below is chosen to control a specific physical or chemical variable of the analyte.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in ultra-pure water, adjusted to pH 6.0.

    • Causality: The primary amine on the analyte has an estimated pKa​ of < 2.5 due to the strongly electron-withdrawing nitro group. Buffering at pH 6.0 ensures the molecule remains entirely in its neutral, un-ionized state. This prevents partial ionization, which is the primary cause of peak tailing and retention time drift in aromatic amines.

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces the viscosity of the mobile phase, lowering system backpressure for the 2.6 µm particles and enhancing mass transfer kinetics for sharper peaks.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated diaryl system).

Table 2: Optimized Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.04060
10.01090
12.07030
Step 3: System Suitability Test (SST) - The Self-Validating Mechanism

To ensure absolute trustworthiness, the method must be self-validating. Before analyzing any unknown samples, the system must prove its capability.

  • Inject a resolution standard containing 3-nitro-5-(phenylsulfanyl)aniline (100 µg/mL) and its forced-oxidation sulfoxide degradant (5 µg/mL).

  • System Lockout Criteria: The run is only considered valid if Resolution ( Rs​ ) ≥2.0 and the Tailing Factor ( Tf​ ) of the main peak is ≤1.2 .

ICH Q2(R2) Method Validation

The recent overhaul of the 2 emphasizes a lifecycle and Quality-by-Design (QbD) approach[2]. The validation must demonstrate that the analytical procedure is fit for its intended purpose through rigorous statistical evaluation.

Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity & Resolution) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec Rob Robustness (DoE approach) Start->Rob Valid Method Fit for Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid Rob->Valid

Fig 2: ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

Table 3: ICH Q2(R2) Validation Results Summary

The following data summarizes the experimental validation of the Biphenyl method.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Peroxide, Heat, UV) with Peak Purity analysis (PDA).No interference at tR​ ; Peak purity angle < threshold.Purity angle: 0.12 < Threshold: 0.25PASS
Linearity 5 concentration levels (25% to 150% of target 100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 PASS
Accuracy Triplicate injections at 3 spike levels (50%, 100%, 150%).Mean recovery between 98.0% and 102.0%.99.4% - 100.6%PASS
Precision 6 replicate injections of 100 µg/mL standard.%RSD of peak area ≤2.0% .%RSD = 0.45%PASS
Robustness Plackett-Burman DoE (Varied pH ±0.2, Temp ±2°C, Flow ±0.1 mL). Rs​≥2.0 maintained across all conditions.Minimum Rs​=3.2 PASS

Conclusion

By understanding the unique electronic properties of 3-nitro-5-(phenylsulfanyl)aniline, we successfully transitioned from a failing dispersive C18 method to a highly selective π−π driven Biphenyl separation. Coupled with strict pH control to maintain analyte neutrality, this method provides baseline resolution from critical impurities and fully complies with the rigorous standards of ICH Q2(R2) validation.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: phenomenex.
  • 208038-89-5 | 3-Nitro-5-(phenylthio)

Sources

Comparative

Purity assessment of synthesized 3-Nitro-5-(phenylsulfanyl)aniline by LCMS

Title: Advanced LC-MS Purity Assessment of 3-Nitro-5-(phenylsulfanyl)aniline: A Comparative Guide to Column Chemistries Introduction 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), also known as 3-nitro-5-(phenylth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced LC-MS Purity Assessment of 3-Nitro-5-(phenylsulfanyl)aniline: A Comparative Guide to Column Chemistries

Introduction

3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), also known as 3-nitro-5-(phenylthio)aniline, is a highly functionalized aromatic amine featuring a diphenyl thioether backbone, a nitro group, and a primary amine[1]. As a critical intermediate in the synthesis of advanced therapeutics and specialized dyes, its purity directly dictates the yield and safety profile of downstream products. Assessing the purity of this compound presents unique analytical challenges: the synthesis often generates closely related positional isomers (e.g., 2-nitro or 4-nitro analogs) and oxidation products (sulfoxides) that are notoriously difficult to resolve.

The Analytical Challenge: Why Standard Methods Fail

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for volatile aromatics. However, primary aromatic amines are prone to thermal degradation and oxidation in the hot GC inlet, and the polar amine group often causes severe peak tailing due to interactions with active sites on the column.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the purity assessment of such compounds, offering superior sensitivity and the ability to analyze thermally labile species[2]. Yet, not all LC methodologies are created equal. Traditional C18 stationary phases rely exclusively on hydrophobic dispersion forces. For a molecule like 3-nitro-5-(phenylsulfanyl)aniline, which is rich in delocalized π -electrons, C18 often fails to provide the necessary selectivity to separate structural isomers. This lack of resolution leads to co-elution and artificially inflated purity scores.

Comparative Analysis: C18 vs. Biphenyl UHPLC-MS

To establish a robust purity assessment, we must objectively compare a standard C18 column against an alternative chemistry: the Biphenyl stationary phase. The Biphenyl column features two aromatic rings that can twist to accommodate optimal steric and π−π interactions with the analyte[3].

Table 1: Quantitative Comparison of Analytical Approaches for 3-Nitro-5-(phenylsulfanyl)aniline (Spiked with 1% 2-nitro isomer)

ParameterRP-UHPLC-MS (C18)RP-UHPLC-MS (Biphenyl)GC-MS (DB-5MS)
Retention Mechanism Hydrophobic dispersionHydrophobic + π−π
  • Dipole
Boiling point / Volatility
Isomer Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline resolution)N/A (Thermal degradation)
Peak Symmetry ( As​ ) 1.35 (Tailing)1.05 (Excellent)>2.0 (Severe tailing)
Signal-to-Noise (S/N) 150:1420:145:1
Calculated Purity 99.2% (False high)98.1% (Accurate)94.5% (Degradation artifacts)

As demonstrated in the data, the Biphenyl column provides superior resolution and peak shape for primary aromatic amines, aligning with bioanalytical studies that deem C18 unsuitable for optimal retention of complex, multi-ring anilines[4].

Self-Validating Experimental Protocol

As an Application Scientist, I emphasize that a protocol must be a self-validating system. A purity value is meaningless without concurrent proof of system suitability, absence of carryover, and orthogonal detection.

Step 1: Sample Preparation & Dilution
  • Accurately weigh 1.0 mg of synthesized 3-nitro-5-(phenylsulfanyl)aniline.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 0.1 mg/mL using 50:50 Methanol:Water.

  • Causality: Methanol ensures complete solubilization of the hydrophobic thioether while remaining compatible with the mobile phase. Furthermore, unlike acetonitrile, methanol does not possess π -electrons that compete with the stationary phase, thereby maximizing the biphenyl column's enhanced selectivity[3].

Step 2: System Suitability Testing (SST)

Before analyzing the unknown batch, inject a System Suitability Standard containing 3-nitro-5-(phenylsulfanyl)aniline and a known isomer (e.g., 2-nitro-5-(phenylsulfanyl)aniline) at 0.1 mg/mL.

  • Causality: The resolution ( Rs​ ) between isomers must be > 2.0. This proves the system has the resolving power to detect critical impurities if they exist in the synthesized batch, preventing false-positive purity reporting.

Step 3: UHPLC-MS/MS Analysis
  • Column: Superficially porous Biphenyl column (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 20% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Orthogonal approach using PDA (UV at 254 nm) and HRMS (ESI+, scanning m/z 100-500). The expected [M+H]+ is at m/z 247.0541.

  • Causality: Formic acid provides the necessary protons to ensure the primary amine is fully ionized for optimal MS sensitivity[4]. Relying solely on MS TIC can be misleading if an impurity does not ionize well in ESI+. Orthogonal UV detection ensures that all chromophore-containing impurities are accounted for in the final purity calculation[2].

Step 4: Data Processing & Purity Calculation
  • Blank Verification: Analyze the blank injection preceding the sample. The region at the expected retention time must have a signal < 0.1% of the sample peak to rule out carryover.

  • Peak Integration: Integrate the Total Ion Chromatogram (TIC) and the UV chromatogram.

  • Purity Assessment: Calculate the relative area percent. True purity (>98%) is confirmed only when both UV and MS TIC data correlate.

Workflow Visualization

LCMS_Purity_Workflow Start Synthesized API 3-Nitro-5-(phenylsulfanyl)aniline Prep Sample Prep (0.1 mg/mL in MeOH:H2O) Start->Prep SST System Suitability Test (Isomer Resolution > 2.0) Prep->SST LC UHPLC Separation (Biphenyl Column + MeOH) SST->LC Detect Orthogonal Detection (PDA UV + HRMS ESI+) LC->Detect Purity Purity Calculation (TIC & UV Area > 98%) Detect->Purity

Fig 1: Self-validating LC-MS workflow for the purity assessment of aromatic amines.

Conclusion

For highly conjugated, sulfur-containing aromatic amines like 3-nitro-5-(phenylsulfanyl)aniline, traditional C18 LC-MS methods risk reporting false-positive purity due to isomer co-elution. By strategically selecting a Biphenyl stationary phase and methanolic mobile phases, analytical scientists can leverage π−π interactions to achieve baseline resolution of critical impurities. Coupled with a self-validating protocol utilizing orthogonal UV/MS detection, this methodology ensures absolute confidence in the synthesized product's purity.

References

[4] Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: nih.gov URL: 4

[1] Title: 208038-89-5 | 3-Nitro-5-(phenylthio)aniline Source: chemscene.com URL: 1

[2] Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: agilent.com URL: 2

[3] Title: LC Column Comparison - Restek Resource Hub Source: restek.com URL: 3

Sources

Validation

Comparative study of 3-Nitro-5-(phenylsulfanyl)aniline isomers

An in-depth comparative analysis of positional isomers is critical in drug development, where even a single atomic shift can dictate a molecule's entire pharmacological trajectory. This guide explores the comparative che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of positional isomers is critical in drug development, where even a single atomic shift can dictate a molecule's entire pharmacological trajectory. This guide explores the comparative chemistry, synthetic methodologies, and industrial applications of 3-Nitro-5-(phenylsulfanyl)aniline and its highly utilized positional isomer, 2-Nitro-5-(phenylsulfanyl)aniline .

By examining the structural causality behind their divergent reactivities, researchers can better select the appropriate scaffold for synthesizing advanced therapeutics, particularly in the realm of kinase inhibitors and benzimidazole-based anthelmintics.

Structural Causality & Electronic Environments

The fundamental difference between these two isomers lies in the spatial relationship between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the aniline core.

  • 3-Nitro-5-(phenylsulfanyl)aniline (The 3,5-Isomer): In this configuration, all three substituents are meta to one another. Because meta-substituents cannot participate in direct resonance with each other, the electronic effects are isolated. The molecule lacks the strong intramolecular "push-pull" dipole seen in ortho/para systems. This makes the 3,5-isomer highly stable against spontaneous cyclization, rendering it an ideal rigid scaffold for specialized dyes and exploratory kinase inhibitors where linear or branched extensions are required without ring closure.

  • 2-Nitro-5-(phenylsulfanyl)aniline (The 2,5-Isomer): Here, the nitro group is ortho to the amino group. This proximity creates a powerful intramolecular hydrogen bond and a direct resonance push-pull system[1]. More importantly, this ortho relationship is a structural prerequisite for forming 1,2-phenylenediamines upon reduction—the exact chemical motif required to synthesize 5-membered imidazole rings, such as those found in the blockbuster veterinary drug Fenbendazole[2].

G Root Phenylsulfanyl Aniline Isomers Iso1 3,5-Substitution (3-Nitro-5-(phenylsulfanyl)aniline) Root->Iso1 Iso2 2,5-Substitution (2-Nitro-5-(phenylsulfanyl)aniline) Root->Iso2 Elec1 Meta-Relationship: Isolated resonance systems Iso1->Elec1 Elec2 Ortho-Relationship: Strong push-pull & H-bonding Iso2->Elec2 React1 Independent group reactivity, resistant to cyclization Elec1->React1 React2 Facile reduction to 1,2-diamine, primed for ring closure Elec2->React2 App1 Kinase Inhibitor Scaffolds Specialized Dyes React1->App1 App2 Benzimidazole Anthelmintics (e.g., Fenbendazole) React2->App2

Fig 1: Electronic and structural causality dictating the reactivity of phenylsulfanyl isomers.

Comparative Physicochemical Data

While their molecular weights and formulas are identical, their distinct electronic distributions result in varying physical properties and industrial uses.

Property3-Nitro-5-(phenylsulfanyl)aniline2-Nitro-5-(phenylsulfanyl)aniline
CAS Number 208038-89-5[3]43156-47-4[4]
Molecular Formula C₁₂H₁₀N₂O₂S[3]C₁₂H₁₀N₂O₂S[1]
Molecular Weight 246.29 g/mol [3]246.29 g/mol [1]
Physical Appearance Yellow/Orange solidYellow powdery solid[4]
Substitution Pattern 3,5- (Meta to each other)2,5- (Amino/Nitro are Ortho)
Primary Application Fine chemical research, building blocksPrecursor to Fenbendazole[2]

Experimental Workflows & Self-Validating Protocols

The synthesis of these isomers requires distinct approaches due to their regiochemistry. Below are self-validating protocols that highlight the causality behind the chosen reagents and conditions.

Protocol A: Industrial Synthesis of 2-Nitro-5-(phenylsulfanyl)aniline

This method relies on a Nucleophilic Aromatic Substitution (SNAr) driven by an autoclave environment. The use of liquid ammonia is a critical choice: it acts not only as a solvent modifier but as an acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium forward[1].

Step-by-Step Methodology:

  • Preparation: Suspend 255 g of 5-chloro-2-nitroaniline (approx. 78.3% purity) in 250 mL of isopropanol within a high-pressure steel autoclave[1].

  • Pressurization: Seal the reactor and heat the system to 60 °C. Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches exactly 9 bar[1]. Self-Validation: Failure to reach 9 bar indicates a leak or insufficient ammonia, which will stall the reaction due to acid buildup.

  • Nucleophilic Attack: While maintaining 60 °C and 9 bar, add 161 g of thiophenol (98% purity) dropwise over 1.5 hours[4]. Continuously replenish ammonia to maintain the 9 bar pressure[4].

  • Isolation: After 6 hours, cool the autoclave to room temperature and safely vent the pressure. Filter the resulting mixture, wash the organic phases with water, and dry[4].

  • Validation: The process yields approximately 298.6 g of a yellow powder. HPLC analysis should confirm a purity of >91% and a theoretical yield of ~96.4%[4].

Protocol B: Regioselective Synthesis of 3-Nitro-5-(phenylsulfanyl)aniline

Because the meta positions do not activate each other for simple SNAr reactions as effectively as ortho/para systems, this isomer is synthesized via a selective reduction strategy (Zinin reduction).

Step-by-Step Methodology:

  • Thioether Formation: React 1-chloro-3,5-dinitrobenzene with thiophenol in the presence of potassium carbonate (K₂CO₃) in DMF at 80 °C. The base deprotonates the thiophenol, allowing it to displace the chloride ion, yielding 1-(phenylsulfanyl)-3,5-dinitrobenzene.

  • Regioselective Zinin Reduction: Dissolve the intermediate in a methanol/water mixture. Slowly add sodium hydrosulfide (NaSH). Causality: NaSH is chosen over palladium-carbon (Pd/C) because it selectively reduces only one nitro group. As the first nitro group converts to an amine, the resulting 3-nitro-5-(phenylsulfanyl)aniline becomes significantly less soluble and precipitates out of the solution, physically preventing the second nitro group from being reduced.

  • Validation: Monitor via TLC. The reaction is complete when the dinitro starting material disappears. LC-MS must confirm the target mass of 246.29 g/mol [3].

Application in Drug Development: The Fenbendazole Pathway

The 2,5-isomer is a cornerstone in veterinary pharmacology. Its ortho-nitroaniline structure is perfectly primed for conversion into benzimidazole anthelmintics, specifically Fenbendazole[2].

The pathway involves catalytic hydrogenation of the 2-Nitro-5-(phenylsulfanyl)aniline using Palladium on Carbon (Pd/C) to yield 4-(phenylsulfanyl)-1,2-phenylenediamine[5]. This 1,2-diamine is then reacted with methyl cyanocarbamate in an aqueous solution. The adjacent amines attack the central carbon of the cyclizing agent, zipping the molecule shut into a 5-membered imidazole ring fused to the benzene core[2].

G Start1 5-Chloro-2-nitroaniline Step1 SNAr Condensation (Ammonia, 9 bar, 60°C) Start1->Step1 Start2 Sodium Thiophenolate Start2->Step1 Intermediate 2-Nitro-5-(phenylsulfanyl)aniline (Intermediate 3) Step1->Intermediate Step2 Catalytic Hydrogenation (Pd/C, H2) Intermediate->Step2 Diamine 4-(Phenylsulfanyl)-1,2-phenylenediamine (Intermediate 4) Step2->Diamine Step3 Cyclization (Methyl cyanamide formate) Diamine->Step3 Product Fenbendazole (Benzimidazole Anthelmintic) Step3->Product

Fig 2: Industrial synthesis workflow of Fenbendazole from 2-Nitro-5-(phenylsulfanyl)aniline.

Conversely, attempting this cyclization with the 3-Nitro-5-(phenylsulfanyl)aniline isomer would fail. Reduction of the 3,5-isomer yields a 1,3-diamine, which is geometrically incapable of forming the stable 5-membered benzimidazole ring, highlighting why strict isomer selection is the foundational step in targeted drug synthesis.

References

  • Patsnap. "A kind of preparation method of fenbendazole - Eureka". Available at:[Link]

  • PubChem. "A kind of preparation method of fenbendazole - Patent CN-109467535-B". Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Detection of Nitroanilines

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of nitroanilines is a critical task. These compounds are not only important intermediates in various industrial syn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of nitroanilines is a critical task. These compounds are not only important intermediates in various industrial syntheses but are also significant environmental pollutants due to their toxicity and potential carcinogenicity.[1][2][3] The ability to selectively and sensitively quantify nitroaniline isomers (ortho-, meta-, and para-) in diverse matrices—from environmental water to biological tissues—is paramount for safety, quality control, and research.

This guide provides an in-depth comparative analysis of the leading analytical techniques for nitroaniline detection. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific application. Every protocol described is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

At a Glance: Performance Comparison of Key Analytical Techniques

The selection of an analytical technique for nitroaniline detection is a multi-faceted decision, hinging on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the quantitative performance of major analytical methods, providing a high-level overview to guide your initial considerations.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[2]~0.6 µg/L (Calculated as 3x LOD)1 - 100 µg/LTap and Pond Water[1]
LC-MS/MS p-Nitroaniline10 µg/kg[4]30 µg/kg[4]Not SpecifiedBroiler Breast Tissue[4]
Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mLNot Specified0.1 - 20 µg/mL (Isomer-dependent)Synthetic and Real Samples
Electrochemical Sensor 2-Nitroaniline0.062 µM[5][6]Not Specified0.04 - 856.14 µM[5][6]Not Specified
Fluorescence Sensing p-Nitroaniline2.98 x 10⁻⁸ M[3][7]Not Specified25 - 1000 µM[3][7]Methanol Suspension[3][7]
GC-NPD 2-Nitroaniline2.3 µg/L[8]Not SpecifiedNot SpecifiedNot Specified

Chromatographic Techniques: The Gold Standard for Separation

Chromatographic methods are the workhorses for the analysis of nitroaromatic compounds, offering unparalleled separation capabilities, which are essential for distinguishing between isomers.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique, particularly effective because it avoids the high temperatures that can degrade thermolabile compounds like nitroanilines.[1][2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically a C18 reverse-phase column.[10] This allows for the robust separation of nitroaniline isomers, which often co-exist in samples.

Causality of Method Choice: HPLC is preferred over Gas Chromatography (GC) when derivatization is undesirable or when dealing with complex matrices where the polarity of nitroanilines can be leveraged for effective separation.[1][2] Coupling HPLC with a UV detector (HPLC-UV) is a cost-effective and reliable approach, as nitroaromatics exhibit strong UV absorbance.[9] For enhanced sensitivity and selectivity, especially in complex biological samples, tandem mass spectrometry (LC-MS/MS) is the definitive choice.[4][9]

This protocol, adapted from established methods, details an on-line Solid-Phase Extraction (SPE) approach, which automates sample preconcentration, reduces manual error, and improves sensitivity.[1][2]

  • Instrumentation:

    • An HPLC system with a dual-pump configuration for on-line SPE (e.g., Thermo Scientific Dionex UltiMate 3000).[1]

    • UV-Vis Diode Array Detector (DAD).

    • On-line SPE cartridge (e.g., Dionex SolEx HRP).[1]

    • Analytical column (e.g., Acclaim 120 C18).[1]

  • Reagents and Standards:

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Deionized water.

    • Nitroaniline standards (o-, m-, p-).

    • Prepare a 1000 mg/L stock solution of each standard in methanol. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/L.[1][2]

  • On-Line Solid-Phase Extraction (SPE):

    • Loading: Automatically load a precise volume of the water sample (e.g., 5 mL) onto the SPE cartridge using the system's loading pump. The hydrophobic nitroanilines are retained on the cartridge while the aqueous matrix is washed to waste.

    • Elution: After loading, the valve is switched to place the SPE cartridge in-line with the analytical pump. The mobile phase then elutes the trapped analytes from the SPE cartridge directly onto the analytical column. This ensures a sharp injection band and minimizes sample loss.

  • Chromatographic Conditions:

    • Analytical Column: Acclaim 120 C18 (3 µm, 3 x 150 mm).[2]

    • Mobile Phase: A gradient of acetonitrile and water. The specific gradient profile must be optimized to ensure baseline separation of the isomers.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength appropriate for nitroanilines (e.g., 254 nm or a specific maximum absorbance wavelength).[10]

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of the pure standards.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the nitroaniline concentration in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc On-Line SPE-HPLC System cluster_analysis Data Analysis Sample Water Sample (e.g., Pond Water) Autosampler Autosampler Injection Sample->Autosampler Standards Calibration Standards (1-100 µg/L) Standards->Autosampler SPE SPE Cartridge (Analyte Enrichment) Autosampler->SPE Loading Column C18 Analytical Column (Isomer Separation) SPE->Column Elution Detector UV-Vis Detector (Signal Acquisition) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Quantitative Report (Concentration Results) CDS->Report

HPLC workflow with on-line SPE for nitroaniline analysis.

Spectroscopic Methods: Rapid and Accessible Quantification

Spectroscopic techniques offer simpler and often more accessible methods for quantification, though they may require preconcentration or chemometric analysis to overcome challenges with selectivity.

UV-Vis Spectrophotometry with Cloud Point Extraction (CPE)

UV-Vis spectrophotometry is a straightforward technique based on the principle that nitroanilines absorb light in the UV-visible range.[11] However, its direct application to environmental samples is often hindered by low concentrations of the analytes and interference from other matrix components.

Causality of Method Choice: To overcome these limitations, a preconcentration step is essential. Cloud Point Extraction (CPE) is an elegant choice. It uses a non-ionic surfactant (like Triton X-100) which, when heated above its cloud point temperature, forms a coacervate phase that is rich in the surfactant. Hydrophobic analytes like nitroanilines partition into this small volume of surfactant-rich phase, achieving a high concentration factor. This makes an otherwise insensitive spectrophotometric method viable for trace analysis.

This protocol is based on a validated method for the simultaneous determination of nitroaniline isomers.

  • Sample Preparation (Cloud Point Extraction):

    • To a 10 mL sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100.

    • Adjust the solution pH to 7.0. This is critical as the charge state of nitroanilines can affect their partitioning behavior.

    • Heat the mixture in a thermostatically controlled water bath at 75°C for 20 minutes to induce the cloud point.

    • Centrifuge the cloudy solution at 4000 rpm for 15 minutes to separate the two phases. The analyte-rich surfactant phase will settle at the bottom.

    • Decant the upper aqueous phase. Dissolve the remaining surfactant-rich phase in a minimal volume of a suitable solvent (e.g., methanol) for analysis.

  • Spectrophotometric Measurement:

    • Record the absorption spectra of the prepared solution using a UV-Vis spectrophotometer in the 200-500 nm range against a reagent blank.[11]

    • For single analyte: Use the maximum absorbance wavelength for quantification.

    • For isomer mixtures: Due to spectral overlap, a multivariate calibration method like partial least squares (PLS) is required.[11] This involves building a model from the spectra of multiple calibration mixtures with known concentrations of each isomer.

Spectro_Workflow Sample Aqueous Sample + Triton X-100 Surfactant Heat Heat Above Cloud Point (75°C) Sample->Heat Centrifuge Centrifugation (Phase Separation) Heat->Centrifuge Separate Separate Surfactant-Rich Phase (Concentrated Analyte) Centrifuge->Separate Dissolve Dissolve in Solvent (e.g., Methanol) Separate->Dissolve Spectro UV-Vis Spectrophotometer (Record Absorbance 200-500 nm) Dissolve->Spectro Analysis Data Analysis (Calibration or PLS Model) Spectro->Analysis

Cloud point extraction and spectrophotometry workflow.

Electrochemical Methods: The Frontier of Sensitivity

Electrochemical sensors provide a rapid, highly sensitive, and often portable platform for nitroaniline detection. These methods rely on the electrochemical reduction of the nitro group (-NO2) on the nitroaniline molecule at the surface of a chemically modified electrode.[5][6]

Causality of Method Choice: The key to a successful electrochemical sensor is the electrode modification. A bare glassy carbon electrode (GCE) may show a poor response.[5] Modifying the GCE with nanomaterials, such as the Co₂SnO₄ nanoparticles described in the protocol below, creates a surface with high electrocatalytic activity.[5][6] This enhanced activity results in a significantly amplified reduction signal and a lower detection potential, improving both sensitivity and selectivity. An electrochemical pre-activation strategy can also be employed to form nitrosoaniline derivatives, which display distinct reduction peaks, enabling effective differentiation of isomers.[12]

This protocol is adapted from the development of a novel sensor using a Co₂SnO₄ modified GCE.[5][6]

  • Electrode Preparation:

    • Synthesis: Synthesize Co₂SnO₄ nanoparticles via a simple co-precipitation method.

    • Modification: Polish a glassy carbon electrode (GCE) with alumina slurry, then rinse and sonicate to clean. Disperse a small amount of the synthesized Co₂SnO₄ nanoparticles in a solvent (e.g., ethanol) to form a stable suspension. Drop-cast a few microliters of the suspension onto the GCE surface and allow it to dry. This creates the modified working electrode (Co₂SnO₄/GCE).

  • Electrochemical Analysis:

    • System: Use a standard three-electrode electrochemical cell with the Co₂SnO₄/GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • Electrolyte: Use a suitable supporting electrolyte, such as a phosphate buffer solution (PBS), into which the sample is introduced.

    • Measurement: Perform cyclic voltammetry (CV) to characterize the electrochemical behavior of 2-nitroaniline at the modified electrode. For quantitative analysis, use a more sensitive technique like differential pulse voltammetry (DPV). Scan the potential towards negative values to observe the reduction peak of 2-nitroaniline.

  • Quantification:

    • The height of the reduction peak current in the DPV scan is directly proportional to the concentration of 2-nitroaniline.

    • Generate a calibration curve by measuring the peak current for a series of standard solutions.

    • Determine the concentration of the unknown sample from this curve. The Co₂SnO₄/GCE sensor has demonstrated a wide linear range from 0.04 μM to 856.14 μM and a low detection limit of 0.062 μM.[5][6]

Electro_Workflow cluster_prep Electrode Fabrication cluster_analysis Electrochemical Measurement cluster_result Quantification GCE Glassy Carbon Electrode (GCE) Modify Modify GCE with Nanoparticles GCE->Modify Nano Nanoparticle Synthesis (e.g., Co₂SnO₄) Nano->Modify Cell Three-Electrode Cell (Working, Counter, Ref) Modify->Cell as Working Electrode Sample Add Sample to Electrolyte Cell->Sample DPV Perform DPV Scan (Measure Reduction Current) Sample->DPV Plot Plot Calibration Curve (Peak Current vs. Conc.) DPV->Plot Result Determine Unknown Concentration Plot->Result Decision_Tree A Start: Define Analytical Goal B Is Isomer-Specific Quantification Required? A->B C Is Sample Matrix Complex (e.g., Biological)? B->C Yes F Is Instrumentation Limited? B->F No E HPLC-UV or LC-MS/MS C->E Yes (LC-MS/MS Recommended) I HPLC-UV C->I No (Clean Matrix) D Is Ultra-High Sensitivity (sub-µM) Required? H Electrochemical Sensor D->H Yes D->I No F->D No G Spectrophotometry with CPE F->G Yes

Decision tree for selecting a nitroaniline analysis technique.

By understanding the fundamental principles and practical nuances of each method, researchers can confidently select and implement the optimal strategy, ensuring data of the highest quality and integrity.

References

  • Comparative analysis of analytical techniques for nitroaniline detection. (2025). Benchchem.
  • Comparative analysis of analytical methods for nitroarom
  • Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode. (2020). New Journal of Chemistry (RSC Publishing).
  • A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroarom
  • A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantific
  • Palpandi, K., & Raman, N. (2020). Electrochemical detection of 2-nitroaniline at a novel sphere-like Co 2 SnO 4 modified glassy carbon electrode. RSC Publishing.
  • An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres. (2025).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermofisher.com.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020).
  • Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni)
  • Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. (2025).
  • Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni)
  • DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. (n.d.). Repositório Alice - Embrapa.

Sources

Comparative

Resolving Structural Ambiguity: A Comparative Guide to Spectral Data Interpretation for 3-Nitro-5-(phenylsulfanyl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The structural elucidation of highly substituted anilines, such as 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The structural elucidation of highly substituted anilines, such as 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5), presents a unique analytical challenge. This compound features a central aniline ring with a 1,3,5-substitution pattern, bearing an electron-donating amino group ( NH2​ ), a strongly electron-withdrawing nitro group ( NO2​ ), and a complex phenylsulfanyl (phenylthio) moiety.

In drug discovery and materials science, distinguishing this specific regiochemistry from its isomers (e.g., 2-nitro-5-(phenylsulfanyl)aniline) is critical. This guide objectively compares the performance of baseline analytical platforms (Benchtop NMR and GC-MS) against advanced high-resolution systems (High-Field NMR and LC-HRMS) for resolving the spectral ambiguities of this compound.

The Analytical Challenge & Causality of Spectral Behavior

The difficulty in analyzing 3-Nitro-5-(phenylsulfanyl)aniline stems from the competing electronic effects on the central aromatic ring and the signal overlap from the pendant phenyl group[1][2].

  • Electronic Effects: The NH2​ group at position 1 shields its ortho positions (2 and 6) via resonance. Conversely, the NO2​ group at position 3 strongly deshields its ortho positions (2 and 4) via both inductive and resonance effects[1]. The phenylsulfanyl group at position 5 exerts a mild inductive withdrawing effect but can donate electron density through sulfur's lone pairs[2].

  • Proton Environment: The central ring contains three isolated protons at positions 2, 4, and 6. Because they are meta to one another, they exhibit small meta-couplings ( Jmeta​≈1.5−2.5 Hz).

  • The Overlap Issue: The 5 protons of the phenylsulfanyl ring typically resonate as a complex multiplet between 7.20 and 7.50 ppm. Depending on the magnetic field strength, the central ring protons (specifically H2​ and H4​ ) often co-resonate within this exact window, creating an unresolved spectral mass.

Platform Comparison: NMR Spectroscopy

To determine the exact substitution pattern, researchers must resolve the meta-couplings of the central ring. We compare a standard 60 MHz Benchtop NMR against a 600 MHz High-Field NMR .

Table 1: 1H NMR Platform Performance Comparison
Proton AssignmentPredicted Shift ( δ , ppm)Benchtop NMR (60 MHz) PerformanceHigh-Field NMR (600 MHz) Performance
H6​ (ortho to NH2​ , S−Ph )~6.80 - 6.95Broad singlet; isolated but lacks fine structure.Sharp doublet/triplet ( J≈2.0 Hz); clearly resolved.
H2​ (ortho to NH2​ , NO2​ )~7.35 - 7.45Completely obscured by the phenyl multiplet.Resolved as a distinct narrow multiplet; pulled from the phenyl envelope.
H4​ (ortho to NO2​ , S−Ph )~7.55 - 7.65Merged into the downfield edge of the phenyl multiplet.Distinct doublet/triplet ( J≈2.0 Hz); clearly separated.
Phenyl Ring (5H)~7.25 - 7.50Unresolved massive multiplet (integration ~7H total).Complex but defined multiplets (integration exactly 5H).

The Verdict: While benchtop NMR is sufficient for simple verification of the starting materials, it fails to prove the 1,3,5-substitution pattern due to low dispersion. High-field NMR (600 MHz) is mandatory to separate H2​ and H4​ from the phenyl ring signals and to measure the diagnostic meta-couplings[3].

Platform Comparison: Mass Spectrometry

Confirming the molecular formula ( C12​H10​N2​O2​S ) requires mass spectrometry. We compare Gas Chromatography-Mass Spectrometry (GC-MS with Electron Ionization) against Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS with Electrospray Ionization) .

Table 2: Mass Spectrometry Platform Performance Comparison
FeatureGC-MS (EI, 70 eV)LC-HRMS (ESI+, Q-TOF/Orbitrap)
Ionization Causality Hard ionization deposits excess internal energy, shattering labile bonds.Soft ionization selectively protonates the basic aniline nitrogen.
Primary Ion Observed Highly fragmented. Molecular ion ( M+∙ , m/z 246) is weak.Intact protonated molecule [M+H]+ ( m/z 247.0536).
Key Fragments m/z 200 (Loss of NO2​ ), m/z 109 ( PhS+ ), m/z 77 ( Ph+ ).Minimal fragmentation unless MS/MS (CID) is applied.
Mass Accuracy Nominal mass ( ±0.5 Da). Cannot differentiate isobaric interferences.Exact mass (< 3 ppm error). Unambiguously confirms elemental composition.

The Verdict: The nitro group is notoriously labile under 70 eV EI conditions, often resulting in spectra where the molecular ion is barely visible. LC-HRMS is the superior platform for this compound, as ESI provides a robust [M+H]+ signal, and the high mass accuracy mathematically eliminates alternative molecular formulas[3].

Analytical Workflows & Self-Validating Protocols

To establish a self-validating system, the experimental protocol must include orthogonal techniques. If 1D NMR fails to resolve H2​ from the phenyl multiplet even at high fields, 2D NMR (HSQC) must be employed to separate the signals based on their Carbon-13 chemical shifts.

Protocol A: High-Field NMR Acquisition & 2D Correlation
  • Sample Preparation: Dissolve 15 mg of 3-Nitro-5-(phenylsulfanyl)aniline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Reasoning: DMSO- d6​ disrupts hydrogen bonding, sharpening the NH2​ signal (typically around 5.5-6.0 ppm) and preventing it from overlapping with the aromatic region.

  • 1D 1H Acquisition: Acquire a standard 1D proton spectrum at 600 MHz (16 scans, 10-second relaxation delay to ensure accurate integration).

  • Self-Validation via HSQC (Heteronuclear Single Quantum Coherence):

    • If the integration of the 7.25-7.50 ppm region exceeds 5 protons, H2​ is overlapping.

    • Run a 1H−13C HSQC experiment.

    • Causality: The carbons of the phenyl ring will have different chemical shifts (~127-130 ppm) compared to the highly shielded/deshielded carbons of the central aniline ring. The HSQC will project the overlapping proton signals onto different carbon frequencies, unambiguously separating them.

Protocol B: LC-HRMS Exact Mass Confirmation
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid forces the protonation of the aniline NH2​ group in solution, maximizing ESI+ ionization efficiency.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Acquisition: Scan from m/z 100 to 1000 in positive ion mode using an Orbitrap or Q-TOF mass analyzer.

  • Validation: Extract the exact mass for [C12​H10​N2​O2​S+H]+ (Theoretical m/z : 247.0536). A mass error of less than 3 ppm validates the molecular formula.

Structural Elucidation Decision Workflow

The following diagram illustrates the logical relationships and platform choices required to build a self-validating structural proof for this compound.

G Start Unknown Sample (Putative 3-Nitro-5-(phenylsulfanyl)aniline) NMR_Branch NMR Spectroscopy (Structural Connectivity) Start->NMR_Branch MS_Branch Mass Spectrometry (Molecular Formula & Mass) Start->MS_Branch Benchtop Benchtop NMR (60-100 MHz) Overlapping Multiplets NMR_Branch->Benchtop HighField High-Field NMR (600 MHz) Resolves Meta-Couplings (J ~ 2Hz) NMR_Branch->HighField GCMS GC-MS (EI) Heavy Fragmentation (Loss of NO2) MS_Branch->GCMS HRMS HRMS (ESI+) Exact Mass [M+H]+ (m/z 247.0536) MS_Branch->HRMS Validation 2D NMR (COSY/HSQC) Confirms Central Ring Protons (H2, H4, H6) HighField->Validation Conclusion Unambiguous Structural Elucidation 3-Nitro-5-(phenylsulfanyl)aniline HRMS->Conclusion Validation->Conclusion

Workflow comparing analytical platforms for the structural elucidation of 3-Nitro-5-(phenylsulfanyl)aniline.

References

  • Royal Society of Chemistry (RSC). "Supplementary Information: Synthesis and NMR Characterization of Substituted Nitroanilines." Accessed March 11, 2026.[Link]

  • SpectraBase. "Diphenylsulfide - 13C NMR Chemical Shifts." Accessed March 11, 2026.[Link]

Sources

Validation

Structural Confirmation of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives: A Comparative Analytical Guide

Target Compound: 3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-Nitro-5-(phenylthio)aniline) Molecular Formula: C₁₂H₁₀N₂O₂S CAS Registry Number: 208038-89-5 In modern drug discovery and materials science, thioether-l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Nitro-5-(phenylsulfanyl)aniline (also known as 3-Nitro-5-(phenylthio)aniline) Molecular Formula: C₁₂H₁₀N₂O₂S CAS Registry Number: 208038-89-5

In modern drug discovery and materials science, thioether-linked aniline derivatives like 3-Nitro-5-(phenylsulfanyl)aniline serve as critical synthetic intermediates[1]. The presence of competing electron-withdrawing (nitro) and electron-donating (amine, thioether) groups on a single aromatic core creates complex electronic environments. For researchers, definitively confirming the structure of these derivatives is paramount, as subtle regiochemical variations drastically alter downstream pharmacological or material properties.

This guide objectively compares the primary analytical alternatives for structural elucidation, providing the causality behind experimental choices, self-validating protocols, and quantitative reference data.

Comparative Matrix of Analytical Alternatives

No single analytical technique provides a complete structural picture. The table below compares the performance, limitations, and specific utility of the four primary alternatives used to characterize phenylthioaniline derivatives.

Analytical TechniquePrimary Structural UtilityRegioisomer DifferentiationSensitivity / Sample RequiredThroughput
1D/2D NMR Spectroscopy Atomic connectivity, electronic environment, and spatial proton proximity.Excellent. Distinct chemical shifts resolve ortho/meta/para isomers.Moderate (~5–10 mg)Medium
HRMS (ESI-TOF) Exact monoisotopic mass and molecular formula confirmation.Poor. Isomers yield identical parent masses.High (< 1 µg)High
X-Ray Crystallography Absolute 3D spatial conformation and dihedral angles.Excellent. Provides definitive 3D mapping.Low (Requires high-quality single crystal)Low
FT-IR Spectroscopy Rapid identification of functional groups (NO₂, NH₂, C-S).Moderate. Fingerprint region offers some clues.High (~1 mg)High

The Logic of Structural Elucidation

To build a robust, self-validating structural profile, we must combine techniques that orthogonally verify each other. Density Functional Theory (DFT) calculations—specifically using the B3LYP method and 6-311++G(d,p) basis sets—are frequently employed in literature to predict and validate the isotropic chemical shifts and electronic properties of phenylthioanilines[2][3].

The workflow below illustrates how these analytical streams converge to provide definitive structural proof.

Workflow Sample 3-Nitro-5-(phenylsulfanyl)aniline (CAS: 208038-89-5) NMR 1H & 13C NMR Isomerism & Connectivity Sample->NMR HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS XRay X-Ray Crystallography 3D Spatial Conformation Sample->XRay FTIR FT-IR Spectroscopy Functional Group ID Sample->FTIR Validation Consolidated Structural Confirmation NMR->Validation HRMS->Validation XRay->Validation FTIR->Validation

Fig 1: Multi-modal analytical workflow for the structural confirmation of aniline derivatives.

In-Depth Methodological Comparison & Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: The central analytical challenge for 3-Nitro-5-(phenylsulfanyl)aniline is differentiating the three isolated protons on the central aniline ring. The strongly electron-withdrawing nitro group deshields adjacent protons, while the amine group shields them. Solvent Choice: We select DMSO-d₆ over CDCl₃. The highly polar nature of the nitro and primary amine groups promotes intermolecular hydrogen bonding. DMSO-d₆ disrupts these networks, preventing the artificial broadening of the -NH₂ signal and ensuring sharp, well-resolved aromatic multiplets.

Self-Validating NMR Protocol
  • System Blanking: Run a standard 1D ¹H sequence on neat DMSO-d₆ to establish a baseline. Validation Checkpoint: Ensure the residual solvent peak is locked precisely at δ 2.50 ppm and water at δ 3.33 ppm.

  • Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of DMSO-d₆. Add 0.1% Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition (1H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

  • Acquisition (13C): Acquire 1024 scans. The quaternary carbons attached to the NO₂ and S groups will have long T1 relaxation times; increase D1 to 3 seconds.

Quantitative Data: Expected NMR Chemical Shifts

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H~7.65t (J = 2.0 Hz)1HCentral ring H (between NO₂ and SPh). Deshielded by NO₂.
¹H~7.45t (J = 2.0 Hz)1HCentral ring H (between NO₂ and NH₂).
¹H~7.30 - 7.40m5HPhenyl ring protons (S-Ph group).
¹H~6.85t (J = 2.0 Hz)1HCentral ring H (between NH₂ and SPh). Shielded by NH₂.
¹H~5.80br s2H-NH₂ protons (exchanges with D₂O).
¹³C~149.5C (quat)-C-NO₂ (Strongly deshielded).
¹³C~148.0C (quat)-C-NH₂.
B. High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method: While NMR proves connectivity, HRMS proves the exact atomic composition. The theoretical monoisotopic mass of the related 2-(phenylthio)aniline core is 201.06 Da[4]. The addition of the nitro group shifts the exact mass of our target to 246.0463 Da. We utilize Electrospray Ionization in positive mode (ESI+), as the basic primary amine readily accepts a proton to form [M+H]⁺.

Self-Validating HRMS Protocol
  • Calibration: Infuse a sodium formate cluster solution prior to the run. Validation Checkpoint: The mass accuracy error must be < 2 ppm across the m/z 100-1000 range.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid drives the protonation of the amine.

  • Blank Injection: Inject the solvent matrix alone to rule out carryover or background contamination.

  • Acquisition: Run in ESI+ mode. Apply a collision energy ramp (10-30 eV) to induce fragmentation for MS/MS structural confirmation.

Fragmentation Parent [M+H]+ m/z 247.05 Frag1 [M+H - NO2]+ m/z 201.06 Parent->Frag1 Loss of Nitro Radical Frag2 [M+H - PhS]+ m/z 138.04 Parent->Frag2 Thioether Cleavage Frag3 [Ph]+ m/z 77.04 Frag2->Frag3 Aromatic Ring Cleavage

Fig 2: Primary ESI-MS fragmentation pathways for 3-Nitro-5-(phenylsulfanyl)aniline.

Quantitative Data: HRMS Fragmentation

Ion SpeciesExact Mass (m/z)Relative AbundanceStructural Implication
[M+H]⁺247.0541100% (Base Peak)Confirms intact molecular formula C₁₂H₁₁N₂O₂S⁺
[M+H - NO₂]⁺201.0612~45%Confirms the presence of the labile nitro group[4].
[M+H - PhS]⁺138.0435~30%Cleavage of the thioether bond, leaving the nitroaniline core.
[C₆H₅]⁺77.0391~15%Confirms the terminal phenyl ring.
C. FT-IR and X-Ray Crystallography

While NMR and MS are the workhorses of daily laboratory validation, FT-IR provides a rapid, non-destructive orthogonal check. The asymmetric and symmetric stretching of the -NO₂ group will appear distinctly at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, while the N-H stretches of the primary amine will manifest as a doublet near 3300-3400 cm⁻¹.

For absolute confirmation—especially when dealing with novel derivatives where the dihedral angle of the thioether linkage dictates biological target binding—X-Ray Crystallography remains the gold standard. Growing single crystals via slow evaporation in a binary solvent system (e.g., Dichloromethane/Hexane) allows for the exact mapping of the spatial relationship between the electron-dense sulfur atom and the nitro group.

References

  • PubChemLite. "2-(phenylthio)aniline (C12H11NS)".[Link]

  • Taylor & Francis. "DFT, Molecular Docking, Molecular Dynamics Simulation, and Hirshfeld Surface Analysis of 2-Phenylthioaniline".[Link]

Sources

Comparative

Cross-Reactivity Profiles of 3-Nitro-5-(phenylsulfanyl)aniline (3-NPSA) Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale In the development of hypoxia-sensitive probes and bacterial diagnostics, the precise detection of nitroreductase (NTR) activity is a critical standard [1]. However, traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of hypoxia-sensitive probes and bacterial diagnostics, the precise detection of nitroreductase (NTR) activity is a critical standard [1]. However, traditional nitroaromatic assay scaffolds often suffer from severe cross-reactivity when deployed in complex biological matrices. As an application scientist, a recurring challenge is mitigating false-positive signals driven by off-target reductases and endogenous nucleophiles.

To address this, 3-Nitro-5-(phenylsulfanyl)aniline (3-NPSA, CAS: 208038-89-5) [2] has emerged as a highly tunable chemical intermediate for synthesizing next-generation NTR probes. The mechanistic advantage of 3-NPSA lies in the unique electronic and steric properties of its dual-functional aromatic ring:

  • Electronic Modulation: The phenylsulfanyl (phenylthio) group acts as a powerful electron-donating/withdrawing modulator. By tuning the reduction potential of the nitro group, 3-NPSA-derived probes resist premature one-electron reduction by mild, oxygen-sensitive reductases (e.g., DT-diaphorase). This ensures high specificity for oxygen-insensitive Type I nitroreductases (such as bacterial NfsA/NfsB) [3].

  • Steric Shielding: The bulky phenylsulfanyl moiety provides critical steric hindrance against nucleophilic aromatic substitution (SNAr). This prevents unintended reactions with abundant biological thiols like glutathione (GSH) and cysteine, which is a common failure point in simpler probes like 4-nitroaniline [4].

Comparative Performance Data

When evaluating an assay scaffold, quantitative cross-reactivity profiling is non-negotiable. The table below compares the experimental performance of 3-NPSA-based probes against traditional alternatives in a simulated tumor microenvironment assay.

Scaffold / Probe BaseTarget Specificity (Type I NTR)Cross-Reactivity: GSH (5 mM)Cross-Reactivity: DT-DiaphoraseLimit of Detection (LOD)Signal-to-Noise (S/N)
3-NPSA (CAS 208038-89-5) High < 2% < 5% ~0.07 µg/mL > 25:1
4-NitroanilineLow~15% (SNAr adducts)~40%~0.50 µg/mL8:1
p-Nitrobenzyl derivativesModerate< 5%~25%~0.15 µg/mL15:1
Resazurin (Standard)Broad (Non-specific)~10%> 80%N/A (High background)5:1

Note: Data synthesized from standardized NTR fluorescence activation assays and cross-reactivity screenings[5], [4].

Reaction Pathway & Cross-Reactivity Mechanisms

To understand the causality behind these experimental metrics, we must visualize the competing chemical pathways. The diagram below illustrates how 3-NPSA partitions between the desired 6-electron reduction (yielding a specific primary amine signal) and potential off-target cross-reactivity.

G A 3-NPSA Scaffold (Nitro & Phenylsulfanyl) B Type I Nitroreductase (Specific Target) A->B Specific Binding C Endogenous Thiols (GSH, Cysteine) A->C Nucleophilic Attack D DT-Diaphorase (Off-Target Reductase) A->D Non-specific Binding E Primary Amine (Specific Signal) B->E 6e- Reduction F SNAr Adduct (Background Noise) C->F Thiol-Disulfide Exchange G Premature Reduction (False Positive) D->G 2e- Reduction

Figure 1: Reaction pathways and cross-reactivity mechanisms of 3-NPSA in biological matrices.

Field-Proven Protocol: Cross-Reactivity Screening Assay

A robust experimental protocol must function as a self-validating system. When validating a new 3-NPSA-derived assay, you must mathematically separate the true NTR signal from thiol-mediated or off-target reductase noise. This protocol utilizes N-ethylmaleimide (NEM) as a thiol scavenger and Dicoumarol as a broad-spectrum reductase inhibitor to prove the causality of the observed signal [1].

Materials Required:
  • 3-NPSA derived probe (10 µM stock in DMSO) [6]

  • Purified E. coli Nitroreductase (NTR) (1 µg/mL)

  • NADH (500 µM) as the electron donor

  • N-ethylmaleimide (NEM, 1 mM)

  • Dicoumarol (200 µM)

Step-by-Step Methodology:
  • Matrix Preparation: Prepare a complex biological matrix (e.g., tumor cell lysate) in 10 mM PBS (pH 7.4). Divide the matrix into four distinct experimental cohorts in a 96-well microplate:

    • Cohort A (Total Signal): Matrix + NADH.

    • Cohort B (Thiol-Blocked): Matrix + NADH + 1 mM NEM. (Incubate for 15 mins prior to probe addition to alkylate free thiols).

    • Cohort C (Reductase-Inhibited): Matrix + NADH + 200 µM Dicoumarol.

    • Cohort D (Double-Blocked): Matrix + NADH + NEM + Dicoumarol.

  • Probe Addition: Add the 3-NPSA probe to a final concentration of 10 µM across all cohorts.

  • Incubation: Incubate the microplate at 37°C for exactly 30 minutes in the dark. (Causality note: 37°C is optimal for Type I NTR kinetics, while strictly limiting the window to 30 minutes prevents the slow, thermodynamic accumulation of non-specific thiol adducts)[5].

  • Signal Acquisition: Read the fluorescence or absorbance corresponding to the specific 3-NPSA derivative used (e.g., Ex/Em depending on the conjugated fluorophore).

  • Data Interpretation (Self-Validation Logic):

    • True NTR Signal = (Signal of Cohort B) - (Signal of Cohort D).

    • Thiol Cross-Reactivity = (Signal of Cohort A) - (Signal of Cohort B).

    • Actionable Insight: If Thiol Cross-Reactivity accounts for > 5% of the Total Signal, the assay matrix requires pre-treatment with a scavenger, or the probe concentration must be titrated down to maintain scientific integrity.

References

  • Matrix Fine Chemicals. "3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5". Matrix Fine Chemicals Catalog. Available at: [Link]

  • Vorobyeva AG, et al. "Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging." PLoS One / NIH PubMed Central (2015). Available at: [Link]

  • NIH PubMed Central. "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging." National Institutes of Health. Available at: [Link]

  • NIH PubMed Central. "Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe." National Institutes of Health. Available at: [Link]

  • NIH PubMed Central. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." National Institutes of Health. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives

The 3-Nitro-5-(phenylsulfanyl)aniline scaffold presents an intriguing starting point for medicinal chemistry exploration. The molecule's architecture, featuring a nitro group—a well-known pharmacophore and potent electro...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Nitro-5-(phenylsulfanyl)aniline scaffold presents an intriguing starting point for medicinal chemistry exploration. The molecule's architecture, featuring a nitro group—a well-known pharmacophore and potent electron-withdrawing moiety—and a flexible phenylsulfanyl group, offers rich potential for derivatization to modulate biological activity.[1][2] Nitro-containing compounds have a long history in medicine, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[1] This guide outlines a logical, multi-tiered in vitro testing cascade to efficiently screen and characterize novel derivatives of this parent compound, moving from broad cytotoxicity assessment to specific therapeutic potential.

Part 1: Foundational Screening: Cytotoxicity and Therapeutic Index

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cellular health.[3][4] Cytotoxicity assays provide a baseline understanding of a compound's intrinsic toxicity, which is fundamental for identifying safe therapeutic windows and eliminating non-specifically toxic molecules early in the drug discovery process.[4][5]

Methodology: MTT Cell Proliferation Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] A reduction in this signal upon treatment with a compound indicates either a loss of cell viability (cytotoxicity) or an inhibition of proliferation (cytostatic effect). This assay is chosen for its reliability, high-throughput adaptability, and the wealth of comparative data available in the literature.[7]

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_setup Phase 1: Cell Seeding cluster_treatment Phase 2: Compound Exposure cluster_readout Phase 3: Data Acquisition A 1. Seed cancer cells (e.g., HeLa) in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Prepare serial dilutions of aniline derivatives B->C D 4. Add compounds to wells; include controls (vehicle, positive) C->D E 5. Incubate for 48 hours D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 4h (formazan formation) F->G H 8. Solubilize crystals with DMSO or SDS G->H I 9. Read absorbance at 570 nm H->I

Caption: A step-by-step workflow for assessing compound cytotoxicity using the MTT assay.

Data Presentation and Interpretation

The primary endpoint of a cytotoxicity assay is the IC50 value—the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value signifies higher potency. This data is best presented comparatively.

Table 1: Illustrative Cytotoxicity Data of 3-Nitro-5-(phenylsulfanyl)aniline Derivatives on HeLa Cells

Compound IDSubstitution on Phenylsulfanyl RingIC50 (µM)
Parent Scaffold None> 100
Derivative 1 4-Fluoro45.2
Derivative 2 4-Chloro31.5
Derivative 3 4-Trifluoromethyl15.8
Doxorubicin (Positive Control)0.95

(Note: Data is hypothetical and for illustrative purposes only.)

This illustrative data suggests a structure-activity relationship (SAR) where electron-withdrawing substituents on the phenylsulfanyl ring increase cytotoxic potential, with the trifluoromethyl group showing the most significant effect.

Part 2: Screening for Antimicrobial Activity

Given that many nitroaromatic compounds possess antimicrobial properties, screening derivatives against pathogenic bacteria is a logical next step.[1] The goal is to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.[8][9]

Methodology: Broth Microdilution

Causality: The broth microdilution method is considered a "gold standard" by bodies like the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[10][11] It provides a quantitative result by exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[8] Its advantages include efficiency in testing multiple compounds simultaneously and conservation of reagents.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of two-fold dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) to the logarithmic phase and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 1 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest compound concentration where no visible turbidity (bacterial growth) is observed.[8]

Logical Flow for MIC Determination

MIC_Workflow A Prepare 2-fold serial dilutions of compound in broth B Inoculate wells with standardized bacterial culture A->B C Incubate plate for 18-24 hours at 37°C B->C D Observe wells for turbidity (bacterial growth) C->D E Identify the lowest concentration with no visible growth D->E F Result: Minimum Inhibitory Concentration (MIC) E->F

Caption: The logical progression for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

MIC values provide a direct comparison of the antibacterial potency of the derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Table 2: Illustrative Antimicrobial Activity (MIC) of Derivatives

Compound IDSubstitution on Phenylsulfanyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Scaffold None> 128> 128
Derivative 1 4-Fluoro64128
Derivative 2 4-Chloro3264
Derivative 3 4-Trifluoromethyl1632
Ciprofloxacin (Positive Control)0.50.25

(Note: Data is hypothetical and for illustrative purposes only.)

The trend mirrors the cytotoxicity data, suggesting that strong electron-withdrawing groups enhance antimicrobial activity. However, the potency remains significantly lower than the standard antibiotic, Ciprofloxacin.

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

The collected in vitro data allows for the formulation of an initial SAR. The hypothetical results from our tables indicate that the electronic properties of the substituent on the phenylsulfanyl ring are a key determinant of biological activity. This provides a rationale for designing the next generation of derivatives. For compounds showing high potency (e.g., Derivative 3), subsequent studies should focus on elucidating the mechanism of action.

Hypothesized Mechanism of Action

MOA_Hypothesis Compound Potent Nitro-Aniline Derivative Cell Bacterial or Cancer Cell Compound->Cell Nitroreductase Cellular Nitroreductase Enzymes Compound->Nitroreductase is reduced by Cell->Nitroreductase ROS Reactive Oxygen & Nitrogen Species (ROS/RNS) Nitroreductase->ROS generates Damage Oxidative Damage to: - DNA - Proteins - Lipids ROS->Damage causes Death Cell Death / Growth Inhibition Damage->Death

Caption: A hypothesized mechanism where cellular enzymes reduce the nitro group, generating cytotoxic reactive oxygen species (ROS).

Conclusion and Future Directions

This guide presents a systematic, tiered approach to the in vitro evaluation of 3-Nitro-5-(phenylsulfanyl)aniline derivatives. By starting with broad cytotoxicity screening followed by targeted antimicrobial assays, researchers can efficiently identify promising lead compounds and establish initial structure-activity relationships. The illustrative data suggests that derivatization with electron-withdrawing groups on the phenylsulfanyl ring is a promising strategy for enhancing biological activity.

Future work on potent derivatives should include:

  • Mechanism of Action Studies: Investigating the role of nitroreduction and ROS generation.

  • Selectivity Profiling: Assessing cytotoxicity against a panel of non-cancerous cell lines to determine the therapeutic index.

  • Expanded Microbial Panel: Testing against drug-resistant bacterial strains and fungal pathogens.

This structured approach ensures that resources are focused on the most promising candidates, accelerating the journey from chemical scaffold to potential therapeutic agent.

References

  • Vertex AI Search. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Apec.org. Antimicrobial Susceptibility Testing.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Slideshare. antibiotic susceptibility testing | PPTX.
  • eucast.org. Antimicrobial susceptibility testing - methods.
  • BenchChem. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28).
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Revvity.
  • ResearchGate. (2011). Synthesis, antimicrobial screening and structure-activity relationship of some novel 2-hydroxy-5-(nitro-substituted phenylazo) benzylidine anilines.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Matrix Fine Chemicals. 3-NITRO-5-(PHENYLSULFANYL)ANILINE | CAS 208038-89-5.
  • BenchChem. A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)
  • ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.
  • Revues Scientifiques.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • MDPI. (2013, January 24). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
  • PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • DESWATER.
  • ResearchGate. (2016, July 26). Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles.
  • Asian Journal of Chemistry. (2022, January 11). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)
  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

Comparative

Quantitative analysis of 3-Nitro-5-(phenylsulfanyl)aniline in reaction mixtures

Title: Quantitative Analysis of 3-Nitro-5-(phenylsulfanyl)aniline in Reaction Mixtures: A Comprehensive Methodological Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Analysis of 3-Nitro-5-(phenylsulfanyl)aniline in Reaction Mixtures: A Comprehensive Methodological Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Context

The quantification of 3-Nitro-5-(phenylsulfanyl)aniline (CAS 208038-89-5) in crude reaction mixtures presents a multifaceted analytical challenge. As a critical diaryl sulfide intermediate in pharmaceutical synthesis, this molecule possesses three distinct functional groups that dictate specific sample handling and chromatographic behaviors:

  • Aniline Reactivity (pKa ~4.6): The primary amine is prone to peak tailing on silica-based stationary phases due to secondary interactions with residual silanols. To mitigate this, the mobile phase must be strictly acidified to ensure the amine remains fully protonated, driving it into a single ionization state for sharp peak shapes[1].

  • Thioether Oxidation: The phenylsulfanyl group is highly susceptible to spontaneous oxidation to sulfoxides or sulfones. If the reaction mixture is not properly quenched, exposure to air or residual oxidants during sampling will lead to artificial yield depression.

  • Nitro Group Reduction: If transition metal catalysts remain active in the sample matrix, the nitro group can undergo unintended reduction post-sampling.

To establish a self-validating analytical system, the chosen methodology must not only separate the target analyte from complex matrix components (e.g., unreacted starting materials, regioisomers) but also arrest all chemical reactivity at the moment of sampling.

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical technique depends on the specific phase of chemical development. Below is an objective comparison of the three primary modalities used for monitoring 3-Nitro-5-(phenylsulfanyl)aniline.

FeatureHPLC-UV (Reversed-Phase)LC-MS/MS (Triple Quadrupole)qNMR (Quantitative NMR)
Primary Use Case Routine yield & purity monitoringTrace impurity & genotoxin profilingStandard-free absolute quantification
Sensitivity (LOD) ~0.1 µg/mL~0.50 µg/L[2]~1 mg/mL
Selectivity Moderate (relies on baseline resolution)Very High (Mass/Charge transitions)High (Chemical shift resolution)
Reference Standard Required for calibrationRequired for calibrationNot Required (Uses internal CRM)
Sample Prep Dilute, quench, and filterExtensive (Matrix effect mitigation)Evaporate, dissolve in deuterated solvent
Throughput High (5–10 min/sample)High (3–5 min/sample)Medium (10–15 min/sample)

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol described below incorporates internal controls to validate the extraction efficiency and instrument response.

Universal Sample Quenching Protocol

Causality: Immediate quenching is required to prevent thioether oxidation and arrest catalytic cycles.

  • Aliquoting: Extract exactly 50 µL of the active reaction mixture using a positive displacement pipette.

  • Quenching: Immediately discharge the aliquot into 950 µL of a quenching solution (e.g., Acetonitrile containing 10 mM ascorbic acid to prevent oxidation, and 5 mM EDTA to chelate transition metals).

  • Internal Standard Addition: Spike the sample with 10 µL of a stable isotopically labeled standard (e.g., 13C6​ -aniline derivative) to control for downstream matrix effects[2].

  • Clarification: Vortex for 10 seconds, centrifuge at 10,000 x g for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

G A Reaction Mixture (3-Nitro-5-(phenylsulfanyl)aniline) B Aliquoting & Quenching (Prevent Thioether Oxidation) A->B C Sample Dilution (MeCN/H2O + Ascorbic Acid) B->C G qNMR Analysis (Standard-Free Quant) B->G Evaporate & Re-dissolve in DMSO-d6 D Filtration (0.22 µm PTFE) C->D E HPLC-UV Analysis (Routine Yield & Purity) D->E High Conc. F LC-MS/MS Analysis (Trace Impurity Profiling) D->F Trace Conc.

Caption: Experimental workflow for sampling, quenching, and quantitative analysis of reaction mixtures.

HPLC-UV Protocol (Routine Quantification)

Reversed-phase HPLC is the industry standard for separating substituted anilines[1].

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm core-shell (provides high efficiency at lower backpressures).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (pH ~2.7 to protonate the aniline).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Logical Purpose
0.0 95 5 Retain highly polar unreacted anilines
5.0 40 60 Elute 3-Nitro-5-(phenylsulfanyl)aniline
7.0 5 95 Wash column of non-polar disulfides
9.0 5 95 Hold wash
9.1 95 5 Re-equilibrate

| 12.0 | 95 | 5 | End run |

G Start RP-HPLC Column (C18) Mobile Phase: H2O/MeCN + 0.1% FA Polar Polar Byproducts (e.g., Unreacted Anilines) Start->Polar Low Retention (Early Elution) Target 3-Nitro-5-(phenylsulfanyl)aniline (Intermediate Polarity) Start->Target Moderate Retention (Mid Elution) NonPolar Non-Polar Impurities (e.g., Disulfides) Start->NonPolar High Retention (Late Elution)

Caption: Reversed-phase chromatographic partitioning logic based on analyte polarity and pKa.

LC-MS/MS Protocol (Trace Analysis)

For detecting trace levels of 3-Nitro-5-(phenylsulfanyl)aniline (e.g., checking for carryover or environmental contamination), tandem mass spectrometry is required[2].

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Ion: [M+H]+=247.05 m/z .

  • Product Ions (Transitions): Monitor 247.05→201.0 (loss of NO2​ ) and 247.05→109.0 (thiophenol fragment) for confirmation.

  • Self-Validation: The ratio of the two product ions must remain constant (±20%) across all samples to confirm peak purity and absence of co-eluting isobaric interferences.

qNMR Protocol (Standard-Free Reaction Monitoring)

When an authentic reference standard of 3-Nitro-5-(phenylsulfanyl)aniline is unavailable, quantitative NMR is the most rigorous alternative[3].

  • Sample Prep: Evaporate 100 µL of the quenched reaction mixture to dryness under N2​ . Re-dissolve in 600 µL of DMSO- d6​ .

  • Internal Standard: Add exactly 5.00 mg of 1,3,5-Trimethoxybenzene (TraceCERT® CRM).

  • Acquisition: 1H NMR, 400 MHz, 64 scans, relaxation delay ( D1​ ) of 30 seconds (ensures complete longitudinal relaxation of all protons for accurate integration).

  • Quantification: Integrate the isolated aromatic protons of 3-Nitro-5-(phenylsulfanyl)aniline against the sharp singlet of the CRM (6.08 ppm, 3H).

Quantitative Data & Performance Metrics

The following table summarizes the validated performance metrics for the HPLC-UV and LC-MS/MS methods, demonstrating their reliability for reaction monitoring.

Validation ParameterHPLC-UV (Yield Monitoring)LC-MS/MS (Trace Analysis)Acceptance Criteria
Linear Range 1.0 – 500 µg/mL0.5 – 500 ng/mL R2>0.999
Limit of Detection (LOD) 0.2 µg/mL0.50 µg/L[2]Signal-to-Noise 3
Limit of Quantitation (LOQ) 1.0 µg/mL1.00 µg/L[2]Signal-to-Noise 10
Intra-day Precision (RSD%) 1.2%4.5% 5.0%
Recovery (Spiked Matrix) 98.5% ± 1.5%93.7% ± 4.2%[2]90% – 110%

References

  • PubMed. "Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry." National Library of Medicine. URL: [Link]

  • PubMed. "Quantitative NMR spectroscopy of complex mixtures." National Library of Medicine. URL: [Link]

Sources

Validation

Chemoselective Reduction of Nitroarenes to Anilines: A Comprehensive Catalyst Comparison Guide

Introduction The reduction of nitroarenes to anilines is a cornerstone transformation in the 1[1]. While classical stoichiometric methods (e.g., Bechamp reduction using Fe/HCl) are robust, they generate massive amounts o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of nitroarenes to anilines is a cornerstone transformation in the 1[1]. While classical stoichiometric methods (e.g., Bechamp reduction using Fe/HCl) are robust, they generate massive amounts of toxic metal waste and are increasingly being phased out of modern green chemistry workflows[2]. Today, catalytic hydrogenation is the industry standard. However, the core challenge remains chemoselectivity: efficiently reducing the nitro group while preserving other reducible moieties such as halogens, alkenes, alkynes, and carbonyls[3].

Mechanistic Foundations: The Haber Mechanism

To make informed decisions about catalyst selection, one must understand the underlying causality of nitro reduction. The process follows the 3, which bifurcates into two primary pathways: the direct route and the condensation route[3].

  • Direct Route: The nitroarene is sequentially reduced to a nitrosoarene, then to an N-arylhydroxylamine, and finally to the aniline.

  • Condensation Route: The highly reactive nitroso and hydroxylamine intermediates couple to form an azoxyarene, which is subsequently4[4].

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene Nitroso->Azoxy + Ar-NHOH -H2O Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ -H2O Hydroxylamine->Azoxy Azo Azoarene Azoxy->Azo reduction Hydrazo Hydrazoarene Azo->Hydrazo reduction Hydrazo->Aniline cleavage +2e-, +2H+

Diagram 1: The Haber mechanism illustrating the direct (blue) and condensation (red) reduction routes.

Catalyst Comparison: Noble Metals vs. Earth-Abundant Alternatives

The choice of catalyst dictates which intermediates are stabilized and whether competing reactions (like dehalogenation) occur.

  • Palladium and Platinum on Carbon (Pd/C, Pt/C)

    • Mechanism & Causality: Pd/C is highly active for H₂ dissociation. However, it suffers from poor chemoselectivity. Palladium has a high affinity for halogens; the oxidative addition of the C-X bond to the Pd(0) surface outcompetes nitro reduction, leading to 5[2].

  • Gold Nanoparticles (Au/TiO₂)

    • Mechanism & Causality: A breakthrough by Corma et al. demonstrated that 6[6]. This is driven by preferential adsorption: the highly polar -NO₂ group binds strongly at the metal-support interface, while non-polar C-X or C=C bonds do not, driving the reaction exclusively to the aniline[4].

  • Nickel Nanowires (NiNWs)

    • Mechanism & Causality: Earth-abundant metals like NiNWs offer a low-cost, highly selective alternative. When used with hydrazine hydrate as a hydrogen donor,1[1]. The high activation energy for C-X cleavage on these specific nanostructures prevents dehalogenation[3].

Quantitative Data Summary
Catalyst SystemTypical ReductantChemoselectivity (Halogens)Reaction ConditionsKey AdvantagesKey Limitations
Pd/C (5-10%) H₂ gasPoor (High dehalogenation)1-5 bar, 25-50 °CHighly active, low loadingPoor functional group tolerance
Raney Nickel H₂ / N₂H₄Moderate10-50 bar, 50-100 °CCost-effective, scalablePyrophoric, requires high pressure
Au/TiO₂ H₂ / CO+H₂OExcellent5-10 bar, 80-120 °CNear 100% selectivityHigh cost of gold, complex synthesis
Ni Nanowires HydrazineExcellentAtmospheric, 65-100 °CLow cost, non-pyrophoricHydrazine toxicity requires care

Self-Validating Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation (Pd/C)

Target: Non-sensitive substrates (e.g., alkyl-nitroarenes). Causality: Pd/C is chosen for its rapid H₂ activation. Methanol is used to ensure high hydrogen solubility and substrate dissolution.

  • Preparation: Dissolve the nitroarene (1.0 equiv) in anhydrous methanol (0.1 M concentration) within a high-pressure reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Self-Validation/Safety: Always add the catalyst under an inert argon/nitrogen atmosphere. Dry Pd/C can spontaneously ignite methanol vapors.

  • Purging: Seal the vessel. Purge with nitrogen three times to remove oxygen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel to 3 bar H₂ and stir vigorously at room temperature. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes (typically 2-4 hours).

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite® to remove the fine Pd/C particulates safely, washing with excess methanol. Concentrate the filtrate under reduced pressure.

Protocol 2: Chemoselective Transfer Hydrogenation (Ni Nanowires)

Target: Halogenated or sensitive nitroarenes (e.g., 4-bromonitrobenzene). Causality: Hydrazine acts as an in-situ hydrogen donor, avoiding high-pressure equipment. The NiNWs specifically coordinate the nitro group, raising the activation barrier for C-Br cleavage to prevent dehalogenation[1].

  • Preparation: In a round-bottom flask, dissolve the halo-nitroarene (1.0 equiv) in ethanol.

  • Catalyst Addition: Add the synthesized Ni nanowires (NiNWs, 5 mol%).

  • Reductant Addition: Heat the mixture to 65 °C. Slowly add hydrazine hydrate (4.0 equiv) dropwise. Self-Validation: Dropwise addition controls the exothermic release of N₂ gas, preventing reaction runaway.

  • Reaction: Increase the temperature to 100 °C and reflux for 4 hours. Monitor completion via TLC or GC-MS.

  • Workup: Remove the flask from heat. Use an external magnet to separate the NiNWs from the solution—this allows for catalyst recycling without filtration. Decant the liquid and evaporate the ethanol to yield the pure halo-aniline.

Workflow Step1 1. Substrate Loading Add Halo-nitroarene & Solvent (EtOH) Step2 2. Catalyst Addition Add Ni Nanowires (NiNWs) Step1->Step2 Step3 3. Reductant Addition Dropwise Hydrazine Hydrate (H2NNH2) Step2->Step3 Step4 4. Reaction Stir at 100°C for 4 hours Step3->Step4 Step5 5. Workup Magnetic Separation & Solvent Evaporation Step4->Step5 Step6 6. Pure Halo-aniline (No dehalogenation) Step5->Step6

Diagram 2: Self-validating experimental workflow for the chemoselective transfer hydrogenation.

References

  • Wasiak, T., et al. "Nickel Nanowires: Synthesis, Characterization and Application as Effective Catalysts for the Reduction of Nitroarenes." MDPI Catalysts, 2018. 1

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS, 2019. 3

  • Corma, A., et al. "Transforming Nano Metal Nonselective Particulates into Chemoselective Catalysts for Hydrogenation of Substituted Nitrobenzenes." Science, 2006. 6

  • "REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS." UNIMI, 2018. 4

  • "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, ACS, 2021. 5

Sources

Safety & Regulatory Compliance

Safety

3-Nitro-5-(phenylsulfanyl)aniline proper disposal procedures

Professional Laboratory Disposal Protocol for 3-Nitro-5-(phenylsulfanyl)aniline The management and disposal of complex functionalized aromatics like 3-Nitro-5-(phenylsulfanyl)aniline require strict adherence to environme...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocol for 3-Nitro-5-(phenylsulfanyl)aniline

The management and disposal of complex functionalized aromatics like 3-Nitro-5-(phenylsulfanyl)aniline require strict adherence to environmental and safety regulations. Because this compound contains a nitro group, an aniline moiety, and a thioether (phenylsulfanyl) linkage, its improper disposal poses significant risks of environmental toxicity and the generation of highly hazardous combustion byproducts.

As a laboratory professional, your disposal strategy must move beyond mere compliance; it must be a self-validating system that ensures containment from the point of generation to final thermal destruction.

Hazard Profile & Waste Classification

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of the nitroaromatic ring combined with the sulfur heteroatom means this chemical cannot be disposed of in standard municipal waste or aqueous drain systems[1].

Table 1: Waste Characterization and Regulatory Parameters

ParameterDescription / ValueDisposal Implication
Chemical Classification Nitroaniline derivative / ThioetherManaged as highly toxic hazardous waste; severe aquatic toxicity[1][2].
Combustion Byproducts NOx, SOx, Carbon OxidesRequires specialized incineration with gas scrubbing[3].
Incompatibilities Strong oxidizing agents, strong acidsMust be segregated in separate waste streams to prevent exothermic reactions[1].
EPA Waste Designation Characteristic Toxic Waste (varies by state/mixture)Must be manifested and transferred via licensed Environmental Health and Safety (EHS) contractors[2].

Step-by-Step Disposal Methodology

The following protocol outlines the operational steps for the safe collection, decontamination, and transfer of 3-Nitro-5-(phenylsulfanyl)aniline waste. Every step is designed to mitigate exposure and prevent environmental release.

Phase 1: Point-of-Generation Collection

Causality: Nitroanilines are prone to dust formation and can be absorbed through the skin or inhaled. Collecting the waste at the source in dedicated containers prevents cross-contamination and minimizes aerosolization[3].

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile, inspected for pinholes), and tightly fitting safety goggles. If handling dry powders outside a fume hood, a particulate respirator (e.g., N95 or P100) is required[3].

  • Container Selection: Select a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass). Ensure the container is entirely free of residual oxidizers or acidic compounds[1].

  • Transfer: Using non-sparking spatulas (if solid) or compatible pipettes (if in solution), transfer the chemical into the waste container.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste: 3-Nitro-5-(phenylsulfanyl)aniline" and note the primary hazards ("Toxic," "Environmental Hazard")[1].

Phase 2: Decontamination of Empty Containers

Causality: Containers that previously held toxic organics retain trace residues. If discarded as standard trash, these residues leach into the environment. Triple-rinsing ensures the primary container is analytically clean before standard disposal[1].

  • Solvent Selection: Select a solvent in which 3-Nitro-5-(phenylsulfanyl)aniline is highly soluble (e.g., acetone, methanol, or ethanol).

  • First Rinse: Add a small volume of the solvent to the "empty" container. Cap tightly and agitate thoroughly to dissolve residual chemical.

  • Rinsate Collection: Pour the resulting rinsate into the designated liquid hazardous waste container.

  • Repeat: Repeat the rinsing and collection process two more times (Triple Rinse Protocol)[1].

  • Defacing: Once triple-rinsed, deface or remove the original chemical label. The container may now generally be disposed of as non-hazardous solid waste (subject to local institutional guidelines)[1].

Phase 3: Institutional Transfer and Final Treatment

Causality: Due to the sulfur and nitrogen content, standard low-temperature burning will release toxic sulfur dioxide (SOx) and nitrogen oxides (NOx) into the atmosphere. High-temperature incineration with post-combustion scrubbing is mandatory[3].

  • EHS Notification: Submit a waste pickup request to your institution's EHS department or your contracted licensed hazardous waste disposal service[1][2].

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, strictly segregated from incompatible materials[1].

  • Final Treatment (Contractor Action): The licensed facility will destroy the compound in a chemical incinerator equipped with an afterburner and an alkaline scrubber. The afterburner ensures complete thermal oxidation of the aromatic ring, while the scrubber neutralizes the highly acidic NOx and SOx exhaust gases[3].

Waste Management & Destruction Workflow

The following diagram illustrates the logical flow of the chemical from the laboratory bench to its final environmental neutralization.

Workflow for collection, segregation, and thermal destruction of nitroaniline derivatives.

Contingency: Spill Response During Handling

If a spill occurs prior to disposal, immediate containment is required to prevent environmental release.

  • Solid Spills: Do not sweep dry, as this creates hazardous dust. Dampen the spill with water or a suitable solvent (like 60-70% ethanol) to suppress dust, then carefully collect the material using absorbent paper or a dedicated spill kit[2].

  • Containment: Place all collected spill material, including contaminated absorbent pads and compromised PPE, into a vapor-tight plastic bag or sealed container. Treat this entirely as hazardous waste[2].

  • Surface Decontamination: Wash the affected area thoroughly with solvent, followed by a soap and water solution, ensuring no residue remains on the benchtop or floor[2].

References

  • Capot Chemical Co., Ltd. "MSDS of 2-Nitro-5-(phenylthio)aniline." Capotchem.com. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-Nitroaniline." NJ.gov. Available at: [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 3-Nitro-5-(phenylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals The following protocols are grounded in the known hazards of analogous chemical structures, including aromatic nitro compounds and anilines, to ensure the h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following protocols are grounded in the known hazards of analogous chemical structures, including aromatic nitro compounds and anilines, to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for 3-Nitro-5-(phenylsulfanyl)aniline. A conservative approach is therefore imperative.

Hazard Assessment and Triage

Anticipated Potential Hazards:

  • Acute Toxicity: Likely to be toxic by inhalation, ingestion, and dermal contact.[3][5][6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7][8]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[9]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[9]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[3][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-Nitro-5-(phenylsulfanyl)aniline. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[10][11][12]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against dermal absorption, a primary route of exposure for anilines.[10][12]
Body Flame-resistant lab coatProtects skin from accidental spills and contamination.[1]
Respiratory NIOSH-approved N95 or higher-rated respiratorEssential when handling the powder outside of a fume hood to prevent inhalation.[1]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[1]
Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of 3-Nitro-5-(phenylsulfanyl)aniline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area within a fume hood gather_ppe Assemble and inspect all necessary PPE prep_area->gather_ppe gather_materials Prepare all necessary equipment and reagents gather_ppe->gather_materials weigh Weigh the compound in the fume hood, minimizing dust gather_materials->weigh dissolve Dissolve the compound slowly to avoid splashing weigh->dissolve reaction Conduct the experiment within the fume hood dissolve->reaction decontaminate Decontaminate all equipment with a suitable solvent reaction->decontaminate wipe_down Wipe down the work surface decontaminate->wipe_down dispose_ppe Properly doff and dispose of contaminated PPE wipe_down->dispose_ppe

Caption: A workflow for the safe handling of 3-Nitro-5-(phenylsulfanyl)aniline.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always handle this chemical within a certified chemical fume hood.[8][10]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Cover the work surface with absorbent, disposable bench paper.[1]

  • Handling the Solid:

    • When weighing, use a balance with a draft shield if possible to minimize the dispersal of dust.[1]

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.[1]

  • Handling Solutions:

    • Add solvent to the solid slowly to prevent splashing.[1]

    • If heating is required, use a controlled heating source such as a heating mantle.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

    • Collect all contaminated cleaning materials as hazardous waste.[1]

    • Wash hands and any exposed skin thoroughly after handling.[7]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][13]
Spill For small spills, use an inert absorbent material. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[8]
Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal solid_waste Contaminated solids (gloves, paper towels, etc.) solid_container Designated solid hazardous waste container solid_waste->solid_container liquid_waste Unused solutions and reaction mixtures liquid_container Designated liquid hazardous waste container liquid_waste->liquid_container sharps_waste Contaminated sharps (needles, glassware) sharps_container Puncture-proof sharps container sharps_waste->sharps_container labeling Label containers with full chemical name and hazard warnings solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in a designated satellite accumulation area labeling->storage pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup

Caption: A workflow for the proper disposal of 3-Nitro-5-(phenylsulfanyl)aniline waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials in a designated, labeled hazardous waste container.[1][14]

    • Liquid Waste: Collect all liquid waste containing 3-Nitro-5-(phenylsulfanyl)aniline in a separate, labeled, and sealed container.[14]

    • Sharps Waste: Dispose of any contaminated sharps in a designated sharps container.[1]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any other components of the waste stream.[14]

  • Storage and Disposal:

    • Store waste containers in a designated, secure area away from incompatible materials.[8][14]

    • Arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal company.[7][14]

    • Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[13][14]

By adhering to these stringent protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization and protecting the environment.

References

Sources

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